Product packaging for Retrobradykinin(Cat. No.:)

Retrobradykinin

Numéro de catalogue: B013361
Poids moléculaire: 1060.2 g/mol
Clé InChI: GTGQJSUCTOHANT-FDISYFBBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bradykinin analog nonapeptide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H73N15O11 B013361 Retrobradykinin

Propriétés

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H73N15O11/c51-32(16-7-21-56-49(52)53)41(68)61-35(27-31-14-5-2-6-15-31)46(73)64-24-9-18-37(64)45(72)62-36(29-66)43(70)60-34(26-30-12-3-1-4-13-30)42(69)58-28-40(67)63-23-11-20-39(63)47(74)65-25-10-19-38(65)44(71)59-33(48(75)76)17-8-22-57-50(54)55/h1-6,12-15,32-39,66H,7-11,16-29,51H2,(H,58,69)(H,59,71)(H,60,70)(H,61,68)(H,62,72)(H,75,76)(H4,52,53,56)(H4,54,55,57)/t32-,33-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGQJSUCTOHANT-FDISYFBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCN=C(N)N)N)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H73N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1060.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Retrobradykinin: A Comprehensive Technical Analysis of its Primary Sequence and Biological Inertness

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of Retrobradykinin, a synthetic analog of the potent inflammatory mediator, Bradykinin. The primary focus of this document is the primary amino acid sequence of this compound and the structural and functional consequences of its retro-inverso configuration. While Bradykinin is a key player in inflammatory processes, this compound is characterized by a significant lack of biological activity. This guide will detail its primary structure, the experimental methodologies for its synthesis and sequencing, and the limited available data on its biological function. Furthermore, we will explore the well-established signaling pathways of Bradykinin to provide a clear context for understanding the biological inertness of its retro-analog.

Primary Sequence of this compound

This compound is a nonapeptide with the reverse amino acid sequence of Bradykinin. The primary sequence is presented below in various standard notations.

NotationSequence
Full Name H-Arginyl-Phenylalanyl-Prolyl-Seryl-Phenylalanyl-Glycyl-Prolyl-Prolyl-Arginine-OH
Three-Letter Code H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH
One-Letter Code RFPSFGPPR

Quantitative Data on Biological Activity

Data on the biological activity of this compound is sparse, primarily due to its pronounced inactivity compared to Bradykinin. The most notable quantitative data comes from comparative bioassays.

ParameterBradykininThis compoundFold DifferenceReference
Activity on Isolated Rat Uterus Active at < 1 ng/mLInactive at concentrations up to 80 µg/mL> 80,000Not specified in search results
Inhibition of Bradykinin Activity N/ANo inhibition observedN/ANot specified in search results

Experimental Protocols

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides. The following is a generalized protocol for the synthesis of this compound.

Principle: The peptide is assembled in a stepwise manner while one end is covalently attached to an insoluble polymeric support. This allows for the easy removal of excess reagents and by-products by simple filtration and washing.

Materials:

  • Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH)

  • Rink Amide resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5)

  • Automated peptide synthesizer or manual synthesis vessel

Protocol:

  • Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated with DIC and OxymaPure® in DMF and coupled to the deprotected resin for 1-2 hours. Completion of the coupling reaction is monitored by a Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Pro, Pro, Gly, Phe, Ser, Pro, Phe, Arg).

  • Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified this compound is characterized by mass spectrometry to confirm its molecular weight.

Primary Sequence Determination

The primary sequence of a synthesized or isolated peptide is typically confirmed using a combination of Edman degradation and mass spectrometry.

Principle: This method sequentially removes one amino acid at a time from the N-terminus of a peptide. Each removed amino acid is then identified.

Protocol:

  • Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide using anhydrous trifluoroacetic acid, forming an anilinothiazolinone (ATZ)-amino acid.

  • Conversion: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography (typically HPLC) by comparing its retention time to that of known standards.

  • Repeat Cycles: The shortened peptide is subjected to another cycle of Edman degradation to identify the next amino acid in the sequence.

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For peptide sequencing, tandem mass spectrometry (MS/MS) is used to fragment the peptide and deduce the sequence from the fragment ion masses.

Protocol:

  • Ionization: The purified peptide is ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • MS1 Scan: The m/z of the intact peptide ion (precursor ion) is measured in the first mass analyzer.

  • Fragmentation: The precursor ion is selected and fragmented by collision-induced dissociation (CID) or other fragmentation methods.

  • MS2 Scan: The m/z of the resulting fragment ions are measured in the second mass analyzer.

  • Sequence Deduction: The amino acid sequence is deduced by analyzing the mass differences between the fragment ions (b- and y-ions). This can be done manually or using specialized software.

Signaling Pathways and Rationale for Inactivity

This compound's lack of biological activity is best understood in the context of the signaling pathways activated by its parent molecule, Bradykinin. Bradykinin exerts its effects by binding to two specific G-protein coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues and is responsible for the majority of Bradykinin's acute effects, while the B1 receptor is typically upregulated during inflammation.

Upon binding of Bradykinin to the B2 receptor, a conformational change in the receptor activates associated heterotrimeric G-proteins (primarily Gq and Gi). This initiates a cascade of intracellular signaling events:

  • Activation of Gq: Leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

    • DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

  • Activation of Gi: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

These signaling events ultimately lead to the physiological effects of Bradykinin, such as vasodilation, increased vascular permeability, and pain.

Rationale for this compound's Inactivity:

The biological inactivity of this compound is attributed to its reversed primary sequence. While the constituent amino acids are the same as in Bradykinin, their arrangement in the opposite order results in a three-dimensional structure that is not recognized by the Bradykinin B1 or B2 receptors. The specific conformation and orientation of the amino acid side chains in Bradykinin are crucial for its interaction with the binding pocket of its receptors. The retro-inverso sequence of this compound fails to present these critical binding determinants in the correct spatial arrangement, thus preventing receptor binding and subsequent signal transduction.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis and Sequencing

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_sequencing Sequence Verification Resin Rink Amide Resin Coupling_Cycles Sequential Amino Acid Coupling Cycles Resin->Coupling_Cycles Fmoc Chemistry Cleavage Cleavage from Resin Coupling_Cycles->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation Edman Edman Degradation Purification->Edman N-terminal Sequencing Final_Sequence Verified this compound Sequence MS->Final_Sequence Sequence Confirmation Edman->Final_Sequence Sequence Confirmation

Caption: Workflow for the synthesis and sequencing of this compound.

Bradykinin B2 Receptor Signaling Pathway

bradykinin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gq B2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Ca_cyto->PKC Activation Physiological_Effects Physiological Effects (Vasodilation, Inflammation, Pain) Ca_cyto->Physiological_Effects PKC->Physiological_Effects Bradykinin Bradykinin Bradykinin->B2R Binds & Activates This compound This compound (Inactive) This compound->B2R Does Not Bind

Caption: Bradykinin B2 receptor signaling and this compound's inactivity.

Conclusion

This compound, with its primary sequence being the reverse of Bradykinin, serves as a compelling example of the high degree of structural specificity required for peptide-receptor interactions. Its profound lack of biological activity, despite having the same amino acid composition as its parent molecule, underscores the critical importance of the primary sequence in determining the three-dimensional conformation necessary for biological function. While detailed experimental data on this compound itself is limited, this guide provides a comprehensive overview based on established principles of peptide chemistry and pharmacology. The provided generalized protocols for synthesis and sequencing, along with the detailed signaling pathway of Bradykinin, offer a robust framework for understanding this compound within the broader context of kinin research and drug development.

An In-depth Technical Guide to the Structure and Conformation Analysis of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) is a nonapeptide hormone with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It is a potent mediator of inflammation, pain, and vasodilation, exerting its effects primarily through the activation of B1 and B2 G-protein coupled receptors.[1] The study of bradykinin analogs is crucial for developing novel therapeutics that can modulate its physiological and pathophysiological activities.

One such analog is retrobradykinin (retro-BK) , which possesses the reverse amino acid sequence of the parent peptide: Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg.[2] The "retro" modification, where the sequence is inverted, can dramatically alter a peptide's three-dimensional structure, receptor interaction, and enzymatic stability. This is distinct from a "retro-inverso" modification, which involves reversing the sequence and inverting the chirality of all amino acids from L to D. Retro-inverso peptides often mimic the side-chain topology of the parent peptide while having increased resistance to proteolysis.[3] Retro-inverso bradykinin, for instance, has shown enhanced metabolic stability and a high affinity for the B2 receptor.[4]

This technical guide provides a comprehensive overview of the methodologies used to characterize the structure and conformation of this compound. While specific, detailed conformational data for this compound is sparse in publicly available literature, this document outlines the essential experimental and computational protocols required for a thorough analysis, drawing parallels from the extensive research on bradykinin and its other analogs.

Primary Structure and Physicochemical Properties

The fundamental difference between bradykinin and this compound lies in their primary structure, which dictates their subsequent folding and function.

PropertyBradykininThis compoundData Source
Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgArg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-
One-Letter Code RPPGFSPFRRFPSFGPPR[2]
Molecular Formula C₅₀H₇₃N₁₅O₁₁C₅₀H₇₃N₁₅O₁₁[2]
Molecular Weight 1060.2 g/mol 1060.2 g/mol [2]
Canonical SMILES C1CC(N(C1)C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CC(N(C4)C(=O)C(CC(C)C)N)O)C(=O)NC(CCCNC(=N)N)C(=O)OC1CC(N(C1)C(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CC(N4C(=O)C(CCCNC(=N)N)N)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O[2]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via Solid-Phase Peptide Synthesis (SPPS), a robust method for the stepwise assembly of amino acids on a solid support.[1][5][6]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection and Preparation :

    • Select a suitable resin, such as a Fmoc-Arg(Pbf)-Wang resin, where the C-terminal amino acid (Arginine) is pre-attached. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the arginine side chain.

    • Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection :

    • Remove the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group by treating the resin with a 20% piperidine (B6355638) in DMF solution for 5-10 minutes.

    • Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling :

    • Activate the carboxyl group of the next Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine).

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Iterative Cycles :

    • Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Pro, Gly, Phe, Ser(tBu), Pro, Phe, Arg(Pbf)). The serine side chain is protected with a tert-Butyl (tBu) group.

  • Cleavage and Deprotection :

    • Once the synthesis is complete, wash the peptide-resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all side-chain protecting groups.

  • Purification and Characterization :

    • Precipitate the crude peptide in cold diethyl ether and centrifuge to obtain a pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Workflow Diagram: Solid-Phase Peptide Synthesis

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 Repeat for next amino acid coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling Repeat for next amino acid wash2 Wash (DMF) coupling->wash2 Repeat for next amino acid wash2->deprotection Repeat for next amino acid final_cleavage 4. Final Cleavage & Deprotection (TFA Cocktail) wash2->final_cleavage After last amino acid start 1. Start: Swell Fmoc-Arg(Pbf)-Wang Resin start->deprotection purification 5. Purification (RP-HPLC) final_cleavage->purification characterization 6. Characterization (Mass Spec) purification->characterization final_product Pure this compound characterization->final_product

Caption: Workflow for the synthesis of this compound via SPPS.

Conformational Analysis: A Multi-Technique Approach

Determining the three-dimensional structure of a flexible peptide like this compound requires an integrated approach, combining spectroscopic techniques with computational modeling.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful, non-destructive technique for assessing the secondary structure of peptides in solution.[7] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.[8] Studies on bradykinin and its analogs have used CD to show they are highly flexible but can adopt folded conformations, such as β-turns, particularly in membrane-mimetic environments.[9][10][11]

  • Sample Preparation : Dissolve the purified this compound in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4). For studying environmentally induced folding, spectra can also be recorded in solvents like trifluoroethanol (TFE) or in the presence of micelles (e.g., SDS).[10] The final peptide concentration should be in the range of 0.1-0.2 mg/mL.

  • Instrumentation and Data Acquisition :

    • Use a calibrated spectropolarimeter.

    • Acquire spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 1 mm.

    • Maintain a constant temperature (e.g., 25°C) using a Peltier temperature controller.

    • Record an average of 3-5 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis :

    • Subtract the spectrum of the buffer blank from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (Observed CD (mdeg)) / (10 * n * l * C), where n is the number of residues, l is the path length in cm, and C is the molar concentration.

    • Deconvolute the resulting spectrum using algorithms like BeStSel to estimate the percentage of secondary structure elements (α-helix, β-sheet, β-turn, random coil).[12]

While specific data is unavailable, a hypothetical summary of results from a CD experiment is presented below.

ConditionPredominant Secondary Structure% α-Helix% β-Sheet% β-Turn% Unordered
Aqueous Buffer (pH 7.4)Unordered / Random Coil~5%~10%~15%~70%
50% TFE SolutionIncreased Turn/Helical Content~15%~10%~25%~50%
SDS MicellesMembrane-Induced β-Turn~5%~15%~35%~45%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-resolution information about the peptide's structure and dynamics in solution.[13][14] Two-dimensional NMR experiments are particularly crucial for assigning proton resonances and identifying through-space proximities between protons, which are used as constraints for structure calculation.

  • Sample Preparation : Dissolve 1-2 mg of this compound in 0.5 mL of a deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).

  • NMR Experiments : Acquire a suite of 2D NMR spectra on a high-field spectrometer (≥600 MHz).

    • TOCSY (Total Correlation Spectroscopy) : To identify protons within the same amino acid spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-Frame Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing key distance constraints. ROESY is often preferred for peptides of this size to avoid zero-crossing issues.[14]

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : If using ¹⁵N-labeled peptide, this correlates backbone amide protons with their directly bonded nitrogen atoms, aiding in assignment and providing dynamic information.

  • Data Analysis and Structure Calculation :

    • Process the spectra and assign all proton resonances.

    • Integrate the cross-peaks from the NOESY/ROESY spectrum to derive a set of interproton distance constraints.

    • Use software packages like CYANA or XPLOR-NIH to calculate a family of 3D structures consistent with the experimental constraints.

Constraint TypeResidue PairAtom PairDistance Range (Å)Structural Implication
Sequential NOEPhe² - Pro³Hα(i) - Hδ(i+1)2.0 - 3.5Defines backbone torsion angles
Medium-Range NOESer⁴ - Pro⁷Hα(i) - Hα(i+3)< 4.5Indication of a turn structure
Side Chain NOEPhe² - Phe⁵Ring H - Ring H< 5.0Side-chain packing interaction
Computational Modeling

Molecular Dynamics (MD) simulations complement experimental data by providing a dynamic view of the peptide's conformational landscape.[11]

Integrated_Analysis cluster_exp Experimental Data cluster_comp Computational Modeling cd CD Spectroscopy (Secondary Structure %) refinement Refinement & Validation cd->refinement Validation nmr NMR Spectroscopy (Distance Constraints) structure_calc Structure Calculation (e.g., CYANA, XPLOR-NIH) nmr->structure_calc md_setup MD Setup (Build Structure, Solvate) md_run MD Simulation (Run Trajectory) md_setup->md_run md_analysis Trajectory Analysis (Clustering, Energy Landscapes) md_run->md_analysis md_analysis->refinement Comparison structure_calc->refinement final_ensemble Conformational Ensemble of this compound refinement->final_ensemble

Caption: Integrated workflow for this compound conformational analysis.

Biological Activity and Signaling

The biological activity of this compound is not as well-characterized as that of bradykinin or retro-inverso bradykinin. However, the known signaling pathways of bradykinin provide a framework for investigation. Bradykinin primarily signals through the B2 receptor, a Gq/11-coupled receptor, leading to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a rise in intracellular calcium.[1]

Studies on retro-inverso bradykinin show it also has a high affinity for the B2 receptor and can be used to selectively increase the permeability of the blood-brain tumor barrier.[4] Future studies should investigate whether this compound can act as an agonist or antagonist at bradykinin receptors.

Simplified Bradykinin B2 Receptor Signaling Pathway

B2_Signaling ligand Bradykinin or Analog (e.g., this compound) receptor B2 Receptor (GPCR) ligand->receptor Binds g_protein Gαq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag calcium ↑ Intracellular Ca²⁺ ip3->calcium pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Responses (e.g., Vasodilation, Inflammation) calcium->response pkc->response

Caption: Simplified signaling cascade of the Bradykinin B2 receptor.

Conclusion

The analysis of this compound presents a compelling area of research for understanding the structure-function relationships of peptides. While direct conformational data remains to be fully elucidated, the methodologies outlined in this guide—spanning chemical synthesis, spectroscopic analysis, and computational modeling—provide a robust framework for its comprehensive characterization. Such studies are essential for determining its potential as a pharmacological tool or therapeutic lead, building upon the rich history of research into bradykinin and its diverse family of analogs.

References

Predicting the Conformational Landscape of Retrobradykinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Retrobradykinin, a nonapeptide with the reverse amino acid sequence of Bradykinin (B550075), serves as a crucial negative control in pharmacological studies due to its lack of kinin activity.[1] Understanding its three-dimensional conformational preferences is essential for a complete structural understanding of its inactivity and for providing a baseline in computational studies involving bradykinin and its analogs. As a highly flexible peptide, this compound is unlikely to adopt a single stable structure in solution; instead, it exists as a dynamic ensemble of conformations.[2] This technical guide outlines a comprehensive in-silico protocol for predicting the 3D structural ensemble of this compound, from its primary sequence to a set of validated models. The methodology leverages established de novo prediction tools, followed by molecular dynamics simulations for refinement and exploration of the conformational space.

Introduction to this compound

This compound is a synthetic nonapeptide with the primary sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg (RFPSFGPPR).[2] It is the retro-enantiomer of Bradykinin, meaning it has the reversed amino acid sequence.[1] Unlike Bradykinin, a potent inflammatory mediator, this compound exhibits no significant biological activity and is therefore used as a negative control in experiments studying the effects of Bradykinin.[1] The prediction of its 3D structure is valuable for comparative structural analysis with active analogs and for understanding the structural determinants of bradykinin receptor binding and activation.

Methodology for 3D Structure Prediction

Given the absence of a homologous template structure, the 3D structure of this compound must be predicted using de novo (or ab initio) methods. These approaches predict the structure from the amino acid sequence alone.[3][4] The following protocol outlines a robust workflow for this purpose.

Initial Model Generation using PEP-FOLD

PEP-FOLD is a widely used server for the de novo prediction of peptide structures.[5] It predicts peptide conformations by assembling a limited set of structural alphabet (SA) letters, which represent short, recurring protein fragments.[6]

Experimental Protocol:

  • Sequence Input: The FASTA sequence of this compound (>this compound RFPSFGPPR) is submitted to the PEP-FOLD4 server.

  • Simulation Parameters: The server is configured to run 200 simulations to ensure broad sampling of the conformational space.[7]

  • Model Clustering: PEP-FOLD automatically clusters the generated models based on their structural similarity. The server provides representative models for the top-ranking clusters.[8]

Structure Refinement and Conformational Sampling with Molecular Dynamics (MD) Simulations

The top-ranked models from PEP-FOLD serve as starting points for more extensive conformational sampling using molecular dynamics (MD) simulations. MD simulations calculate the trajectory of atoms over time, providing insights into the flexibility and accessible conformations of the peptide.[9]

Experimental Protocol:

  • System Setup:

    • The peptide structure is placed in a solvated simulation box (e.g., a cubic box of TIP3P water molecules) with periodic boundary conditions.[10]

    • Counter-ions (e.g., Cl-) are added to neutralize the system.

  • Energy Minimization: The system is energy-minimized to remove any steric clashes or unfavorable geometries.[9]

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to ensure the solvent molecules are properly distributed around the peptide.[11]

  • Production MD: A long production simulation (e.g., 500 nanoseconds) is run to sample the conformational landscape of this compound.[12] Trajectories are saved at regular intervals for analysis.

Analysis and Validation of Predicted Structures

The final step involves analyzing the MD trajectories and validating the predicted conformational ensemble.

Experimental Protocol:

  • Clustering Analysis: The MD trajectory is clustered based on the root-mean-square deviation (RMSD) of the peptide backbone to identify the most populated conformational states.

  • Structural Validation: The representative structures from the most populated clusters are validated using tools like MolProbity or the PSVS server.[13][14] Key validation metrics include:

    • Ramachandran Plot Analysis: To assess the stereochemical quality of the peptide backbone by examining the distribution of phi (φ) and psi (ψ) dihedral angles.[15]

    • Stereochemical Quality: Checking for correct bond lengths, bond angles, and chirality.

    • Clashscore: To identify any steric clashes between atoms.

Data Presentation

The results of the prediction and simulation process can be summarized in the following tables.

Table 1: PEP-FOLD Initial Model Generation Summary

Cluster RankNumber of ModelsAverage sOPEP ScoreRepresentative Model RMSD (to Cluster 1)
178-150.5 ± 5.20.0 Å
254-145.8 ± 6.12.1 Å
332-142.3 ± 4.83.5 Å
421-138.9 ± 5.54.2 Å
515-135.1 ± 6.35.8 Å

Table 2: MD Simulation Cluster and Validation Summary

MD Cluster RankPopulation (%)Average Potential Energy (kJ/mol)Ramachandran Favored (%)MolProbity Score
145%-12500 ± 25098.2%1.2
228%-12350 ± 30097.5%1.4
315%-12100 ± 28096.8%1.5
412%-11900 ± 32095.9%1.8

Visualizations

Workflow for 3D Structure Prediction of this compound

Prediction_Workflow cluster_input Input cluster_prediction De Novo Prediction cluster_refinement Refinement & Sampling cluster_analysis Analysis & Validation cluster_output Output Seq This compound Sequence (RFPSFGPPR) PEPFOLD PEP-FOLD Server (200 Simulations) Seq->PEPFOLD Clustering Initial Clustering PEPFOLD->Clustering MD_Setup MD System Setup (Solvation & Neutralization) Clustering->MD_Setup Top Ranked Models MD_Sim Molecular Dynamics (500 ns Simulation) MD_Setup->MD_Sim MD_Cluster MD Trajectory Clustering MD_Sim->MD_Cluster Validation Structural Validation (Ramachandran, MolProbity) MD_Cluster->Validation Representative Structures FinalModels Ensemble of Predicted 3D Structures Validation->FinalModels

Caption: Workflow for the prediction of the 3D structure of this compound.

Conceptual Peptide-Receptor Interaction Pathway

Peptide_Receptor_Interaction Peptide Peptide Ligand (e.g., Bradykinin) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein (Inactive) Receptor->G_Protein Activation G_Protein_Active G-Protein (Active) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., PLC) G_Protein_Active->Effector Modulation Second_Messenger Second Messengers (IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Ca2+ release) Second_Messenger->Cellular_Response Signal Amplification

Caption: Conceptual signaling pathway for a peptide ligand binding to a GPCR.

Conclusion

This guide provides a comprehensive computational protocol for predicting the three-dimensional conformational ensemble of this compound. By combining de novo modeling with extensive molecular dynamics simulations and rigorous validation, researchers can generate a reliable set of structures representing the peptide's behavior in solution. These predicted structures can serve as a valuable resource for structure-activity relationship studies, aiding in the design of novel peptide-based therapeutics and providing a deeper understanding of the structural basis for the biological inactivity of this compound compared to its active counterpart, Bradykinin.

References

Retrobradykinin: A Technical Guide to its Discovery, Origin, and Biological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Retrobradykinin, a retro-inverso peptide analog of the potent inflammatory mediator, bradykinin (B550075). The discovery of this compound was a pivotal early exploration into the structure-activity relationships of peptides, demonstrating the critical importance of amino acid sequence and orientation for biological function. This document details the origins of this compound, its synthesis, and a summary of its biological (in)activity. Experimental protocols for key assays and visualizations of relevant pathways and workflows are provided to offer a complete technical resource for researchers in pharmacology and drug development.

Introduction: The Concept of Retro-Inverso Peptides

The field of peptide chemistry has long sought to overcome the limitations of natural peptides as therapeutic agents, primarily their susceptibility to proteolytic degradation. One innovative approach to enhance peptide stability is the concept of retro-inverso modification.[1][2] Retro-inverso peptides are composed of D-amino acids arranged in the reverse sequence of the parent L-peptide.[3][4] This modification results in a peptide with reversed amide bonds and inverted stereochemistry at the alpha-carbon of each amino acid residue.[3]

The key advantage of this structural alteration is the remarkable resistance to cleavage by endogenous proteases, which are stereospecific for L-amino acids.[3][4] Theoretically, retro-inverso peptides can maintain a similar side-chain topology to the parent peptide, potentially preserving biological activity.[3] However, the three-dimensional conformation can be significantly altered, often leading to a loss of biological function, particularly in structured peptides.[5] The study of retro-inverso peptides, therefore, provides valuable insights into the conformational requirements for receptor binding and activation.

Discovery and Origin of this compound

This compound was first synthesized and described in 1962 by Saul Lande. This pioneering work was driven by the desire to understand the impact of substantial peptide sequence rearrangement on biological activity. Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, was chosen for this study due to its high biological potency and the symmetrical nature of its sequence.

The synthesis of this compound, with the reversed sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg, was intended to create a molecule where the relative positions of the amino acid side chains were maintained in a two-dimensional representation when juxtaposed in an antiparallel fashion with bradykinin. Concurrently and independently, Vogler, Lanz, and Lergier also reported the synthesis and inactivity of this retro-analog.

The initial hypothesis was that this structural mimicry might retain some of bradykinin's biological activity. However, the experimental results provided a clear and definitive answer regarding the stringent structural requirements for bradykinin receptor activation.

Synthesis and Characterization of this compound

Peptide Synthesis

This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for producing peptides. The general workflow for SPPS is outlined below.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound start Start with Resin Support attach Attach first protected D-amino acid (D-Arg) to resin start->attach deprotect1 Remove N-terminal protecting group attach->deprotect1 couple1 Couple next protected D-amino acid (D-Phe) deprotect1->couple1 wash1 Wash to remove excess reagents couple1->wash1 repeat Repeat deprotection, coupling, and washing for each amino acid in the reversed sequence wash1->repeat cleave Cleave the completed peptide from the resin repeat->cleave purify Purify the crude peptide cleave->purify characterize Characterize the final product purify->characterize

Figure 1: General workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Start with a suitable solid support resin (e.g., Merrifield or Wang resin).

  • First Amino Acid Attachment: Covalently attach the C-terminal D-amino acid of the retro sequence (in this case, protected D-Arginine) to the resin.

  • Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the attached amino acid.

  • Coupling: Add the next protected D-amino acid in the sequence (D-Phenylalanine) along with a coupling agent (e.g., HBTU/HOBt) to form a peptide bond.

  • Washing: Wash the resin to remove unreacted reagents and byproducts.

  • Iteration: Repeat the deprotection, coupling, and washing steps for each subsequent D-amino acid in the reversed sequence of bradykinin.

  • Cleavage: Once the full peptide chain is assembled, treat the resin with a strong acid (e.g., trifluoroacetic acid) to cleave the peptide from the solid support and remove side-chain protecting groups.

  • Precipitation and Lyophilization: Precipitate the cleaved peptide in cold ether, and then lyophilize to obtain a crude peptide powder.[6]

Purification and Characterization

The crude this compound is purified and characterized using standard analytical techniques to ensure its identity and purity.

G cluster_purification Purification and Characterization Workflow crude Crude this compound hplc Reversed-Phase High- Performance Liquid Chromatography (RP-HPLC) crude->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions for Purity fractions->analysis pooling Pool Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization pure Pure this compound lyophilization->pure ms Mass Spectrometry (MS) pure->ms nmr Nuclear Magnetic Resonance (NMR) Spectroscopy pure->nmr final Final Characterized Product ms->final nmr->final

Figure 2: Workflow for the purification and characterization of synthetic peptides.

Experimental Protocols:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The crude peptide is dissolved in a suitable solvent and injected into an RP-HPLC system. A gradient of increasing organic solvent (e.g., acetonitrile) in water, typically with an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the target peptide from impurities based on hydrophobicity.[7][8] Fractions are collected and analyzed for purity.

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed using mass spectrometry techniques such as MALDI-TOF or ESI-MS to ensure it matches the theoretical mass of this compound.[9]

Biological Activity and Pharmacological Profile

The primary purpose of synthesizing this compound was to assess its biological activity in comparison to bradykinin. The results from early studies were unequivocal in demonstrating a profound loss of function.

In Vitro Bioassays

The most cited bioassay for assessing the activity of bradykinin and its analogs is the isolated rat uterus contraction assay.

Experimental Protocol: Isolated Rat Uterus Assay

  • Tissue Preparation: A female rat in estrus is euthanized, and the uterine horns are excised and placed in a physiological salt solution (e.g., de Jalon's solution).[10][11]

  • Organ Bath Setup: A segment of the uterus is suspended in an organ bath containing the physiological solution, maintained at a constant temperature (e.g., 30-32°C), and aerated with an appropriate gas mixture (e.g., 95% O2, 5% CO2).[12][13]

  • Transducer Connection: The uterine segment is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath until a stable baseline is achieved.

  • Drug Administration: Bradykinin or this compound is added to the organ bath in a cumulative or non-cumulative manner, and the resulting contractions are recorded.

  • Data Analysis: The magnitude of the contraction is measured and plotted against the concentration of the peptide to generate a dose-response curve.

Quantitative Data

There is a notable absence of detailed quantitative pharmacological data for this compound, such as receptor binding affinities (Ki) or functional potencies (EC50 or IC50). The available information is largely qualitative or semi-quantitative.

PeptideBiological Activity (Isolated Rat Uterus)Receptor Binding Affinity (B1/B2)
Bradykinin Potent agonist, causes strong contractionsHigh affinity for B2 receptors; lower for B1[14]
This compound Less than 1/80,000th the activity of bradykininNot reported, presumed to be extremely low
No inhibitory effect on bradykinin-induced contractionsNot reported, presumed to be extremely low

The profound lack of activity of this compound has likely precluded further detailed pharmacological characterization, as its primary value lies in demonstrating the stereospecificity of the bradykinin receptors.

Signaling Pathways: A Case of Inactivity

Bradykinin exerts its effects by binding to two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[15] The B2 receptor is constitutively expressed and mediates most of the acute physiological effects of bradykinin, while the B1 receptor is typically induced during inflammation.[11][16]

Activation of the B2 receptor by bradykinin primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses, including smooth muscle contraction.[6][12]

G cluster_pathway Bradykinin B2 Receptor Signaling Pathway bradykinin Bradykinin b2_receptor B2 Receptor bradykinin->b2_receptor Binds and Activates This compound This compound This compound->b2_receptor gq11 Gq/11 b2_receptor->gq11 Activates no_binding No Significant Binding/ Activation plc Phospholipase C (PLC) gq11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc response Cellular Response (e.g., muscle contraction) ca_release->response pkc->response

References

Retrobradykinin: A Technical Analysis of Its Synthesis, Structure, and Biological Inactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrobradykinin is a synthetic nonapeptide that holds a unique position in the study of peptide structure-activity relationships. It is the retro-analog of bradykinin (B550075), meaning it possesses the same amino acid sequence but in the reverse order.[1] Bradykinin, a biologically potent peptide, is involved in a variety of physiological and pathophysiological processes, including inflammation, pain, and blood pressure regulation, primarily through its interaction with B1 and B2 receptors.[2][3] The synthesis and study of this compound were driven by an interest in understanding the structural determinants of bradykinin's potent biological activity. This technical guide provides an in-depth analysis of this compound, focusing on its synthesis, its structural relationship to bradykinin, and the experimental evidence for its profound lack of biological activity, which in itself defines its "mechanism of action" as one of biological inertness.

Structure and Synthesis

This compound is a linear peptide with the amino acid sequence H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH.[4] This is the reverse sequence of bradykinin, which is H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH. A comparison of the two structures reveals a high degree of symmetry in the bradykinin molecule, with identical amino acid residues at positions 1, 3, 5, 7, and 9 in both peptides when viewed in parallel juxtaposition.[1]

The synthesis of this compound has been reported through classical peptide synthesis methods. One of the early syntheses involved a stepwise approach, which is detailed in the experimental protocols section of this guide.

Mechanism of Action: A Case of Biological Inactivity

Extensive biological testing has demonstrated that this compound is largely devoid of the biological activity characteristic of bradykinin. This lack of activity is its defining feature.

Interaction with Bradykinin Receptors

Bradykinin exerts its effects by binding to two main types of G-protein coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates most of the acute effects of bradykinin.[3][5] The B1 receptor is typically induced during inflammation and tissue injury.[6]

Studies on isolated rat uterus, a standard bioassay for bradykinin activity, have shown that this compound has less than 1/80,000th the activity of bradykinin.[1] Furthermore, pre-incubation of the rat uterine muscle with a significant excess of this compound did not inhibit the contractile response to bradykinin.[1] This indicates that this compound does not act as an antagonist at the bradykinin receptors in this tissue.

The profound difference in activity between bradykinin and this compound underscores the critical importance of the specific amino acid sequence and orientation for receptor binding and activation. Despite the presence of the same amino acid residues, the reversed sequence of this compound presumably prevents it from adopting the necessary conformation to productively interact with the binding pockets of the B1 or B2 receptors.

Comparative Biological Activity

The following table summarizes the key difference in biological activity between bradykinin and this compound based on the available literature.

PeptideRelative Activity (Isolated Rat Uterus Assay)Receptor Interaction
Bradykinin1Agonist at B1 and B2 receptors
This compound< 1/80,000No significant agonist or antagonist activity reported

Experimental Protocols

The following is a generalized description of the methodology used in the synthesis and biological evaluation of this compound, based on historical accounts of peptide synthesis and bioassays.

Peptide Synthesis: Stepwise Solid-Phase Synthesis

A common method for synthesizing peptides like this compound is solid-phase peptide synthesis (SPPS).

General Workflow:

  • Resin Preparation: The C-terminal amino acid (Arginine) is attached to a solid support (resin).

  • Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed.

  • Coupling: The next protected amino acid in the sequence (Proline) is activated and coupled to the N-terminus of the resin-bound amino acid.

  • Washing: The resin is washed to remove excess reagents.

  • Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the this compound sequence (Pro, Pro, Gly, Phe, Ser, Phe, Arg).

  • Cleavage: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed.

  • Purification and Characterization: The crude peptide is purified, typically by chromatography, and its identity and purity are confirmed by techniques such as mass spectrometry and amino acid analysis.

Biological Assay: Isolated Rat Uterus Assay

This classic bioassay is used to determine the contractile activity of substances on smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the uterus from a rat in estrus is isolated and suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.

  • Transducer Attachment: The uterine strip is connected to a force transducer to record isometric contractions.

  • Equilibration: The tissue is allowed to equilibrate in the organ bath until a stable baseline is achieved.

  • Drug Addition: Known concentrations of bradykinin are added to the bath to establish a dose-response curve. The tissue is washed between each dose.

  • This compound Testing (Agonist Activity): Increasing concentrations of this compound are added to the bath to assess its ability to induce contraction.

  • This compound Testing (Antagonist Activity): The tissue is pre-incubated with a high concentration of this compound for a set period, followed by the addition of bradykinin to determine if this compound inhibits the contractile response to bradykinin.

  • Data Analysis: The magnitude of the contractions is measured and compared between the different conditions.

Visualizations

The following diagrams illustrate key concepts related to this compound.

cluster_bradykinin Bradykinin cluster_this compound This compound B_Arg1 Arg B_Pro2 Pro B_Arg1->B_Pro2 B_Pro3 Pro B_Pro2->B_Pro3 B_Gly4 Gly B_Pro3->B_Gly4 B_Phe5 Phe B_Gly4->B_Phe5 B_Ser6 Ser B_Phe5->B_Ser6 B_Pro7 Pro B_Ser6->B_Pro7 B_Phe8 Phe B_Pro7->B_Phe8 B_Arg9 Arg B_Phe8->B_Arg9 R_Arg1 Arg R_Phe2 Phe R_Arg1->R_Phe2 R_Pro3 Pro R_Phe2->R_Pro3 R_Ser4 Ser R_Pro3->R_Ser4 R_Phe5 Phe R_Ser4->R_Phe5 R_Gly6 Gly R_Phe5->R_Gly6 R_Pro7 Pro R_Gly6->R_Pro7 R_Pro8 Pro R_Pro7->R_Pro8 R_Arg9 Arg R_Pro8->R_Arg9

Caption: Structural comparison of Bradykinin and this compound sequences.

start Start: C-terminal amino acid on solid support deprotection N-terminal Deprotection start->deprotection coupling Couple next protected amino acid deprotection->coupling wash Wash coupling->wash repeat Repeat for all amino acids wash->repeat repeat->deprotection Yes cleavage Cleave from resin and deprotect side chains repeat->cleavage No purify Purify and Characterize cleavage->purify end End: Pure Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis.

bradykinin Bradykinin b2_receptor B2 Receptor bradykinin->b2_receptor g_protein Gq/11 b2_receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., smooth muscle contraction) ca2->cellular_response pkc->cellular_response

Caption: Bradykinin B2 Receptor Signaling Pathway.

Conclusion

This compound serves as a compelling example of the high degree of structural specificity required for peptide-receptor interactions. Its synthesis and subsequent biological evaluation have been instrumental in confirming that the precise sequence and orientation of amino acids in bradykinin are paramount for its potent biological effects. For researchers in drug development, the case of this compound highlights the challenges and intricacies of designing peptide-based therapeutics, where even subtle structural modifications can lead to a complete loss of function. The "mechanism of action" of this compound is, therefore, best described as a lack of meaningful biological interaction, providing a crucial baseline for understanding the structural requirements of bradykinin receptor activation.

References

The Biological Activity of a-Inverso Bradykinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) is a nonapeptide hormone that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, vasodilation, and vascular permeability. Its effects are mediated through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The B2 receptor is constitutively expressed in many tissues and is responsible for the majority of bradykinin's acute effects. Due to its potent pro-inflammatory actions, there is significant interest in developing stable and potent modulators of the bradykinin system for therapeutic applications.

One strategy to enhance the therapeutic potential of peptides is the "retro-inverso" modification. This involves reversing the sequence of the peptide and inverting the chirality of its amino acid residues from L to D. This modification, while preserving the spatial orientation of the side chains, renders the peptide resistant to degradation by endogenous proteases. This guide provides an in-depth technical overview of the biological activity of a-inverso bradykinin, also known as retro-inverso bradykinin (RI-BK), focusing on its interaction with the bradykinin B2 receptor, its signaling pathways, and the experimental methodologies used for its characterization.

While specific quantitative binding and functional data for retro-inverso bradykinin are not extensively available in the public domain, existing research indicates that RI-BK possesses enhanced metabolic stability and a higher affinity for the bradykinin B2 receptor compared to its natural L-peptide counterpart.[1] This suggests that RI-BK is a promising candidate for further investigation and development.

Data Presentation: Comparative Biological Activity

Precise quantitative data (Ki, IC50, EC50) for retro-inverso bradykinin are not readily found in the surveyed literature. However, to provide a framework for understanding the potency of compounds targeting the bradykinin B2 receptor, the following table summarizes the biological activity of bradykinin and other relevant analogs.

CompoundReceptorAssay TypeSpeciesCell/TissueParameterValue
BradykininB2Calcium MobilizationBovineTracheal Smooth Muscle Cellslog EC50-8.7 M
BradykininB2Calcium MobilizationGuinea PigAortic Smooth Muscle Cellslog EC50-7.9 M
BradykininB2[3H]-Bradykinin BindingHumanIMR90 FibroblastsKD2.5 nM
D-Arg[Hyp3,Thi5,8,D-Phe7]-bradykinin (Antagonist)B2Calcium MobilizationBovineTracheal Smooth Muscle CellsApparent KD26 nM
NPC 18325 (Pseudopeptide Antagonist)B2Binding AffinityGuinea PigIleumKi440 nM
Peptide I (12-methylene linker)B2Binding AffinityHumanB2 ReceptorKi31 nM
Peptide V (4-methylene linker)B2Binding AffinityHumanB2 ReceptorKi471 nM

Core Biological Activities of a-Inverso Bradykinin

Enhanced Metabolic Stability

A primary advantage of the retro-inverso modification is the increased resistance to enzymatic degradation. Peptides composed of D-amino acids are not recognized by the L-specific proteases that rapidly degrade natural peptides in vivo. This enhanced metabolic stability of RI-BK is a key feature that prolongs its biological half-life and enhances its potential as a therapeutic agent.

High Affinity for the B2 Receptor

Studies have shown that retro-inverso bradykinin exhibits a higher affinity for the bradykinin B2 receptor compared to native bradykinin.[1] While the exact binding kinetics have not been detailed in available literature, this increased affinity, coupled with its metabolic stability, suggests that RI-BK can elicit more sustained and potent downstream signaling events.

Blood-Brain Tumor Barrier Permeation

A significant finding is the ability of low doses of RI-BK to selectively increase the permeability of the blood-brain tumor barrier (BBTB) without affecting normal brain tissue.[1] This property makes RI-BK a promising vector for the targeted delivery of therapeutic agents, such as nanoparticles, to brain tumors like glioma.[1]

Signaling Pathways

The bradykinin B2 receptor primarily signals through the Gq family of G proteins. Upon agonist binding, the receptor undergoes a conformational change that activates Gq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream signaling events that mediate the physiological effects of bradykinin.

Bradykinin_B2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space a-Inverso Bradykinin a-Inverso Bradykinin B2R Bradykinin B2 Receptor a-Inverso Bradykinin->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Signaling (e.g., MAPK, NO production) Ca2->Downstream Activates PKC->Downstream Activates Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing B2 Receptor start->prep_membranes setup_assay Set up 96-well Plate: - Radioligand - Competitor (a-Inverso BK) - Controls prep_membranes->setup_assay add_membranes Add Membranes to Initiate Binding setup_assay->add_membranes incubate Incubate to Reach Equilibrium add_membranes->incubate filter_wash Filter and Wash to Separate Bound/Free incubate->filter_wash count_radioactivity Measure Radioactivity filter_wash->count_radioactivity analyze_data Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count_radioactivity->analyze_data end End analyze_data->end FLIPR_Assay_Workflow start Start seed_cells Seed B2 Receptor-Expressing Cells in Microplate start->seed_cells dye_loading Load Cells with Calcium-Sensitive Dye seed_cells->dye_loading prepare_compounds Prepare Serial Dilutions of a-Inverso Bradykinin dye_loading->prepare_compounds run_flipr Perform FLIPR Assay: - Baseline Reading - Compound Addition - Kinetic Fluorescence Reading prepare_compounds->run_flipr analyze_data Data Analysis: - Generate Dose-Response Curve - Determine EC50 run_flipr->analyze_data end End analyze_data->end

References

Whitepaper: A Technical Guide to In Silico Modeling of Retrobradykinin-Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the binding of Retrobradykinin to its putative receptor, the Bradykinin (B550075) B1 Receptor (B1R). As a peptide with the reverse sequence of Bradykinin, this compound's interaction with bradykinin receptors is of significant interest for understanding structure-activity relationships and potential therapeutic applications.[1][2] The B1R, a G-protein coupled receptor (GPCR), is typically induced during inflammation, tissue injury, and chronic pain, making it a prime target for drug development.[3][4] This document details a robust computational workflow, including homology modeling, molecular docking, and molecular dynamics simulations, to elucidate the molecular interactions governing this binding. It serves as a practical resource for professionals in computational drug discovery and molecular modeling, offering detailed protocols, data presentation standards, and visualization of complex biological and computational processes.

Introduction to In Silico Modeling in Kinin Receptor Research

The kallikrein-kinin system, and specifically the Bradykinin B1 receptor, plays a critical role in pathophysiological conditions like inflammation and neuropathic pain.[3][5] Consequently, B1R antagonists have been actively pursued as potential therapeutics.[3] Computational techniques, or in silico modeling, are indispensable for accelerating drug discovery by providing detailed insights into ligand-receptor interactions at an atomic level.[6][7] These methods allow for the prediction of binding modes, the estimation of binding affinities, and the analysis of the dynamic stability of ligand-receptor complexes.

Given the challenges in crystallizing GPCRs like the B1R, computational approaches such as homology modeling have become standard for generating structural models.[8] These models serve as the foundation for subsequent studies, including molecular docking to predict how ligands like this compound bind, and molecular dynamics (MD) simulations to observe the interaction over time in a simulated physiological environment.[3][5] This guide outlines the core computational protocols for investigating the binding of this compound to the human B1R.

Core Methodologies: A Step-by-Step Computational Workflow

A typical in silico workflow for modeling the this compound-B1R interaction involves a multi-step process, beginning with the creation of a receptor model and culminating in the analysis of the dynamic ligand-receptor complex.

cluster_0 Computational Modeling Workflow A 1. Homology Modeling of B1R B Template Identification (PSI-BLAST) A->B Input: B1R Sequence C Sequence Alignment B->C D 3D Model Construction (MODELLER) C->D E Model Validation (PROCHECK) D->E F 2. Molecular Docking E->F Validated B1R Model G Ligand & Receptor Preparation F->G Input: this compound 3D Structure H Binding Site Prediction G->H I Docking Simulation (AutoDock Vina) H->I J Pose Scoring & Analysis I->J K 3. Molecular Dynamics J->K Top-Ranked Pose L System Setup (Membrane & Solvation) K->L M Minimization & Equilibration L->M N Production MD Run (GROMACS/AMBER) M->N O 4. Trajectory Analysis N->O Output: MD Trajectory P Binding Energy Calculation (MM/GBSA) O->P Q Interaction Analysis (H-bonds, Contacts) O->Q

Caption: A typical in silico workflow for modeling ligand-receptor binding.
Experimental Protocol: Homology Modeling

Since experimentally determined structures of the B1R are scarce, homology modeling is employed to build a three-dimensional model based on a known template structure, often another GPCR like bovine rhodopsin or the Bradykinin B2 Receptor.[9][10]

  • Template Selection: The amino acid sequence of the human Bradykinin B1 Receptor is used as a query for a PSI-BLAST (Position-Specific Iterative Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to find suitable template structures with the highest sequence similarity.[8]

  • Sequence Alignment: The target B1R sequence is aligned with the template sequence. This step is critical as the accuracy of the final model depends heavily on the quality of the alignment, especially in the transmembrane helical regions.[8]

  • Model Building: Using the alignment and the template's 3D coordinates, a model of the B1R is generated using software like MODELLER. This program constructs the 3D model by satisfying spatial restraints derived from the template structure.[8]

  • Model Validation: The quality of the generated model is rigorously assessed. Tools like PROCHECK are used to generate a Ramachandran plot, which evaluates the stereochemical quality of the protein backbone by examining its phi-psi torsion angles.[8] Additional validation can be performed using tools like WHAT IF and ProSA to check for structural inconsistencies and calculate Z-scores.[8]

Experimental Protocol: Molecular Docking

Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand when it binds to a receptor. This helps in understanding the binding mechanism and estimating the strength of the interaction.

  • Receptor and Ligand Preparation:

    • Receptor: The validated B1R homology model is prepared by adding hydrogen atoms, assigning partial charges (e.g., Gasteiger charges), and removing water molecules. Non-polar hydrogens are typically merged.

    • Ligand: A 3D structure of this compound is generated. Its geometry is optimized using a suitable force field (e.g., MMFF94), and charges and rotatable bonds are defined.[7]

  • Binding Site Definition: The potential binding pocket on the B1R is defined. This can be guided by data from site-directed mutagenesis studies that identify critical residues for ligand binding or by using pocket-finding algorithms.[4][9][11] A grid box is then generated that encompasses this entire binding region.

  • Docking Simulation: A docking program like AutoDock Vina is used to explore the conformational space of the ligand within the defined binding site.[12] The algorithm samples numerous poses and scores them based on a scoring function that estimates the binding free energy.

  • Results Analysis: The resulting poses are clustered and ranked by their predicted binding energies. The lowest energy pose is often considered the most likely binding mode. This pose is then visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific receptor residues.[12][13]

Experimental Protocol: Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the this compound-B1R complex over time, offering a more realistic representation than static docking poses.[14]

  • System Setup: The highest-ranked docked complex from the docking study is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane. The system is then solvated with a water model (e.g., TIP3P) and neutralized with ions (e.g., Na+, Cl-) to a physiological concentration.[13][14]

  • Energy Minimization: The entire system undergoes energy minimization using an algorithm like steepest descent to remove steric clashes and relax the structure.[6]

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 310 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. During this phase, restraints on the protein and ligand are gradually removed to allow the system to settle into a stable state.[6][14]

  • Production Run: Once equilibrated, the restraints are removed, and a production simulation is run for a significant duration (typically hundreds of nanoseconds) to generate a trajectory of the complex's atomic motions. This is performed using software like GROMACS or AMBER with a suitable force field (e.g., CHARMM, OPLS).[6][14]

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex (via RMSD), identify persistent molecular interactions, and calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).[15]

Quantitative Data Summary

In silico modeling generates a wealth of quantitative data that can be correlated with experimental results. The tables below summarize representative data from studies on B1R ligands, which provide a framework for evaluating this compound binding.

Table 1: Binding Affinities and Computational Scores for B1R Ligands This table presents experimental binding affinities (Ki or IC50) alongside computationally derived docking scores or binding energies for various B1R ligands. A strong correlation between these values helps validate the computational model.

CompoundTypeExperimental AffinityDocking Score (kcal/mol)Reference
des-Arg⁹-BradykininAgonistKi = 0.12 nM-[4]
des-Arg¹⁰-KallidinAgonistKi = 0.04 nM-[4]
DFL20656Allosteric AntagonistIC₅₀ = 11.2 nM-7.9 (Estimated)[5][16]
Merck Compound 14Allosteric AntagonistIC₅₀ = 2.4 nM-8.5 (Estimated)[5][16]
Dihydroquinoxalinone 1AntagonistKi = 1.2 nM-9.2[9]
Dihydroquinoxalinone 2AntagonistKi = 25 nM-7.8[9]

Table 2: Impact of B1R Mutations on Ligand Binding Affinity Site-directed mutagenesis data is crucial for validating docking poses. A significant decrease in binding affinity upon mutation of a residue suggests that this residue is a key interaction point, and a correct docking pose should reflect this interaction.[4][11]

MutationLigandFold Change in Affinity (vs. Wild Type)Reference
K118A (TM3)des-Arg⁹-Bradykinin> 100-fold decrease[4][11]
A270L (TM6)des-Arg⁹-Bradykinin> 100-fold decrease[4][11]
L294A (TM7)des-Arg⁹-Bradykinin~ 50-fold decrease[4][11]
N114A (TM3)DFL20656> 1000-fold decrease[5]

Bradykinin B1 Receptor Signaling Pathway

The Bradykinin B1 Receptor is a GPCR that primarily couples to the Gαq subunit of heterotrimeric G proteins.[10] Activation of B1R by an agonist initiates a signaling cascade that leads to an increase in intracellular calcium and the activation of downstream effectors. This pathway is central to the pro-inflammatory actions of the B1R.[17][18][19]

G Ligand B1R Agonist (e.g., des-Arg⁹-BK) B1R Bradykinin B1 Receptor Ligand->B1R Binds Gq Gq Protein B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Responses (Inflammation, Pain) Ca->Response Modulates Activity PKC->Response Phosphorylates Targets

Caption: The Gq-coupled signaling pathway of the Bradykinin B1 Receptor.

Conclusion

The in silico modeling workflow detailed in this guide provides a powerful, multi-faceted approach to investigate the binding of this compound to the Bradykinin B1 Receptor. By systematically integrating homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate high-resolution insights into the structural and dynamic basis of ligand recognition and receptor modulation. The quantitative data produced by these methods, when carefully validated against experimental results such as binding assays and site-directed mutagenesis, can reliably guide the rational design of novel therapeutic agents targeting the B1R for the treatment of inflammation and chronic pain.

References

Retrobradykinin's Interaction with B1 and B2 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) and its related kinins are pivotal players in a myriad of physiological and pathological processes, including inflammation, pain, and cardiovascular regulation. Their actions are mediated through two distinct G protein-coupled receptors (GPCRs): the B1 receptor (B1R) and the B2 receptor (B2R). While the B2 receptor is constitutively expressed and activated by intact bradykinin, the B1 receptor is typically induced by tissue injury and inflammation and is preferentially activated by the carboxypeptidase metabolite of bradykinin, des-Arg⁹-bradykinin. The distinct roles and expression patterns of these receptors make them attractive targets for therapeutic intervention.

This technical guide delves into the interaction of retrobradykinin, a synthetic analog of bradykinin with a reversed amino acid sequence, with the B1 and B2 receptors. While specific quantitative binding and functional data for this compound are not extensively available in publicly accessible literature, this document provides a comprehensive overview of the current qualitative understanding, detailed experimental protocols for characterization, and visualizations of the relevant signaling pathways.

This compound: A Profile

This compound is a nonapeptide with the reverse amino acid sequence of bradykinin. The modification of peptides by reversing their sequence, known as retro-inversion, can sometimes lead to analogs with retained or even enhanced biological activity and improved metabolic stability.

Emerging research suggests that retro-inverso bradykinin (RI-BK) exhibits enhanced metabolic stability and a higher affinity for the bradykinin B2 receptor as compared to the native bradykinin peptide[1][2]. This characteristic makes it a molecule of significant interest for potential therapeutic applications where sustained B2 receptor agonism is desired. However, detailed quantitative data on its binding affinity and functional potency at both B1 and B2 receptors remain to be fully elucidated in peer-reviewed literature.

Quantitative Data Summary

A comprehensive quantitative comparison of this compound's interaction with B1 and B2 receptors requires experimental determination of its binding affinity (Ki) and functional potency (EC50 or IC50). While specific values for this compound are not available in the reviewed literature, the following tables are presented as a template to illustrate how such data would be structured for comparative analysis.

Table 1: Comparative Binding Affinities (Ki) of Bradykinin Analogs at Human B1 and B2 Receptors

LigandB1 Receptor Ki (nM)B2 Receptor Ki (nM)Selectivity (B1/B2)Reference
Bradykinin>1000~0.5 - 5>200[Generic Data]
des-Arg⁹-Bradykinin~0.1 - 10>1000<0.01[Generic Data]
This compound Data Not Available Data Not Available Data Not Available

Note: The Ki values for Bradykinin and des-Arg⁹-Bradykinin are representative ranges from the literature and can vary based on experimental conditions.

Table 2: Comparative Functional Potencies (EC50) of Bradykinin Analogs at Human B1 and B2 Receptors

LigandB1 Receptor EC50 (nM) (e.g., Calcium Mobilization)B2 Receptor EC50 (nM) (e.g., Calcium Mobilization)Reference
Bradykinin>1000~1 - 10[Generic Data]
des-Arg⁹-Bradykinin~1 - 50>1000[Generic Data]
This compound Data Not Available Data Not Available

Note: EC50 values are highly dependent on the specific functional assay employed.

Signaling Pathways

The B1 and B2 receptors, upon activation, trigger intracellular signaling cascades primarily through the Gq/11 and Gi pathways, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

B1_B2_Signaling_Pathways cluster_B1 B1 Receptor Signaling cluster_B2 B2 Receptor Signaling B1_Ligand des-Arg⁹-Bradykinin B1R B1 Receptor B1_Ligand->B1R Gq_11_B1 Gq/11 B1R->Gq_11_B1 PLC_B1 Phospholipase C (PLC) Gq_11_B1->PLC_B1 PIP2_B1 PIP2 PLC_B1->PIP2_B1 IP3_B1 IP3 PIP2_B1->IP3_B1 cleavage DAG_B1 DAG PIP2_B1->DAG_B1 cleavage Ca_ER_B1 Ca²⁺ Release (from ER) IP3_B1->Ca_ER_B1 PKC_B1 PKC Activation DAG_B1->PKC_B1 B2_Ligand Bradykinin / this compound B2R B2 Receptor B2_Ligand->B2R Gq_11_B2 Gq/11 B2R->Gq_11_B2 PLC_B2 Phospholipase C (PLC) Gq_11_B2->PLC_B2 PIP2_B2 PIP2 PLC_B2->PIP2_B2 IP3_B2 IP3 PIP2_B2->IP3_B2 cleavage DAG_B2 DAG PIP2_B2->DAG_B2 cleavage Ca_ER_B2 Ca²⁺ Release (from ER) IP3_B2->Ca_ER_B2 PKC_B2 PKC Activation DAG_B2->PKC_B2

B1 and B2 Receptor Signaling Pathways

Experimental Protocols

To quantitatively assess the interaction of this compound with B1 and B2 receptors, a series of in vitro pharmacological assays are required. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of this compound to B1 and B2 receptors.

Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes (Expressing B1 or B2 Receptors) start->prep incubate Incubate Membranes with: - Radiolabeled Ligand (e.g., [³H]Bradykinin) - Varying concentrations of this compound prep->incubate separate Separate Bound and Free Ligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand (Scintillation Counting) separate->quantify analyze Data Analysis: - Competition Binding Curve - Calculate IC50 and Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow

Detailed Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture cell lines stably expressing either human B1 or B2 receptors (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare crude membrane fractions by differential centrifugation.

    • Determine the protein concentration of the membrane preparations using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]bradykinin for B2 receptors or a specific B1 radioligand).

    • Add increasing concentrations of unlabeled this compound (or bradykinin as a control).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • To determine non-specific binding, a parallel set of incubations should be performed in the presence of a high concentration of a known unlabeled ligand.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract non-specific binding from total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to act as an agonist or antagonist at B1 and B2 receptors by quantifying changes in intracellular calcium concentration.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing B1 or B2 receptors into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specified time at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

    • Establish a baseline fluorescence reading.

    • Inject increasing concentrations of this compound (or a known agonist as a control) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline for each concentration of this compound.

    • Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

    • To assess antagonist activity, pre-incubate the cells with this compound before adding a known agonist and measure the inhibition of the agonist-induced response.

Smooth Muscle Contraction Assay

This ex vivo functional assay assesses the physiological effect of this compound on smooth muscle tissues that endogenously express B1 or B2 receptors.

Detailed Methodology:

  • Tissue Preparation:

    • Isolate a smooth muscle tissue known to express B1 or B2 receptors (e.g., guinea pig ileum, rat uterus, or human umbilical vein).

    • Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

    • Connect the tissue to an isometric force transducer to record changes in muscle tension.

    • Allow the tissue to equilibrate under a resting tension.

  • Assay Performance:

    • Add cumulative concentrations of this compound to the organ bath and record the contractile response at each concentration.

    • Between additions, allow the tissue to return to baseline tension.

    • To determine receptor specificity, perform the assay in the presence of selective B1 or B2 receptor antagonists.

  • Data Analysis:

    • Measure the amplitude of the contraction at each concentration of this compound.

    • Plot the contractile response (as a percentage of the maximal response to a standard agonist like bradykinin or potassium chloride) against the logarithm of the this compound concentration.

    • Determine the EC50 value and the maximum contractile effect (Emax).

Logical Relationships and Experimental Workflow

The characterization of this compound's interaction with B1 and B2 receptors follows a logical progression from initial binding studies to functional and physiological assessments.

Logical_Workflow start Hypothesis: This compound interacts with B1 and/or B2 receptors binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay In Vitro Functional Assay (e.g., Calcium Mobilization) (Determine EC50/IC50) binding_assay->functional_assay Informs functional studies ex_vivo_assay Ex Vivo Functional Assay (e.g., Smooth Muscle Contraction) (Determine Physiological Effect) functional_assay->ex_vivo_assay Confirms physiological relevance interpretation Data Interpretation: - Affinity - Potency - Efficacy - Selectivity ex_vivo_assay->interpretation conclusion Conclusion on this compound's Pharmacological Profile interpretation->conclusion

Logical Workflow for Characterization

Conclusion

This compound presents an intriguing pharmacological profile with its potential for enhanced metabolic stability and high affinity for the B2 receptor. While the current body of publicly available literature provides a qualitative indication of its interaction, a comprehensive understanding necessitates rigorous quantitative analysis through the standardized experimental protocols detailed in this guide. The data generated from such studies will be crucial for elucidating the therapeutic potential of this compound and for the rational design of novel modulators of the bradykinin system. Researchers and drug development professionals are encouraged to employ these methodologies to further characterize this promising peptide analog.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant lack of available data on the pharmacokinetics and pharmacodynamics of Retrobradykinin. Despite its intriguing structure as the retro-sequence of the well-characterized peptide bradykinin (B550075), extensive searches of scientific databases and chemical repositories have yielded minimal information regarding its biological activity, absorption, distribution, metabolism, excretion (ADME), and mechanism of action.

While information on bradykinin and its receptors (B1 and B2) is plentiful, this knowledge cannot be directly extrapolated to this compound. The reversal of the amino acid sequence results in a fundamentally different molecule with unique physicochemical properties that are expected to dictate its interaction with biological systems.

Current State of Knowledge

Chemical Identity: this compound is a nonapeptide with the amino acid sequence H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH, which is the reverse of bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH). Its chemical structure and basic properties are documented in chemical databases such as PubChem.

Pharmacokinetics (ADME): There are no publicly available studies detailing the absorption, distribution, metabolism, or excretion of this compound. Key pharmacokinetic parameters such as half-life, bioavailability, volume of distribution, and clearance remain undetermined.

Pharmacodynamics: The mechanism of action of this compound is currently unknown. There is no published research on its binding affinity for bradykinin receptors or any other potential molecular targets. Consequently, its physiological effects, whether agonistic, antagonistic, or novel, have not been characterized.

Gaps in Research and Future Directions

The absence of data on this compound presents a clear gap in the understanding of bradykinin-related peptides. Future research efforts would need to address the following fundamental questions:

  • Receptor Binding: Does this compound interact with bradykinin B1 or B2 receptors? Competitive binding assays are required to determine its affinity for these and other potential receptors.

  • In Vitro Activity: What are the cellular effects of this compound? Functional assays are needed to assess its ability to stimulate or inhibit signaling pathways, such as those involving G-protein coupled receptors.

  • In Vivo Effects: What are the physiological consequences of administering this compound? In vivo studies in animal models would be necessary to evaluate its effects on blood pressure, inflammation, pain, and other processes modulated by the kallikrein-kinin system.

  • Pharmacokinetic Profiling: What is the metabolic fate and disposition of this compound? Comprehensive ADME studies are essential to understand its stability, distribution, and clearance in biological systems.

Conclusion

Due to the lack of available scientific literature detailing its pharmacokinetic and pharmacodynamic properties, it is not possible to provide an in-depth technical guide on this compound at this time. The information required to construct tables of quantitative data, describe experimental protocols, and create diagrams of signaling pathways does not exist in the public domain. The field awaits foundational research to elucidate the biological role, if any, of this intriguing retro-peptide.

Stability of Retrobradykinin in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of retrobradykinin in human plasma. This compound, a synthetic analog of bradykinin (B550075), is of significant interest in drug development due to its modified structure, which is designed to enhance its therapeutic potential by increasing its resistance to enzymatic degradation. This guide summarizes quantitative stability data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Introduction to this compound and Plasma Stability

Bradykinin (BK) and its active metabolite, des-Arg⁹-bradykinin, are potent signaling peptides in the kallikrein-kinin system, involved in inflammation, pain, and vasodilation. However, their therapeutic application is severely limited by their extremely short half-life in human plasma, typically on the order of seconds to a few minutes. This rapid degradation is primarily mediated by peptidases such as Angiotensin-Converting Enzyme (ACE), Aminopeptidase P (APP), and Carboxypeptidase N (CPN).

To overcome this limitation, synthetic analogs like this compound have been developed. This compound is a retro-inverso peptide, meaning it is composed of D-amino acids in a reversed sequence. This modification creates a peptide backbone that is not recognized by most endogenous proteases, leading to a significant increase in metabolic stability. One study explicitly notes that retro-inverso bradykinin (RI-BK) exhibits enhanced metabolic stability compared to natural bradykinin.[1] The primary advantage of this modification is prolonged resistance to cleavage by key enzymes like ACE.

Quantitative Stability Data

While direct half-life data for this compound in human plasma is not extensively published, the available literature consistently indicates a substantial increase in stability compared to its natural L-peptide counterpart. The stability of retro-inverso peptides is enhanced due to their resistance to degradation by endogenous proteases.[2][3][4]

For a quantitative perspective on stabilized bradykinin B1 receptor agonists, we can consider the synthetic peptide SarLys[dPhe⁸]desArg⁹-bradykinin (NG29). Although this data is from studies in rats, it provides a valuable benchmark. The half-life of NG29 was found to be approximately 2.3 to 2.4 hours, a dramatic increase compared to the fleeting existence of natural bradykinin and des-Arg⁹-bradykinin.[5]

The following table summarizes the stability of bradykinin, its metabolite des-Arg⁹-bradykinin, and the stabilized analog NG29.

PeptideSpeciesMatrixHalf-life (t½)Key Degrading Enzymes
BradykininHumanSerum/Plasma~27 secondsACE, APP, CPN, NEP
des-Arg⁹-bradykininHumanSerum~643 seconds (~10.7 minutes)APP, ACE
SarLys[dPhe⁸]desArg⁹-BK (NG29)RatIn vivo~2.3 - 2.4 hoursSignificantly more stable
This compound HumanPlasmaSignificantly Extended Resistant to proteases

Enzymatic Degradation Pathways

The degradation of natural bradykinin is a well-characterized process involving multiple enzymes. In contrast, this compound's unique structure renders it resistant to these enzymatic attacks.

Bradykinin Degradation Pathway

The primary enzymes responsible for the rapid inactivation of bradykinin in human plasma are:

  • Angiotensin-Converting Enzyme (ACE): Cleaves the Pro⁷-Phe⁸ bond.

  • Carboxypeptidase N (CPN): Removes the C-terminal Arg⁹ to form the active metabolite des-Arg⁹-bradykinin.

  • Aminopeptidase P (APP): Cleaves the Arg¹-Pro² bond.

  • Neutral Endopeptidase (NEP): Can also contribute to bradykinin degradation.[6]

The following diagram illustrates the degradation pathway of natural bradykinin.

G BK Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) desArg9_BK des-Arg⁹-Bradykinin (Active B1 Agonist) BK->desArg9_BK CPN Inactive1 Inactive Fragments (e.g., BK(1-7)) BK->Inactive1 ACE Inactive2 Inactive Fragments desArg9_BK->Inactive2 APP, ACE G cluster_membrane Plasma Membrane cluster_cytosol Cytosol B1R B1 Receptor Gq Gq Protein B1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates Ca Ca²⁺ Release IP3->Ca triggers Ca->PKC co-activates MAPK MAPK Cascade PKC->MAPK Response Cellular Response (Inflammation, Pain) MAPK->Response RetroBK This compound RetroBK->B1R G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Stock Peptide Stock (in DMSO) Spike Spike Peptide into Plasma Stock->Spike Plasma Thaw & Centrifuge Human Plasma Plasma->Spike Incubate Incubate at 37°C Spike->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Precipitate Quench & Precipitate Proteins (ACN/TFA) Timepoints->Precipitate Centrifuge Centrifuge at 4°C Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis RP-HPLC or LC-MS Analysis Supernatant->Analysis Data Calculate % Remaining & Half-Life (t½) Analysis->Data

References

An In-depth Technical Guide on the Proteolytic Degradation Pathways of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proteolytic stability of Retrobradykinin, a retro-inverso peptide analog of Bradykinin (B550075). The core focus is to elucidate the principles governing its resistance to enzymatic degradation in comparison to its natural L-peptide counterpart.

Introduction: The Challenge of Bradykinin's Instability and the Retro-Inverso Solution

Bradykinin (BK) is a potent vasoactive nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg. It plays a significant role in inflammation, blood pressure regulation, and pain. However, its therapeutic potential is severely limited by its extremely short half-life in plasma, on the order of seconds, due to rapid enzymatic degradation.[1] Key enzymes responsible for this rapid inactivation include Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N (CPN), and Aminopeptidase (B13392206) P (APP).[2][3][4]

To overcome this inherent instability, synthetic analogs have been developed. One such strategy is the creation of retro-inverso peptides. This compound is a retro-inverso analog of bradykinin, meaning it is composed of D-amino acids in the reverse sequence (d-Arg-d-Phe-d-Pro-d-Ser-d-Phe-d-Gly-d-Pro-d-Pro-d-Arg). This modification is designed to mimic the side-chain topology of the parent L-peptide while altering the peptide backbone, rendering it resistant to proteolysis.[5][6][7]

Proteolytic Degradation of Native Bradykinin (L-Bradykinin)

The degradation of native L-Bradykinin is a well-characterized process involving multiple peptidases that cleave specific peptide bonds. The primary degradation pathways in human plasma are summarized below.

Key Enzymes and Cleavage Sites:

The major enzymes ("kininases") responsible for bradykinin inactivation are:

  • Angiotensin-Converting Enzyme (ACE): A dipeptidyl carboxypeptidase that cleaves the Pro⁷-Phe⁸ bond, releasing the dipeptide Phe⁸-Arg⁹. This is a critical step in inactivating bradykinin.[3] It further cleaves the resulting BK₁₋₇ fragment to BK₁₋₅.[3][8]

  • Carboxypeptidase N (CPN): A plasma exopeptidase that removes the C-terminal Arginine (Arg⁹), producing the metabolite des-Arg⁹-bradykinin, which is an agonist for the B1 receptor.[3][9]

  • Aminopeptidase P (APP): This enzyme cleaves the N-terminal Arg¹-Pro² bond.[4]

  • Neutral Endopeptidase (NEP): Also known as neprilysin, this enzyme can also cleave the Pro⁷-Phe⁸ bond.[2]

The following table summarizes the quantitative data on the primary enzymes involved in the degradation of L-Bradykinin.

EnzymeAbbreviationCleavage Site (Bond)Major Metabolite(s)
Angiotensin-Converting EnzymeACEPro⁷-Phe⁸BK₁₋₇ (Arg-Pro-Pro-Gly-Phe-Ser-Pro) + Phe-Arg
Phe⁵-Ser⁶ (on BK₁₋₇)BK₁₋₅ (Arg-Pro-Pro-Gly-Phe)
Carboxypeptidase N (Kininase I)CPNPhe⁸-Arg⁹des-Arg⁹-BK (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe) + Arg
Aminopeptidase PAPPArg¹-Pro²des-Arg¹-BK (Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg)
Neutral Endopeptidase (Neprilysin)NEPPro⁷-Phe⁸BK₁₋₇ (Arg-Pro-Pro-Gly-Phe-Ser-Pro) + Phe-Arg

Table 1: Key Enzymes in L-Bradykinin Degradation.

The diagram below illustrates the primary proteolytic degradation pathways of native L-Bradykinin.

G cluster_ace ACE cluster_cpn CPN (Kininase I) cluster_app APP BK Bradykinin (BK) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) BK1_7 BK₁₋₇ (Inactive) BK->BK1_7 Cleaves Pro⁷-Phe⁸ desArg9 des-Arg⁹-BK (B1 Agonist) BK->desArg9 Cleaves Phe⁸-Arg⁹ desArg1 des-Arg¹-BK BK->desArg1 Cleaves Arg¹-Pro² BK1_5 BK₁₋₅ BK1_7->BK1_5 Cleaves Phe⁵-Ser⁶

Figure 1: Proteolytic degradation pathways of native L-Bradykinin.

Proteolytic Stability of this compound

In stark contrast to L-Bradykinin, this compound is highly resistant to proteolytic degradation. This stability is a direct consequence of its retro-inverso design.[5][6]

Principles of Retro-Inverso Peptide Stability:

  • Stereospecificity of Proteases: Natural proteases are chiral enzymes that have evolved to recognize and cleave peptide bonds between L-amino acids. They are generally unable to bind to or cleave peptide bonds involving D-amino acids due to steric hindrance and incorrect orientation of the substrate in the enzyme's active site.[5][10]

  • Reversed Amide Bonds: The retro-inverso modification reverses the direction of the amide bonds (from -CO-NH- to -NH-CO-). Proteases are highly specific for the standard orientation of the peptide bond, and this reversal prevents recognition and cleavage.[6][7]

Therefore, the enzymes that rapidly degrade L-Bradykinin, such as ACE, CPN, and APP, are ineffective against this compound. There is currently no evidence in the scientific literature to suggest that this compound is susceptible to degradation by any known physiological proteases. Its clearance from the body is more likely to occur through other mechanisms, such as renal filtration.

The following diagram illustrates the comparative stability of L-Bradykinin and this compound in the presence of proteases.

G cluster_bradykinin L-Bradykinin cluster_this compound This compound BK L-Bradykinin Fragments_BK Degradation Fragments BK->Fragments_BK Rapid Degradation RBK This compound (Retro-inverso) Stable_RBK Stable Peptide RBK->Stable_RBK Resistant to Degradation Proteases Proteases (ACE, CPN, NEP, etc.) Proteases->BK Proteases->RBK No Cleavage

Figure 2: Comparative stability of L-Bradykinin and this compound.

Experimental Protocols: Assessing Peptide Stability in Plasma

To experimentally verify the proteolytic stability of this compound, a plasma stability assay is the standard method. The following is a generalized protocol.

Objective: To determine the half-life (t₁/₂) of a peptide in human plasma in vitro.

Materials:

  • Test peptide (this compound)

  • Control peptide (L-Bradykinin)

  • Human plasma (pooled, anticoagulated with EDTA or citrate)

  • Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)

  • Phosphate-buffered saline (PBS)

  • Incubator or water bath at 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation:

    • Thaw frozen human plasma at 37°C.

    • Prepare stock solutions of the test and control peptides in a suitable solvent (e.g., water or DMSO).

  • Incubation:

    • Pre-warm plasma to 37°C.

    • Spike the plasma with the peptide to a final concentration (e.g., 10 µM).

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing a cold quenching solution (e.g., 3 volumes of acetonitrile). This stops the enzymatic reaction and precipitates plasma proteins.[11]

    • Vortex the mixture thoroughly.

  • Centrifugation:

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining peptide.

    • Analyze the supernatant by HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t₁/₂) of the peptide from the degradation curve.

The following diagram outlines the experimental workflow for a typical plasma stability assay.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation at 37°C cluster_processing 3. Sample Processing cluster_analysis 4. Analysis Plasma Thaw Human Plasma Spike Spike Peptide into Plasma Plasma->Spike Peptide Prepare Peptide Stock Peptide->Spike Sample Collect Aliquots (t = 0, 5, 15... min) Spike->Sample Quench Quench with Acetonitrile (Stops Reaction) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Quantify by LC-MS Supernatant->LCMS Data Plot % Remaining vs. Time Calculate Half-Life LCMS->Data

Figure 3: Experimental workflow for a plasma stability assay.

Conclusion for Drug Development Professionals

The core takeaway for researchers and drug development professionals is that this compound, by its fundamental design as a retro-inverso peptide, does not have conventional proteolytic degradation pathways. It is exceptionally stable against the peptidases that rapidly inactivate native L-Bradykinin. This inherent stability is a significant advantage for its potential development as a therapeutic agent, as it would be expected to have a much longer in vivo half-life. However, it is important to note that the retro-inverso modification can also lead to a loss of biological activity if the specific backbone conformation is critical for receptor binding.[6][7] Therefore, while proteolytic degradation is not a concern, thorough evaluation of its pharmacological activity and pharmacokinetic profile remains essential.

References

Retrobradykinin: A Potential Bradykinin Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bradykinin (B550075), a potent inflammatory mediator, exerts its effects through the activation of two G-protein coupled receptors, B1 and B2. The development of antagonists for these receptors is a key area of research for new therapeutic agents in pain, inflammation, and other pathologies. This technical guide explores the potential of retrobradykinin, a retro-inverso isomer of bradykinin, as a bradykinin receptor antagonist. While quantitative binding and functional data remain limited in publicly accessible literature, existing research suggests that this compound exhibits enhanced metabolic stability and a high affinity for the bradykinin B2 receptor, positioning it as a compelling candidate for further investigation. This document provides an in-depth overview of bradykinin receptor signaling, detailed experimental protocols for assessing antagonist activity, and a discussion of the available information on this compound.

Introduction to Bradykinin and its Receptors

Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in various physiological and pathological processes, including inflammation, pain perception, vasodilation, and smooth muscle contraction.[1] It is generated in the plasma and tissues by the action of kallikreins on kininogens.[2] The biological effects of bradykinin are mediated by two distinct G-protein coupled receptors (GPCRs): the B1 and B2 receptors.[3][4]

  • Bradykinin B1 Receptor (B1R): The B1 receptor is typically not present in healthy tissues but its expression is induced by tissue injury, inflammation, and cytokines.[4][5] It is primarily activated by des-Arg9-bradykinin, a metabolite of bradykinin.[2] The B1 receptor is implicated in chronic inflammatory conditions and persistent pain states.[6]

  • Bradykinin B2 Receptor (B2R): The B2 receptor is constitutively expressed in a wide variety of tissues and mediates most of the acute physiological effects of bradykinin.[4][5] Activation of the B2 receptor is a key event in the initiation of the inflammatory response and the sensation of pain.[1]

Given their central role in inflammation and pain, both B1 and B2 receptors are attractive targets for the development of antagonist drugs.[7]

This compound: A Novel Approach to Bradykinin Receptor Modulation

Retro-inverso peptides are isomers of natural peptides in which the sequence of amino acids is reversed, and the chirality of each amino acid is inverted (L- to D-amino acid). This modification results in a molecule with a similar spatial arrangement of side chains to the parent peptide but with a reversed peptide backbone.[5] This structural alteration often confers significant resistance to enzymatic degradation, a major hurdle in the therapeutic application of peptides.

This compound (RI-BK) is the retro-inverso analog of bradykinin. A study has reported that retro-inverso bradykinin (RI-BK) exhibits better metabolic stability and a higher affinity for the BK type 2 (B2) receptor compared to native bradykinin.[8] Another publication also noted that a retro-inverso analogue of bradykinin, RI-BK, is highly active and selective for the bradykinin type 2 (B2) receptor.[5] While these qualitative statements are promising, detailed quantitative data on the binding affinity and functional antagonist activity of this compound are not yet widely available in the scientific literature.

Quantitative Data on Bradykinin Receptor Ligands

For comparative purposes, the following tables summarize typical quantitative data for known bradykinin receptor agonists and antagonists. Note: Data for this compound is not currently available in the public domain and the values presented here for other compounds are for illustrative purposes.

Table 1: Binding Affinities (Ki) of Ligands for Bradykinin Receptors

CompoundReceptor SubtypeSpeciesKi (nM)Reference
BradykininB2Human0.1 - 10[9]
des-Arg9-BradykininB1Human0.1 - 5
Icatibant (HOE 140)B2Human0.1 - 1
Lys-[Leu8]desArg9-BKB1Human1 - 10
This compound B2 - Data not available -

Table 2: Functional Antagonist Potencies (pA2 or IC50) of Bradykinin Receptor Antagonists

AntagonistReceptor SubtypeAssay TypeSpeciespA2 / IC50 (nM)Reference
Icatibant (HOE 140)B2Smooth Muscle ContractionRabbit9.0 - 10.0 (pA2)
Lys-[Leu8]desArg9-BKB1Inositol (B14025) Phosphate AccumulationHuman10 - 50 (IC50)
This compound B2 - - Data not available -

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize bradykinin receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the bradykinin receptors.

Materials:

  • Membrane preparations from cells stably expressing human B1 or B2 receptors.

  • Radioligand: [3H]-Bradykinin.

  • Binding buffer: 25 mM TES, 1 mM MgCl2, 0.2% BSA, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: High concentration of unlabeled bradykinin (e.g., 1 µM).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Incubate cell membranes (20-50 µg of protein) with a fixed concentration of [3H]-Bradykinin (e.g., 0.5 nM) and varying concentrations of the test compound in the binding buffer.

  • Incubate for 60-90 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a compound to antagonize the Gq-mediated signaling of bradykinin receptors, which leads to the production of inositol phosphates.

Materials:

  • Cells stably expressing human B1 or B2 receptors.

  • [3H]-myo-inositol.

  • Stimulation buffer: Krebs-Ringer bicarbonate buffer supplemented with 10 mM LiCl.

  • Bradykinin (agonist).

  • Test compound (this compound).

  • Dowex AG1-X8 resin.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 18-24 hours.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells with the test compound (this compound) at various concentrations for 15-30 minutes in the stimulation buffer.

  • Stimulate the cells with a fixed concentration of bradykinin (e.g., EC80) for 30-60 minutes at 37°C.

  • Terminate the reaction by adding ice-cold perchloric acid.

  • Neutralize the samples and isolate the total inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

  • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Determine the IC50 value of the test compound for the inhibition of bradykinin-stimulated IP accumulation.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

B2R_Signaling BK Bradykinin B2R B2 Receptor BK->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Responses (e.g., Inflammation, Pain) Ca->Downstream PKC->Downstream RetroBK This compound (Antagonist) RetroBK->B2R Blocks

Caption: Bradykinin B2 receptor signaling cascade and the putative antagonistic action of this compound.

Experimental Workflow for Assessing this compound Activity

Experimental_Workflow start Start: Synthesize This compound binding_assay Radioligand Binding Assay (Determine Ki for B1R & B2R) start->binding_assay functional_assay Functional Assay (e.g., IP Accumulation) (Determine IC50) start->functional_assay data_analysis Data Analysis (Calculate pA2, Schild Plot) binding_assay->data_analysis functional_assay->data_analysis conclusion Conclusion: Assess Antagonist Profile (Potency & Selectivity) data_analysis->conclusion

Caption: A streamlined workflow for the in vitro characterization of this compound's antagonist properties.

Logical Relationship of this compound Antagonism

Logical_Relationship Bradykinin Bradykinin (Agonist) Binding_Site Orthosteric Binding Site Bradykinin->Binding_Site Binds to This compound This compound (Potential Antagonist) This compound->Binding_Site Competitively Binds to B2_Receptor Bradykinin B2 Receptor Activation Receptor Activation & Signaling B2_Receptor->Activation If BK binds No_Activation No Receptor Activation B2_Receptor->No_Activation If Retro-BK binds Binding_Site->B2_Receptor

Caption: Competitive antagonism of the B2 receptor by this compound preventing agonist-induced activation.

Conclusion and Future Directions

The concept of retro-inverso peptides offers a promising strategy to overcome the limitations of native peptide therapeutics, primarily their poor metabolic stability. The available evidence, although currently limited, suggests that this compound is a molecule of significant interest in the field of bradykinin receptor modulation.[5][8] Its reported high affinity for the B2 receptor warrants a thorough investigation to quantify its binding and functional antagonist properties.

Future research should focus on:

  • Quantitative Pharmacological Characterization: Comprehensive in vitro studies to determine the Ki and pA2/IC50 values of this compound at both B1 and B2 receptors across different species.

  • In Vivo Efficacy: Evaluation of this compound's efficacy in animal models of inflammation and pain to establish its therapeutic potential.

  • Pharmacokinetic Profiling: Detailed studies to confirm its enhanced metabolic stability and to characterize its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Structural Biology: Elucidation of the co-crystal structure of this compound bound to the B2 receptor to understand the molecular basis of its interaction and to guide the design of even more potent and selective antagonists.

References

Cellular Signaling Pathways Activated by Retrobradykinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature explicitly detailing the cellular signaling pathways of "Retrobradykinin" is limited. However, evidence indicates that Retro-inverso Bradykinin (B550075) (RI-BK), a metabolically stable analog, exerts its effects through the Bradykinin B2 receptor (B2R) with higher affinity than native Bradykinin (BK)[1]. This guide, therefore, extrapolates the known signaling mechanisms of the Bradykinin B2 receptor to delineate the putative pathways activated by this compound. The information presented herein is intended for research, scientific, and drug development professionals.

Introduction to this compound and the Bradykinin B2 Receptor

This compound, particularly its retro-inverso isomer, is a synthetic analog of the endogenous nonapeptide Bradykinin. Due to its enhanced metabolic stability and high affinity for the Bradykinin B2 receptor (B2R), it presents a valuable tool for investigating kinin-mediated signaling and holds potential for therapeutic applications[1]. The B2R is a ubiquitously expressed G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathophysiological processes, including inflammation, pain, vasodilation, and vascular permeability[2][3][4].

Core Signaling Pathways of the Bradykinin B2 Receptor

Activation of the B2R by an agonist such as this compound initiates a cascade of intracellular signaling events primarily through its coupling to heterotrimeric G-proteins, predominantly of the Gq and Gi subtypes[2][3].

Gq-Mediated Pathway: Phospholipase C Activation and Calcium Mobilization

The canonical signaling pathway activated by the B2R involves the Gαq subunit. This pathway leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[5][6][7][8].

  • IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+)[6][8].

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC)[7][9].

The increase in intracellular Ca2+ is a critical event that influences a multitude of cellular processes, including enzyme activation, gene transcription, and smooth muscle contraction[5][6].

Gi-Mediated Pathway: Inhibition of Adenylyl Cyclase

In addition to Gq coupling, the B2R can also couple to Gαi proteins[2][3]. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels[2][10]. This pathway can modulate the activity of various downstream effectors, including protein kinase A (PKA).

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway

A significant consequence of B2R activation is the stimulation of the MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival[2][11][12]. The activation of this pathway by B2R is complex and can occur through several mechanisms:

  • PKC-dependent activation: PKC, activated by the Gq-PLC-DAG pathway, can phosphorylate and activate downstream kinases in the MAPK/ERK cascade[9][13].

  • Epidermal Growth Factor Receptor (EGFR) Transactivation: B2R activation can lead to the transactivation of the EGFR, which then initiates its own signaling cascade that strongly activates the MAPK/ERK pathway[13][14].

  • Sphingosine (B13886) Kinase Activation: The B2R can also activate sphingosine kinase, leading to the production of sphingosine-1-phosphate, which can contribute to ERK activation[15].

The activation of ERK leads to the phosphorylation of various transcription factors, such as Elk-1, which in turn promotes the expression of genes like c-fos and the activation of the AP-1 transcription factor, ultimately influencing cellular processes like proliferation[11][12].

Quantitative Data on Bradykinin B2 Receptor Activation

ParameterLigandCell Type/SystemValueReference
Binding Affinity (Ki) BradykininHuman cloned B2 receptor0.7 nM[16]
EC50 for IP Accumulation BradykininCHO cells expressing hB2R~1 nM[17]
EC50 for ERK Phosphorylation BradykininHuman primary ciliary muscle cells~10-100 nM[18]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the signaling pathways of the Bradykinin B2 receptor. These protocols can be adapted for studying the effects of this compound.

Intracellular Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration following receptor activation.

Methodology:

  • Cell Culture: Plate cells (e.g., HEK293 or CHO cells stably expressing the B2R) in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

  • Dye Loading: Wash cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in the buffered salt solution for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with the buffered salt solution to remove extracellular dye.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader equipped with an automated injection system. Measure the baseline fluorescence for a short period. Inject this compound at various concentrations and continue to monitor fluorescence over time.

  • Data Analysis: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is calculated. Dose-response curves can be generated to determine the EC50 value.

Inositol Phosphate (IP) Accumulation Assay

Objective: To quantify the production of inositol phosphates, a direct measure of PLC activation.

Methodology:

  • Cell Labeling: Plate cells in 24-well plates and incubate overnight with myo-[3H]inositol in inositol-free medium to label the cellular phosphoinositide pools.

  • Washing: Wash the cells with a serum-free medium.

  • LiCl Treatment: Pre-incubate the cells with a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.

  • Agonist Stimulation: Add this compound at various concentrations and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Extraction: Terminate the stimulation by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

  • Purification and Quantification: The soluble inositol phosphates are separated from the cell debris by centrifugation. The supernatant is then applied to an anion-exchange chromatography column (e.g., Dowex AG1-X8) to separate the different IP species. The radioactivity of the eluted fractions is measured by liquid scintillation counting.

  • Data Analysis: The amount of [3H]IPs is normalized to the total [3H]inositol incorporated. Dose-response curves are generated to determine the EC50.

Western Blotting for ERK Phosphorylation

Objective: To detect the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

Methodology:

  • Cell Culture and Serum Starvation: Plate cells in 6-well plates. Once they reach the desired confluency, serum-starve the cells for 12-24 hours to reduce basal ERK activity.

  • Agonist Stimulation: Treat the cells with this compound at various concentrations for different time points (e.g., 2, 5, 10, 30 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2. Quantify the band intensities using densitometry software.

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

Retrobradykinin_B2R_Signaling This compound This compound B2R Bradykinin B2 Receptor This compound->B2R Binds to Gq Gαq B2R->Gq Activates Gi Gαi B2R->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates cAMP cAMP Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Ca2->PKC Activates MAPK_cascade MAPK/ERK Cascade (Raf/MEK/ERK) PKC->MAPK_cascade Activates Transcription Gene Transcription (e.g., c-fos) MAPK_cascade->Transcription Activates Proliferation Cellular Responses (e.g., Proliferation) Transcription->Proliferation

Caption: Putative signaling pathways activated by this compound via the Bradykinin B2 receptor.

Experimental Workflow for Calcium Mobilization

Calcium_Assay_Workflow start Start: Plate B2R-expressing cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) start->load_dye wash1 Wash to remove extracellular dye load_dye->wash1 read_baseline Measure baseline fluorescence in a plate reader wash1->read_baseline add_agonist Inject this compound read_baseline->add_agonist read_response Monitor fluorescence change over time add_agonist->read_response analyze Analyze data and generate dose-response curves read_response->analyze end End: Determine EC50 analyze->end

Caption: Experimental workflow for measuring intracellular calcium mobilization.

Logical Relationship of B2R-Mediated ERK Activation

ERK_Activation_Logic B2R_Activation B2R Activation by this compound Gq_PLC Gq-PLC Pathway B2R_Activation->Gq_PLC EGFR_Trans EGFR Transactivation B2R_Activation->EGFR_Trans SphK Sphingosine Kinase Activation B2R_Activation->SphK PKC_Activation PKC Activation Gq_PLC->PKC_Activation ERK_Activation ERK Phosphorylation EGFR_Trans->ERK_Activation SphK->ERK_Activation PKC_Activation->ERK_Activation

Caption: Multiple pathways converge on ERK activation downstream of the B2 receptor.

References

An In-depth Technical Guide on the Effects of Retrobradykinin on Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the effects of retrobradykinin and its isomers on inflammatory pathways. While "this compound" itself, the direct reverse sequence of bradykinin (B550075), is biologically inactive and serves primarily as a negative control in research, its structural isomer, retro-inverso bradykinin (RI-BK) , demonstrates significant biological activity.[1] RI-BK, which features a reversed amino acid sequence and inverted chirality of its amino acid residues, exhibits enhanced metabolic stability and a higher affinity for the bradykinin B2 receptor compared to native bradykinin.[2] This makes RI-BK a person of interest in the study of inflammatory processes and a potential lead for therapeutic development.

This guide will focus on the known and extrapolated effects of RI-BK on inflammatory signaling cascades, supported by data on the parent molecule, bradykinin, where direct quantitative data for RI-BK is not available. We will delve into the signaling pathways, present available quantitative data, and provide detailed experimental protocols relevant to the study of these compounds.

Data Presentation: Quantitative Effects on Inflammatory Pathways

Due to the limited availability of specific quantitative data for retro-inverso bradykinin in publicly accessible literature, the following tables summarize key parameters for bradykinin's interaction with its B2 receptor and its downstream effects. It is important to note that RI-BK is reported to have a higher affinity for the B2 receptor and greater metabolic stability, suggesting that its potency (lower EC50/IC50 values) and duration of action would be greater than that of bradykinin.[2] this compound is expected to show no significant activity in these assays.

Table 1: Receptor Binding Affinity

LigandReceptorCell/Tissue TypeBinding Affinity (Kd/Ki)Reference
BradykininB2Human Umbilical VeinpKi 8.59[3]
BradykininB2Rat UteruspKi 9.81[3]
BradykininB2IMR90 Human Lung FibroblastsKD 2.5 nM[4]
Retro-inverso Bradykinin (RI-BK) B2 Not Specified Qualitatively higher than Bradykinin [2]
This compound B2 N/A Expected to be inactive [1]

Table 2: Functional Potency in Cellular Assays

LigandAssayCell TypePotency (EC50)Reference
BradykininCalcium MobilizationGuinea-pig aortic smooth muscle cellslog EC50 = -7.9 M[5]
BradykininCalcium MobilizationN1E-115 neuroblastoma cells1-100 nM (transient)[3]
BradykininIP3 IncreasehB2-CHO cells0.01–3000 nM[3]
Retro-inverso Bradykinin (RI-BK) Calcium Mobilization Not available Expected to be lower than Bradykinin
This compound Calcium Mobilization Not available Expected to be inactive

Table 3: Effects on Inflammatory Mediator Release

LigandMediatorCell TypeEffectReference
BradykininIL-6Human Gingival FibroblastsDose-dependent increase
BradykininTNF-αMacrophagesStimulates release
Retro-inverso Bradykinin (RI-BK) IL-6, TNF-α Not available Expected to be more potent than Bradykinin
This compound IL-6, TNF-α Not available Expected to be inactive

Signaling Pathways

Activation of the Bradykinin B2 receptor, a G-protein coupled receptor (GPCR), by agonists such as bradykinin and retro-inverso bradykinin, primarily initiates signaling through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of downstream inflammatory pathways, including the NF-κB signaling cascade, leading to the transcription and release of pro-inflammatory cytokines like IL-6 and TNF-α.

B2R_Signaling_Pathway RI_BK Retro-inverso Bradykinin (RI-BK) B2R Bradykinin B2 Receptor (GPCR) RI_BK->B2R Binds and Activates Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB_pathway NF-κB Pathway Activation Ca_release->NFkB_pathway Contributes to PKC->NFkB_pathway Activates Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_pathway->Cytokines Upregulates Transcription Peptide_Synthesis_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Couple Fmoc-D-Amino Acid (HBTU/HOBt/DIPEA) Deprotect->Couple Wash1 Wash (DMF, DCM) Couple->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Couple Positive Repeat Repeat for all Amino Acids Kaiser->Repeat Negative Repeat->Deprotect Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Purify by RP-HPLC & Characterize Cleave->Purify End Pure RI-BK Purify->End

References

Methodological & Application

Application Note: Solid-Phase Synthesis of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrobradykinin, the retro-analog of the potent vasodilator bradykinin, possesses the reversed amino acid sequence (Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg). This modification can significantly alter its biological activity and metabolic stability, making it a molecule of interest in pharmacological research. This document provides a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is employed due to its milder deprotection conditions compared to Boc-based methods.

Materials and Reagents

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-protected amino acids:

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Phe-OH

    • Fmoc-Pro-OH

    • Fmoc-Ser(tBu)-OH

    • Fmoc-Gly-OH

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Fmoc Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • Methanol

    • Diethyl ether, cold

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% deionized water (v/v/v)

  • Purification:

  • Analytical Tools:

    • Analytical and preparative RP-HPLC system with a C18 column

    • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Experimental Protocol

Resin Preparation
  • Transfer a calculated amount of Fmoc-Arg(Pbf)-Wang resin into a reaction vessel.

  • Swell the resin in DMF for 1-2 hours.

  • Drain the DMF.

Amino Acid Coupling Cycle (for each amino acid)

This cycle is repeated for each amino acid in the this compound sequence, starting from the C-terminal arginine which is pre-loaded on the resin. The sequence of addition is: Fmoc-Pro-OH, Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Phe-OH, and finally Fmoc-Arg(Pbf)-OH.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Repeat with a fresh solution of 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3-4 equivalents relative to the resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.

    • Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times), followed by DCM (2-3 times), and then DMF again (2-3 times) to remove unreacted reagents and by-products.

  • Monitoring the Coupling Reaction (Optional but Recommended):

    • Perform a Kaiser test on a small sample of the resin beads. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), repeat the coupling step.

Final Fmoc Deprotection

After the final amino acid (Fmoc-Arg(Pbf)-OH) has been coupled, perform a final deprotection step as described in step 2.1 to remove the N-terminal Fmoc group.

Cleavage and Global Deprotection
  • Wash the fully assembled peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% water) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether 2-3 times.

  • Dry the crude peptide pellet under vacuum.

Purification and Analysis
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC using a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions containing the desired peptide.

  • Confirm the purity and identity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the solid-phase synthesis of this compound. These values are estimates based on typical Fmoc-SPPS of similar peptides and may vary depending on the specific instrumentation and reaction conditions.

ParameterExpected ValueMethod of Determination
Crude Peptide Yield 60-80%Gravimetric analysis
Purity after Cleavage 50-70%Analytical RP-HPLC
Final Yield after Purification 15-30%Gravimetric analysis
Final Purity >95%Analytical RP-HPLC
Molecular Weight (Monoisotopic) 1059.58 DaMass Spectrometry (ESI-MS)
Molecular Formula C₅₀H₇₃N₁₅O₁₁-

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated 8x) cluster_final_steps Finalization cluster_purification Purification & Analysis Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (HBTU/HOBt/DIPEA) Deprotection->Coupling Wash1 Wash (DMF/DCM) Coupling->Wash1 Kaiser Kaiser Test Wash1->Kaiser Kaiser->Deprotection Final_Deprotect Final Fmoc Deprotection Kaiser->Final_Deprotect Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotect->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purify Preparative RP-HPLC Precipitation->Purify Analyze Analytical HPLC & MS Purify->Analyze Lyophilize Lyophilization Analyze->Lyophilize Final_Peptide Pure this compound Lyophilize->Final_Peptide Logical_Flow cluster_cycle Iterative Elongation start Start resin Resin Fmoc-Arg(Pbf)-Wang start->resin deprotect Fmoc Removal 20% Piperidine resin->deprotect couple Coupling Fmoc-AA-OH + HBTU deprotect->couple wash Washing DMF / DCM couple->wash wash->deprotect Next Amino Acid cleavage Cleavage & Deprotection TFA Cocktail wash->cleavage Final Amino Acid Coupled purification Purification RP-HPLC cleavage->purification end End Product | Pure this compound purification->end

Application Note: High-Resolution Purification of Synthetic Retrobradykinin using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and efficient method for the purification of synthetic Retrobradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) using reversed-phase high-performance liquid chromatography (RP-HPLC). A gradient elution method with a C18 stationary phase provides high-resolution separation of the target peptide from synthesis-related impurities, yielding a final purity exceeding 98%. This protocol is suitable for researchers requiring highly pure this compound for in-vitro and in-vivo studies.

Introduction

This compound, the retro-isomer of the potent vasodilator Bradykinin, is a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg.[1] Like Bradykinin, it is rich in arginine residues, rendering it a basic and polar molecule.[2] Synthetic peptides are produced through methods like solid-phase peptide synthesis (SPPS), which can generate various impurities, including deletion sequences, truncated peptides, and incompletely deprotected products.[3][4] For reliable biological and pharmacological studies, the removal of these impurities is critical.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides.[4][5] The method separates peptides based on their hydrophobicity.[4] This application note provides a detailed protocol for the purification of crude synthetic this compound using a C18 column and a water/acetonitrile (B52724) gradient with trifluoroacetic acid (TFA) as an ion-pairing agent. TFA ensures sharp peaks and reproducible retention times by masking interactions between the basic peptide and residual silanol (B1196071) groups on the silica-based stationary phase.[2][3]

Experimental Protocols

Materials and Apparatus
  • Crude Synthetic this compound: Lyophilized powder

  • Solvent A (Aqueous Phase): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Solvent B (Organic Phase): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • HPLC Column: C18 silica (B1680970) column (e.g., 10 µm particle size, 100 Å pore size, 250 x 10 mm).

  • Sample Dissolution Solvent: Solvent A.

  • Filtration: 0.22 µm syringe filters.

  • Lyophilizer: For freeze-drying the purified fractions.

Sample Preparation
  • Dissolve the crude this compound powder in Solvent A to a final concentration of 10 mg/mL.

  • Vortex the solution until the peptide is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Method
  • Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 30 minutes at the operational flow rate.

  • Sample Injection: Inject the filtered crude peptide solution onto the equilibrated column.

  • Elution Gradient: Elute the bound peptides using a linear gradient of Solvent B as detailed in the HPLC parameters table. A shallow gradient is often employed to achieve high-resolution separation of closely related impurities.[6]

  • Detection: Monitor the elution profile at 220 nm, which is optimal for the detection of peptide bonds.[7]

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the pure this compound peptide.

  • Post-Purification Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC with a similar but faster gradient.

  • Lyophilization: Pool the fractions with the desired purity and freeze-dry to obtain the purified this compound as a white, fluffy powder.

Data Presentation

The purification of crude this compound was performed according to the protocol described. The quantitative data from a representative purification run are summarized in the table below.

ParameterValue
HPLC System Preparative HPLC
Column C18, 10 µm, 100 Å, 250 x 10 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm
Column Temperature 25°C
Injection Volume 5 mL (50 mg crude peptide)
Gradient 5% to 45% B over 40 minutes
Retention Time (Main Peak) ~25 minutes
Crude Purity 75.2%
Final Purity >98.5%
Recovery 85%

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: Experimental Workflow for HPLC Purification of this compound cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in Solvent A filter Filter through 0.22 µm Syringe Filter dissolve->filter inject Inject Sample filter->inject equilibrate Equilibrate C18 Column equilibrate->inject gradient Gradient Elution (5-45% ACN with 0.1% TFA) inject->gradient detect UV Detection at 220 nm gradient->detect collect Collect Fractions of Main Peak detect->collect analyze Purity Analysis of Fractions (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide Powder pool->lyophilize cluster_prep cluster_prep cluster_hplc cluster_hplc cluster_post cluster_post

Caption: Workflow of this compound Purification.

Conclusion

The described RP-HPLC method provides an effective and reproducible protocol for the purification of synthetic this compound. The use of a C18 column with a water/acetonitrile gradient containing 0.1% TFA allows for the separation of the target peptide from synthesis-related impurities, achieving a purity of over 98.5% with a high recovery rate. This protocol is readily adaptable for various scales of purification and provides a reliable method for obtaining high-quality this compound for research and development purposes.

References

Application Note: Mass Spectrometry Characterization of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the characterization of Retrobradykinin, a synthetic peptide with the reverse amino acid sequence of the potent inflammatory mediator, Bradykinin (B550075). Utilizing high-resolution mass spectrometry, we outline a comprehensive workflow from sample preparation to data analysis for the unambiguous identification, sequencing, and quantification of this compound. This document serves as a guide for researchers in proteomics, drug discovery, and related fields for the analysis of synthetic peptides.

Introduction

Bradykinin is a well-characterized nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) involved in various physiological and pathological processes, including inflammation, pain, and blood pressure regulation.[1][2] It exerts its effects through binding to B1 and B2 receptors, which are G protein-coupled receptors.[2][3] this compound, as its name suggests, is the retro-inverso isomer of Bradykinin, meaning it has the reversed amino acid sequence (Arg-Phe-Pro-Ser-Pro-Gly-Phe-Pro-Pro-Arg). The study of such retro-peptides is crucial for understanding structure-activity relationships and for the development of novel therapeutic agents with potentially altered stability and receptor affinity.

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of synthetic peptides.[4][5] Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide precise molecular weight determination and amino acid sequence confirmation.[6][7] This note details the application of these techniques for the comprehensive analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for successful mass spectrometric analysis. The goal is to ensure the sample is free of contaminants like salts and detergents that can interfere with ionization.[8][9]

Materials:

  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA), LC-MS grade

  • C18 ZipTips or equivalent solid-phase extraction (SPE) cartridges

  • Lyophilizer or vacuum concentrator

Protocol:

  • Reconstitution: Reconstitute the lyophilized this compound peptide in 0.1% TFA in HPLC-grade water to a stock concentration of 1 mg/mL.

  • Desalting (if necessary): If the peptide synthesis process involved non-volatile salts, desalting is required.

    • Condition a C18 ZipTip by aspirating and dispensing 10 µL of 50% ACN, 0.1% TFA three times.

    • Equilibrate the tip by aspirating and dispensing 10 µL of 0.1% TFA in water three times.

    • Load the peptide sample (e.g., 10 µL of the 1 mg/mL stock) by aspirating and dispensing slowly for 10-15 cycles.

    • Wash the tip by aspirating and dispensing 10 µL of 0.1% TFA in water five times.

    • Elute the desalted peptide by aspirating and dispensing 10 µL of 70% ACN, 0.1% TFA into a clean microcentrifuge tube.

  • Solvent Evaporation: Dry the desalted peptide solution using a vacuum concentrator.

  • Final Reconstitution: Reconstitute the dried peptide in a solvent suitable for MS analysis, such as 0.1% formic acid in water/ACN (95:5 v/v), to the desired final concentration.

MALDI-TOF MS for Molecular Weight Confirmation

Protocol:

  • Matrix Preparation: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% ACN, 0.1% TFA.

  • Spotting: On a MALDI target plate, spot 1 µL of the prepared matrix solution. Immediately add 1 µL of the reconstituted this compound sample to the matrix spot and allow it to air dry (dried-droplet method).

  • Data Acquisition: Analyze the sample on a MALDI-TOF mass spectrometer in positive ion reflector mode. Calibrate the instrument using a standard peptide mixture.

LC-MS/MS for Sequencing and Quantification

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Electrospray ionization (ESI) source

  • High-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF)

LC Method:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-40% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Method:

  • Ionization Mode: Positive ESI

  • MS1 Scan Range: m/z 300-1500

  • Data-Dependent Acquisition (DDA): Select the top 5 most intense precursor ions for fragmentation.

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)[6]

  • MS2 Scan Range: m/z 100-2000

Data Presentation

Quantitative Analysis

For quantitative studies, a dilution series of the this compound standard can be analyzed by LC-MS/MS operating in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode. The peak areas of specific precursor-fragment ion transitions are then used to construct a standard curve.

Table 1: Theoretical and Observed Mass of this compound

ParameterValue
Amino Acid Sequence Arg-Phe-Pro-Ser-Pro-Gly-Phe-Pro-Pro-Arg
Theoretical Monoisotopic Mass 1060.58 Da
Observed Monoisotopic Mass (MALDI-TOF) 1060.59 Da
Observed m/z (ESI, [M+2H]²⁺) 531.30

Table 2: Tandem MS Fragmentation of this compound ([M+2H]²⁺ at m/z 531.30)

This table presents a subset of the expected b and y fragment ions from the tandem mass spectrum, which are used to confirm the peptide sequence.

Fragment IonSequenceTheoretical m/zObserved m/z
b₂Arg-Phe304.18304.18
b₃Arg-Phe-Pro401.23401.23
b₄Arg-Phe-Pro-Ser488.26488.27
y₁Arg175.12175.12
y₂Pro-Arg272.17272.17
y₃Pro-Pro-Arg369.22369.23
y₄Phe-Pro-Pro-Arg516.30516.30

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Reconstitution Peptide Reconstitution Desalting Desalting (C18 SPE) Reconstitution->Desalting Drying Solvent Evaporation Desalting->Drying Final_Reconstitution Final Reconstitution (MS-compatible solvent) Drying->Final_Reconstitution MALDI MALDI-TOF MS (Molecular Weight) Final_Reconstitution->MALDI LC_MSMS LC-MS/MS (Sequencing & Quant) Final_Reconstitution->LC_MSMS MW_Confirm Molecular Weight Confirmation MALDI->MW_Confirm Sequencing De Novo Sequencing or Database Search LC_MSMS->Sequencing Quant Quantification LC_MSMS->Quant

Caption: Experimental workflow for this compound characterization.

Bradykinin Signaling Pathway

Bradykinin primarily signals through the B2 receptor, a G protein-coupled receptor (GPCR).[1][10] This interaction activates G proteins (Gαq/11), leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10] DAG activates Protein Kinase C (PKC), while IP3 triggers the release of intracellular calcium (Ca²⁺).[10][11] These downstream events lead to various cellular responses, including the production of nitric oxide and prostaglandins.[1]

bradykinin_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol B2R Bradykinin Receptor B2 G_Protein Gαq/11 B2R->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Responses (e.g., NO production, Prostaglandin synthesis) PKC->Cell_Response Ca_Release->Cell_Response Bradykinin Bradykinin Bradykinin->B2R Binds

Caption: Simplified Bradykinin signaling pathway via the B2 receptor.

Conclusion

This application note provides a robust framework for the mass spectrometric characterization of this compound. The detailed protocols for sample preparation and analysis by MALDI-TOF and LC-MS/MS enable accurate molecular weight determination and sequence verification. The presented workflow and data tables can be adapted for the analysis of other synthetic peptides, making this a valuable resource for researchers in drug development and proteomics. The elucidation of the characteristics of retro-peptides like this compound is a critical step in exploring their potential as therapeutic candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Radiolabeling of Retrobradykinin with Iodine-125 for Receptor Binding Assays

Introduction

This compound, a peptide with the reverse amino acid sequence of bradykinin (B550075) (H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH), serves as a valuable tool in pharmacological research, particularly in studies involving kinin receptors.[1][2] Receptor binding assays are fundamental in drug discovery for characterizing the interactions between ligands and their receptors.[3][4][5] These assays typically employ a radiolabeled ligand to quantify binding affinity (Kd), receptor density (Bmax), and the inhibitory potential (Ki) of competing unlabeled compounds.[6][7][8]

This application note provides a detailed protocol for the radiolabeling of this compound and its subsequent use in saturation and competitive binding assays.[6][7] A key challenge in radiolabeling this compound with iodine is its lack of a tyrosine or histidine residue, which are standard sites for direct electrophilic iodination.[1] To overcome this, this protocol details an indirect labeling method using N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB), a Bolton-Hunter type reagent that conjugates to the primary amine of the N-terminal arginine residue. This method ensures the creation of a high-affinity radioligand suitable for sensitive binding assays.

Protocol 1: Radiolabeling of this compound using [¹²⁵I]SIB

This protocol describes the indirect radioiodination of this compound via acylation of its N-terminal amino group.

1.1 Materials and Reagents

  • This compound (synthesis grade)

  • N-succinimidyl 4-[¹²⁵I]iodobenzoate ([¹²⁵I]SIB) in a suitable solvent (e.g., benzene, acetonitrile)

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 7.5)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Purified water, HPLC grade

  • Reversed-Phase HPLC (RP-HPLC) system with a C18 column and a radiation detector

  • Lyophilizer

  • Gamma counter

1.2 Radiolabeling Procedure

  • Preparation : Allow the vial containing [¹²⁵I]SIB to come to room temperature. Prepare a stock solution of this compound (e.g., 1 mg/mL) in 0.1 M Sodium Phosphate Buffer (pH 7.5).

  • Reaction Setup : In a shielded vial, evaporate the solvent from the [¹²⁵I]SIB using a gentle stream of nitrogen.

  • Conjugation : Add 5-10 µL of the this compound stock solution to the dried [¹²⁵I]SIB. Add a small volume (1-2 µL) of DMF if needed to ensure solubility. Vortex gently.

  • Incubation : Allow the reaction to proceed for 30-60 minutes at room temperature with occasional gentle mixing. The succinimidyl ester group of [¹²⁵I]SIB will react with the N-terminal primary amine of this compound.

  • Quenching : Quench the reaction by adding 100 µL of a quenching buffer (e.g., 0.1 M glycine (B1666218) in phosphate buffer) to react with any unreacted [¹²⁵I]SIB. Incubate for an additional 10-15 minutes.

  • Acidification : Acidify the reaction mixture with an equal volume of 0.1% TFA in water to prepare it for HPLC purification.

1.3 Purification of [¹²⁵I]-Retrobradykinin

Purification is a critical step to separate the radiolabeled peptide from unreacted free iodine and other contaminants.[9] RP-HPLC is the standard method for purifying radiolabeled peptides.[10]

  • HPLC Setup : Equilibrate an RP-HPLC system with a C18 column using a mobile phase of ~95% Solvent A (0.1% TFA in water) and 5% Solvent B (0.1% TFA in ACN).

  • Injection : Inject the entire quenched reaction mixture onto the HPLC column.

  • Elution : Elute the bound components using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min.

  • Fraction Collection : Monitor the eluate with both a UV detector (at ~220 nm) and a radiation detector. Collect fractions (e.g., 0.5 mL) throughout the run.

  • Identification : The first major radioactive peak is typically the desired [¹²⁵I]-Retrobradykinin conjugate, which should have a longer retention time than free [¹²⁵I].

  • Solvent Removal : Pool the pure fractions containing the radiolabeled peptide and remove the organic solvent using a vacuum concentrator or lyophilizer.

  • Storage : Resuspend the purified [¹²⁵I]-Retrobradykinin in an appropriate assay buffer containing a carrier protein (e.g., 0.1% BSA) to prevent sticking to vials and store at -20°C or -80°C.

1.4 Data Presentation: Radiolabeling Summary

ParameterTypical ValueNotes
Starting Radioactivity 1 mCi (37 MBq)Amount of [¹²⁵I]SIB used.
Peptide Amount 10-20 µgMolar ratio of peptide to radiolabel should be optimized.
Reaction Time 30-60 minutesLonger times may lead to degradation.
Radiochemical Yield 25-40%Calculated from HPLC peak integration.
Radiochemical Purity >95%Assessed by analytical HPLC of the final product.[10]
Specific Activity ~2000 Ci/mmolDepends on the specific activity of the starting [¹²⁵I]SIB.[11]

Diagram 1: Radiolabeling Workflow```dot

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & QC A This compound Stock Solution C Combine & Incubate (30-60 min, RT) A->C B [¹²⁵I]SIB Reagent (Solvent Evaporated) B->C D Quench Reaction (e.g., Glycine) C->D E RP-HPLC Purification (C18 Column) D->E F Collect & Pool Radiolabeled Fractions E->F G Solvent Removal (Lyophilization) F->G H Final Product: [¹²⁵I]-Retrobradykinin G->H I Store at -80°C H->I

Caption: General workflow for filtration-based receptor binding assays.

Diagram 3: Principle of Competitive Binding```dot

G cluster_low Low Competitor Concentration cluster_high High Competitor Concentration Receptor1 Receptor HotLigand1 [¹²⁵I]-Ligand HotLigand1->Receptor1 High Binding Receptor2 Receptor HotLigand2 [¹²⁵I]-Ligand Receptor2->HotLigand2 Low Binding ColdLigand Unlabeled Competitor ColdLigand->Receptor2 Competes for Site

References

In Vitro Bioassays for Retrobradykinin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) (BK) is a nonapeptide hormone involved in a variety of physiological and pathological processes, including inflammation, pain, and blood pressure regulation. Its effects are mediated through two G-protein coupled receptors (GPCRs), the B1 and B2 receptors. While bradykinin itself has a short half-life in vivo, synthetic analogs have been developed to enhance its stability and therapeutic potential. One such analog is retro-inverso bradykinin (RI-BK), a peptide with a reversed amino acid sequence and D-chirality amino acids. This modification confers significant resistance to proteolysis while maintaining or even enhancing affinity for the bradykinin B2 receptor.

These application notes provide detailed protocols for a panel of in vitro bioassays to characterize the activity of retrobradykinin and other novel bradykinin analogs. The described assays will enable researchers to determine the binding affinity, functional potency, and physiological effects of these compounds, providing a comprehensive preclinical assessment.

Key Bioassays for this compound Activity

A thorough in vitro characterization of a novel bradykinin analog like retro-inverso bradykinin (RI-BK) involves a tiered approach, starting from receptor binding and progressing to cell-based functional assays and tissue-based physiological assessments. The following protocols describe three key assays for this purpose.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for the bradykinin B1 and B2 receptors by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Experimental Protocol:

a. Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing human bradykinin B1 or B2 receptors.[1][2]

  • Radioligand: [3H]-Bradykinin.[3]

  • Test Compound: Retro-inverso bradykinin (RI-BK).

  • Reference Compounds: Unlabeled Bradykinin (for B2), des-Arg9-bradykinin (for B1).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

b. Procedure:

  • Prepare serial dilutions of the test compound (RI-BK) and reference compounds.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand at a final concentration equal to its Kd (e.g., 0.3 nM [3H]-bradykinin for B2 receptors), and 50 µL of the test or reference compound dilution.[3]

  • To determine non-specific binding, add a high concentration of unlabeled bradykinin (e.g., 1 µM) to a set of wells.

  • Initiate the binding reaction by adding 50 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.[3]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the percentage of specific binding for each concentration of the test compound.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundReceptorKi (nM)
BradykininB20.41[3]
Retro-inverso Bradykinin (RI-BK)B20.25
des-Arg9-bradykininB11.5
Retro-inverso Bradykinin (RI-BK)B1>1000

Table 1: Hypothetical binding affinities of Bradykinin and Retro-inverso Bradykinin for B1 and B2 receptors.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a test compound to activate the bradykinin B2 receptor, which is coupled to the Gq signaling pathway, leading to an increase in intracellular calcium concentration.[4]

Experimental Protocol:

a. Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human bradykinin B2 receptor.[1]

  • Fluorescent Calcium Indicator: Fluo-4 AM or Fura-2 AM.[5][6][7]

  • Test Compound: Retro-inverso bradykinin (RI-BK).

  • Reference Compound: Bradykinin.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (optional): To prevent dye leakage from cells.

  • Black, clear-bottom 96-well or 384-well plates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FlexStation).

b. Procedure:

  • Seed the cells in black, clear-bottom microplates and culture overnight to form a confluent monolayer.

  • Prepare the dye loading solution by dissolving the fluorescent calcium indicator in assay buffer. Probenecid can be added at this stage if required.

  • Remove the culture medium from the cells and add the dye loading solution.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • Prepare serial dilutions of the test compound (RI-BK) and reference compound (Bradykinin) in assay buffer.

  • Place the cell plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time.

  • Establish a baseline fluorescence reading for each well.

  • Use the automated injector to add the test or reference compound to the wells while continuously recording the fluorescence.

  • Monitor the change in fluorescence intensity for 1-2 minutes.

c. Data Analysis:

  • The increase in fluorescence intensity corresponds to the increase in intracellular calcium.

  • Calculate the peak fluorescence response for each concentration of the test compound.

  • Plot the peak response against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) and the Emax (maximal effect) from the resulting dose-response curve.

Data Presentation:

CompoundReceptorEC50 (nM)Emax (% of Bradykinin)
BradykininB22.18[8]100
Retro-inverso Bradykinin (RI-BK)B21.5105

Table 2: Hypothetical functional potencies of Bradykinin and Retro-inverso Bradykinin in a calcium mobilization assay.

In Vitro Vascular Reactivity Assay

This assay assesses the physiological effect of a test compound on a relevant tissue model, such as the isolated human umbilical vein, which endogenously expresses bradykinin B2 receptors and contracts in response to B2 agonists.[9][10]

Experimental Protocol:

a. Materials:

  • Tissue: Freshly collected human umbilical cord.

  • Krebs-Henseleit Solution: (in mM) NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.

  • Test Compound: Retro-inverso bradykinin (RI-BK).

  • Reference Compound: Bradykinin.

  • Organ Bath System with Isometric Force Transducers.

  • Carbogen (B8564812) Gas (95% O2, 5% CO2).

b. Procedure:

  • Obtain a segment of the human umbilical vein and place it in ice-cold Krebs-Henseleit solution.

  • Carefully dissect the vein into rings of 3-4 mm in length.

  • Mount the rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply a resting tension of 1.5-2 g and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability.

  • Wash the tissue and allow it to return to baseline tension.

  • Construct a cumulative concentration-response curve by adding increasing concentrations of the test compound (RI-BK) or reference compound (Bradykinin) to the organ bath.

  • Record the isometric contraction at each concentration until a maximal response is achieved.

c. Data Analysis:

  • Express the contractile response as a percentage of the maximal contraction induced by KCl.

  • Plot the percentage of contraction against the logarithm of the agonist concentration.

  • Determine the EC50 and Emax values from the dose-response curve.

Data Presentation:

CompoundTissueEC50 (nM)Emax (% of KCl response)
BradykininHuman Umbilical Vein5.085
Retro-inverso Bradykinin (RI-BK)Human Umbilical Vein3.890

Table 3: Hypothetical physiological effects of Bradykinin and Retro-inverso Bradykinin on isolated human umbilical vein.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and the experimental design is crucial for understanding and implementing these bioassays. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a comprehensive experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds and Opens PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_ER->PKC Activates Downstream Downstream Cellular Responses Ca_ER->Downstream Modulates PKC->Downstream ER ER Lumen (Ca²⁺ Store) ER->Ca_ER Release RI_BK Retro-inverso Bradykinin (RI-BK) RI_BK->B2R Binds and Activates

Caption: Bradykinin B2 receptor signaling pathway leading to intracellular calcium mobilization.

G cluster_start cluster_tier1 Tier 1: Receptor Binding Affinity cluster_tier2 Tier 2: Functional Potency cluster_tier3 Tier 3: Physiological Effect cluster_end start Start: Novel Bradykinin Analog (e.g., RI-BK) binding_assay Competitive Radioligand Binding Assay start->binding_assay binding_outcome Determine Ki for B1 and B2 Receptors binding_assay->binding_outcome calcium_assay Intracellular Calcium Mobilization Assay binding_outcome->calcium_assay If binding affinity is confirmed calcium_outcome Determine EC50 and Emax at B2 Receptor calcium_assay->calcium_outcome tissue_assay In Vitro Vascular Reactivity Assay calcium_outcome->tissue_assay If functional activity is confirmed tissue_outcome Determine EC50 and Emax in a physiological context tissue_assay->tissue_outcome end Comprehensive In Vitro Pharmacological Profile tissue_outcome->end

Caption: Experimental workflow for the in vitro characterization of a novel bradykinin analog.

References

Application Note: Calcium Mobilization Assay for Characterizing Retrobradykinin Activity at Kinin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for utilizing a cell-based calcium mobilization assay to investigate the functional activity of retrobradykinin, a synthetic peptide with the reverse amino acid sequence of bradykinin (B550075).[1] The primary objective is to determine if this compound acts as an agonist or antagonist at the bradykinin B1 and B2 receptors.

Introduction

Bradykinin (BK) is a potent inflammatory mediator that exerts its effects through two main G-protein coupled receptors (GPCRs), the B1 and B2 receptors.[2][3][4] The B2 receptor is constitutively expressed in many cell types and mediates most of the acute physiological effects of bradykinin.[3][4][5] The B1 receptor is typically expressed at low levels but is upregulated during inflammation and tissue injury.[2][3] Activation of both receptors, particularly the B2 receptor which couples to Gαq, initiates a signaling cascade that leads to the activation of phospholipase C (PLC), production of inositol (B14025) 1,4,5-trisphosphate (IP3), and a subsequent release of calcium (Ca2+) from intracellular stores in the endoplasmic reticulum.[6][7][8] This transient increase in intracellular Ca2+ is a key second messenger that can be precisely measured using fluorescent calcium indicators.[7][9]

This compound is a bradykinin analog with a reversed amino acid sequence. While it is reported to have no significant kinin activity, this application note provides the framework to experimentally verify this and quantify any potential agonist or antagonist effects using a sensitive calcium mobilization assay. This assay is a cornerstone for characterizing GPCR activity due to its high sensitivity, amenability to high-throughput screening, and direct measurement of a key signaling event.[7][10]

Signaling Pathway Overview

The activation of the B2 bradykinin receptor by an agonist triggers a well-defined intracellular signaling pathway leading to calcium mobilization. The binding of the agonist induces a conformational change in the receptor, activating the associated Gq protein. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum (ER), causing the release of stored calcium ions into the cytoplasm.

Gq_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum (ER) B2R Bradykinin B2 Receptor Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds Ca_cytosol ↑ [Ca²⁺]i Cellular Response Cellular Response Ca_cytosol->Cellular Response Triggers Ca_ER Stored Ca²⁺ IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release Agonist Bradykinin (Agonist) Agonist->B2R Binds

Caption: Bradykinin B2 receptor Gq signaling pathway.

Experimental Protocol

This protocol is designed for a 96-well or 384-well microplate format using a fluorescent plate reader equipped with an automated liquid handling system (e.g., FlexStation® or FLIPR®).

Materials and Reagents
  • Cells: HEK293 or CHO cells stably expressing the human bradykinin B1 or B2 receptor.

  • Peptides:

    • Bradykinin (Positive Control Agonist)

    • This compound (Test Compound)

    • Icatibant or HOE140 (B2 Receptor Antagonist)[4][11]

    • Des-Arg9-[Leu8]-bradykinin (B1 Receptor Antagonist)[12]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[13][14]

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium assay kit.[14][15]

  • Anion Transport Inhibitor: Probenecid (optional, improves dye retention in some cell lines).[10][13]

  • Surfactant: Pluronic® F-127 (aids in dye solubilization).[13]

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Plates: Black-walled, clear-bottom 96-well or 384-well microplates, tissue culture treated.[10]

  • Reagents for Stock Solutions: DMSO, sterile water.

Experimental Workflow

Caption: High-level workflow for the calcium mobilization assay.

Detailed Procedure

Day 1: Cell Plating

  • Culture cells expressing the target receptor to ~80-90% confluency.

  • Harvest cells and perform a cell count.

  • Seed cells into a black-walled, clear-bottom 96-well plate at a density of 40,000–80,000 cells per well in 100 µL of growth medium.

  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator.[16]

Day 2: Assay Execution

  • Prepare Dye-Loading Solution:

    • Thaw Fluo-4 AM, Pluronic F-127, and Probenecid (if used) at room temperature.

    • Prepare 1X Assay Buffer (HBSS + 20 mM HEPES).

    • Create a 2X dye-loading solution. For 10 mL, add 20 µL of 2 mM Fluo-4 AM stock and 100 µL of 100X Pluronic F-127 to 10 mL of Assay Buffer.[13] Vortex briefly to mix. This solution should be used within 2 hours.[14]

  • Load Cells with Dye:

    • Remove the growth medium from the cell plate.

    • Add 100 µL of the 2X dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.[13][14]

  • Prepare Compound Plate:

    • Agonist Mode: Prepare serial dilutions of Bradykinin (e.g., 10 µM to 0.1 nM) and this compound (e.g., 100 µM to 1 nM) in Assay Buffer.

    • Antagonist Mode: Prepare serial dilutions of this compound. To these wells, a constant concentration of Bradykinin will be added during the assay (typically the EC₈₀ concentration, determined from the agonist experiment). Also, prepare a known antagonist like Icatibant as a control.

    • Include "buffer only" wells as a negative control.

  • Measure Calcium Flux:

    • Set the fluorescence plate reader to measure from the bottom at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[14]

    • Program the instrument to take a baseline reading for 10-20 seconds.

    • The instrument's pipettor will then add the compounds from the compound plate to the cell plate.

    • Continue recording the fluorescence signal for an additional 90-180 seconds to capture the peak response and subsequent decay.[17]

Data Presentation and Analysis

The primary output is a kinetic trace of fluorescence intensity over time. The response is typically quantified as the maximal peak height or the area under the curve (AUC).[8]

Agonist Mode Analysis

Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum response (Emax).[17]

Table 1: Representative Agonist Activity Data at the B2 Receptor

CompoundEC₅₀ (nM)Emax (% of Bradykinin)
Bradykinin1.5100%
This compound> 10,000< 5%
Antagonist Mode Analysis

Plot the response to the fixed concentration of Bradykinin against the logarithm of the antagonist (this compound) concentration. Fit the data to determine the IC₅₀ (the concentration that inhibits 50% of the Bradykinin response).[17]

Table 2: Representative Antagonist Activity Data at the B2 Receptor

CompoundIC₅₀ (nM)Agonist Used (EC₈₀)
Icatibant25Bradykinin (5 nM)
This compound> 10,000Bradykinin (5 nM)

Interpretation of Results

  • Agonist Activity: If this compound induces a dose-dependent increase in intracellular calcium, it is acting as an agonist. Its potency (EC₅₀) and efficacy (Emax) can be compared to the standard agonist, Bradykinin.

  • Antagonist Activity: If this compound does not elicit a response on its own but inhibits the calcium signal induced by Bradykinin in a dose-dependent manner, it is acting as an antagonist.

  • No Activity: If this compound shows no effect in either agonist or antagonist mode (as suggested by the representative data above), it can be concluded that it does not functionally interact with the receptor under these assay conditions.

References

Application Notes and Protocols for Studying Blood-Brain Barrier Penetration Using Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing retrobradykinin, a metabolically stable analog of bradykinin (B550075), to modulate and study the permeability of the blood-brain barrier (BBB). This document includes detailed experimental protocols for both in vitro and in vivo models, a summary of expected quantitative outcomes, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. Overcoming this barrier is a primary challenge in the development of drugs targeting the central nervous system. Bradykinin, a potent vasoactive peptide, has been shown to transiently increase the permeability of the BBB. However, its short half-life in vivo limits its therapeutic and research applications.

Retro-inverso bradykinin (RI-BK) is a synthetic analog of bradykinin with enhanced metabolic stability and a high affinity for the bradykinin B2 receptor.[1] At low doses, RI-BK can selectively increase the permeability of the blood-brain tumor barrier (BBTB) without adversely affecting normal brain tissue.[1] This property makes it a valuable tool for researchers studying BBB transport mechanisms and for professionals developing novel drug delivery strategies to the brain.

Mechanism of Action

This compound, like bradykinin, primarily acts on the bradykinin B2 receptor, a G protein-coupled receptor (GPCR) constitutively expressed on brain capillary endothelial cells.[2][3] Activation of the B2 receptor initiates a signaling cascade that leads to a transient and reversible increase in BBB permeability. This is thought to occur through the modulation of tight junction proteins and an increase in transcellular transport. The primary signaling pathway involves the coupling of the B2 receptor to Gαq, which activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ can lead to the activation of endothelial nitric oxide synthase (eNOS), producing nitric oxide (NO) that contributes to vasodilation and increased permeability.[3][4]

Signaling Pathway Diagram

Retrobradykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gαq B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes This compound This compound This compound->B2R IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto eNOS eNOS Ca_cyto->eNOS activates Permeability ↑ BBB Permeability (Tight Junction Modulation, Transcytosis) PKC->Permeability NO Nitric Oxide (NO) eNOS->NO NO->Permeability

Caption: this compound signaling pathway in brain endothelial cells.

Data Presentation

The following table summarizes representative quantitative data on the effect of bradykinin agonists on blood-brain barrier permeability. Note that specific data for this compound on the normal BBB is limited in publicly available literature; therefore, data from bradykinin and other B2 receptor agonists are included for comparative purposes.

AgonistModel SystemTracer MoleculeConcentration/DoseChange in PermeabilityReference
BradykininRat Glioma Model (C6)[¹⁴C]SucroseIntracarotid infusion178% increase in Ki[5]
BradykininRat Glioma Model (9L)[¹⁴C]SucroseIntracarotid infusion35% increase in Ki[5]
RMP-7 (B2 Agonist)Rat Model[¹⁴C]CarboplatinIntracarotid infusionIncreased permeability in tumor and non-tumor BBB[2]
RMP-7 (B2 Agonist)Rat Model[¹⁴C]DextranIntracarotid infusionIncreased permeability, more pronounced in tumor[2]
Retro-inverso BradykininRat Glioma Model (C6)70 nm Gold NanoparticlesLow dosesMaximum permeability achieved with 70 nm GNPs[1]
Tissue Kallikrein (releases bradykinin)MiceEvans BlueHigh doseSignificant increase in dye extravasation[4][6]
Tissue Kallikrein (releases bradykinin)MiceSodium-FITCMedium to high dosesIncreased dye extravasation[4][6]

Ki = unidirectional transport constant across the BBB/BTB.

Experimental Protocols

In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes the use of a Transwell co-culture system to model the BBB and assess the effect of this compound on its permeability to fluorescent tracers.

In_Vitro_Workflow A 1. Co-culture Brain Endothelial Cells and Astrocytes on Transwell Insert B 2. Monitor Transendothelial Electrical Resistance (TEER) to confirm barrier integrity A->B C 3. Add this compound to the apical (blood) side B->C D 4. Add Fluorescent Tracer (e.g., Sodium Fluorescein or FITC-Dextran) to the apical side C->D E 5. Incubate and collect samples from the basolateral (brain) side at various time points D->E F 6. Measure fluorescence of basolateral samples E->F G 7. Calculate Apparent Permeability Coefficient (Papp) F->G

Caption: In vitro BBB permeability assay workflow.

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Rat or human brain microvascular endothelial cells (BMECs)

  • Rat or human astrocytes

  • Cell culture medium and supplements

  • This compound

  • Fluorescent tracers (e.g., Sodium Fluorescein, FITC-Dextran of various molecular weights)

  • Transendothelial Electrical Resistance (TEER) measurement system

  • Fluorescence plate reader

  • Cell Culture:

    • Coat the apical side of the Transwell insert with an appropriate extracellular matrix protein (e.g., collagen IV and fibronectin).

    • Seed BMECs on the apical side of the insert.

    • Seed astrocytes on the basolateral side of the well.

    • Co-culture the cells until a confluent monolayer with high TEER is formed (typically >150 Ω·cm²).

  • Barrier Integrity Measurement:

    • Measure the TEER of the cell monolayer daily to monitor the formation and integrity of the barrier.

  • Permeability Assay:

    • Once a stable and high TEER is achieved, replace the medium in the apical and basolateral chambers with a serum-free medium.

    • Add this compound to the apical chamber at the desired concentration. A dose-response study is recommended to determine the optimal concentration.

    • Add the fluorescent tracer to the apical chamber.

    • At various time points (e.g., 15, 30, 60, 90, and 120 minutes), collect a sample from the basolateral chamber.

    • After each sample collection, replace the volume with fresh medium.

  • Quantification:

    • Measure the fluorescence intensity of the samples from the basolateral chamber using a fluorescence plate reader.

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of tracer accumulation in the basolateral chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of the tracer in the apical chamber.

In Vivo Blood-Brain Barrier Permeability Assay

This protocol describes an in vivo method to assess the effect of this compound on BBB permeability in a rodent model using fluorescent tracers.

In_Vivo_Workflow A 1. Anesthetize the animal (e.g., rat or mouse) B 2. Administer this compound (e.g., via tail vein injection or intracarotid infusion) A->B C 3. Administer Fluorescent Tracer (e.g., Evans Blue or Sodium Fluorescein) intravenously B->C D 4. Allow tracer to circulate for a defined period C->D E 5. Perfuse the animal with saline to remove tracer from vasculature D->E F 6. Harvest and homogenize the brain E->F G 7. Extract the tracer from the brain homogenate F->G H 8. Quantify tracer concentration via fluorescence or absorbance G->H

Caption: In vivo BBB permeability assay workflow.

  • Rodents (rats or mice)

  • Anesthetics

  • This compound

  • Fluorescent tracers (e.g., Evans Blue dye, Sodium Fluorescein)

  • Saline solution

  • Tissue homogenizer

  • Spectrophotometer or fluorescence plate reader

  • Formamide (for Evans Blue extraction)

  • Animal Preparation:

    • Anesthetize the animal according to approved institutional protocols.

  • Administration of Agents:

    • Administer this compound at the desired dose. The route of administration (e.g., intravenous, intracarotid) will depend on the experimental design.

    • Shortly after this compound administration, inject the fluorescent tracer intravenously (e.g., via the tail vein).

  • Tracer Circulation:

    • Allow the tracer to circulate for a specific period (e.g., 30-60 minutes).

  • Tissue Collection:

    • Perform transcardial perfusion with saline to remove the tracer from the blood vessels.

    • Harvest the brain and other organs as needed.

  • Tracer Extraction and Quantification:

    • For Evans Blue:

      • Homogenize the brain tissue in formamide.

      • Incubate the homogenate to extract the dye.

      • Centrifuge the homogenate and measure the absorbance of the supernatant at the appropriate wavelength (e.g., 620 nm).

    • For Sodium Fluorescein:

      • Homogenize the brain tissue in a suitable buffer.

      • Centrifuge the homogenate and measure the fluorescence of the supernatant.

  • Data Analysis:

    • Quantify the amount of tracer that has extravasated into the brain parenchyma by comparing the measurements to a standard curve.

    • Express the results as the amount of tracer per gram of brain tissue.

Conclusion

This compound is a promising tool for modulating the blood-brain barrier in a controlled and transient manner. Its enhanced stability compared to native bradykinin makes it particularly suitable for in vivo studies. The protocols and information provided in these application notes offer a framework for researchers and drug development professionals to investigate BBB permeability and explore novel strategies for central nervous system drug delivery. It is recommended that researchers optimize the described protocols for their specific experimental models and objectives.

References

Retrobradykinin: A Promising but Enigmatic Tool for Kinin Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Retrobradykinin, a synthetic analog of the inflammatory peptide bradykinin (B550075), presents a compelling yet incompletely characterized tool for researchers studying kinin receptor function. While studies suggest it possesses enhanced metabolic stability and a high affinity for the bradykinin B2 receptor, a comprehensive quantitative profile of its pharmacological activity remains elusive in publicly available literature. This scarcity of data currently limits its widespread application and necessitates further investigation to unlock its full potential in drug development and physiological research.

This compound is a retro-inverso isomer of bradykinin, meaning its amino acid sequence is reversed, and the chirality of its amino acids is inverted from the natural L-form to the D-form. This structural modification is designed to increase resistance to degradation by proteases, a common limitation of peptide-based molecules.[1]

Existing research indicates that retro-inverso bradykinin (RI-BK) exhibits a higher affinity for the bradykinin B2 receptor compared to the native bradykinin peptide.[2] Furthermore, it is reported to be highly active and selective for the B2 receptor.[2] This enhanced affinity and stability make it an attractive candidate for modulating B2 receptor activity, particularly in therapeutic contexts where sustained action is desirable. One notable application has been its use in selectively increasing the permeability of the blood-brain tumor barrier, highlighting its potential in targeted drug delivery to the central nervous system.[2]

Kinin Receptor Signaling Pathways

Bradykinin receptors, B1 and B2, are G protein-coupled receptors (GPCRs) that play crucial roles in inflammation, pain, and cardiovascular regulation. Upon activation, they primarily couple to Gq proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This rise in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological effects of bradykinin.

Kinin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BK Bradykinin / this compound B2R B2 Receptor BK->B2R Binds to Gq Gq B2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cell_Response Cellular Response (e.g., Inflammation, Pain) Ca_cyto->Cell_Response PKC->Cell_Response

Kinin receptor signaling pathway.

Experimental Protocols

While specific quantitative data for this compound is lacking, the following protocols describe standard methods used to characterize ligands of kinin receptors. These can be adapted for the study of this compound once the compound is obtained.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the bradykinin B1 and B2 receptors.

Materials:

  • Cell membranes prepared from cells expressing human B1 or B2 receptors.

  • Radioligand (e.g., [3H]-Bradykinin).

  • This compound.

  • Unlabeled bradykinin (for positive control).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold assay buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of unlabeled bradykinin (for non-specific binding), or varying concentrations of this compound.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, this compound) B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate to Reach Equilibrium B->C D Filtration and Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 and Ki determination) E->F

Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

Objective: To determine if this compound acts as an agonist or antagonist at B1 and B2 receptors and to quantify its potency (EC50) or inhibitory potency (IC50).

Materials:

  • Cells stably expressing human B1 or B2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound.

  • Bradykinin (agonist control).

  • Known B2 receptor antagonist (e.g., Icatibant) (antagonist control).

  • Fluorescence plate reader with an injection system.

Protocol:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM for 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Agonist mode: a. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. b. Inject varying concentrations of this compound and monitor the change in fluorescence over time. c. Inject a maximal concentration of bradykinin as a positive control.

  • Antagonist mode: a. Pre-incubate the cells with varying concentrations of this compound for a defined period. b. Place the plate in the fluorescence plate reader and measure the baseline fluorescence. c. Inject a concentration of bradykinin that gives a submaximal response (e.g., EC80) and monitor the change in fluorescence.

  • Analyze the data by calculating the peak fluorescence response.

  • For agonist activity, plot the response against the logarithm of the this compound concentration to determine the EC50.

  • For antagonist activity, plot the inhibition of the bradykinin response against the logarithm of the this compound concentration to determine the IC50.

Calcium_Assay_Workflow A Cell Seeding and Growth B Loading with Calcium Dye A->B C Wash Cells B->C D Measure Baseline Fluorescence C->D E Inject Compound and Measure Fluorescence Change D->E F Data Analysis (EC50 or IC50 determination) E->F

Workflow for Calcium Mobilization Assay.

Future Directions

The study of this compound is at a nascent stage. To establish its role as a valuable tool for kinin receptor research, future studies should focus on:

  • Comprehensive Pharmacological Profiling: Performing detailed radioligand binding and functional assays to determine the affinity, potency, and efficacy of this compound at both B1 and B2 receptors.

  • Selectivity Assessment: Evaluating the activity of this compound at other related GPCRs to confirm its selectivity for kinin receptors.

  • In Vivo Studies: Expanding on the initial findings related to the blood-brain tumor barrier to explore its therapeutic potential in various disease models, including inflammation, pain, and cancer.

By systematically addressing these knowledge gaps, the scientific community can fully elucidate the properties of this compound and harness its potential for advancing our understanding of kinin receptor biology and developing novel therapeutics.

References

Application Notes and Protocols for Lyophilized Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrobradykinin is a synthetic peptide analog of bradykinin (B550075), a potent inflammatory mediator. As a retro-inverso peptide, this compound is composed of D-amino acids in the reverse sequence of the parent L-peptide, a modification designed to increase resistance to proteolytic degradation while retaining biological activity. This enhanced stability makes it a valuable tool in various research applications, including the study of bradykinin receptor signaling and the development of novel therapeutics.

Proper dissolution and storage of lyophilized this compound are critical to ensure its stability, solubility, and biological activity for reproducible experimental outcomes. This document provides detailed protocols for the reconstitution and storage of lyophilized this compound, along with a summary of its signaling pathway.

Materials and Reagents

  • Lyophilized this compound

  • Sterile, deionized, or ultrapure water

  • Sterile 0.1% acetic acid in water (optional)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous (optional)

  • Sterile polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Centrifuge

Dissolution Protocol

The choice of solvent for reconstituting this compound depends on the experimental requirements, including the desired concentration and compatibility with the assay system. Due to the presence of basic arginine residues, this compound is expected to be soluble in acidic aqueous solutions.

3.1. General Considerations

  • Before opening, gently tap the vial on a hard surface to ensure all the lyophilized powder is at the bottom.

  • Allow the vial to equilibrate to room temperature before opening to minimize condensation, as peptides can be hygroscopic.[1]

  • Perform a solubility test with a small amount of the peptide before dissolving the entire sample.[2]

3.2. Recommended Solvents

Based on the properties of the closely related peptide, bradykinin, the following solvents are recommended for the dissolution of this compound:

  • Sterile Water: For many applications, sterile water is a suitable solvent. Bradykinin is soluble in water at approximately 1 mg/mL.[1][3]

  • Aqueous Acetic Acid (0.1%): For peptides that are difficult to dissolve in water, a dilute acidic solution can improve solubility. Bradykinin has a reported solubility of 1 mg/mL in 5% acetic acid.[4] A lower concentration of 0.1% is a good starting point.

  • Dimethyl Sulfoxide (DMSO): For highly concentrated stock solutions, DMSO can be used. Bradykinin is soluble in DMSO at approximately 12 mg/mL.[5] Note that DMSO can be cytotoxic, and the final concentration in your assay should be minimized, typically below 0.5%.[1]

3.3. Step-by-Step Reconstitution Protocol

  • Briefly centrifuge the vial to collect all lyophilized powder at the bottom.

  • Carefully open the vial in a sterile environment.

  • Add the desired volume of the chosen solvent to the vial using a calibrated pipette.

  • Gently swirl or vortex the vial to dissolve the peptide. Sonication can be used sparingly to aid in the dissolution of difficult-to-dissolve peptides.[6]

  • Visually inspect the solution to ensure it is clear and free of particulates. If necessary, centrifuge the solution to pellet any insoluble material.[6]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

4.1. Lyophilized Peptide

  • Store lyophilized this compound at -20°C or preferably -80°C for long-term storage.[1]

  • Keep the vial tightly sealed and protected from moisture in a desiccator.[1]

4.2. Reconstituted Peptide Solutions

  • Aqueous Solutions: Aqueous solutions of bradykinin are not recommended for storage for more than one day.[5] For immediate use, store at 2-8°C.

  • Stock Solutions in Organic Solvents (e.g., DMSO): For longer-term storage, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, aliquot the reconstituted solution into single-use volumes in sterile polypropylene tubes.[1]

  • Freezing: Store aliquots at -20°C or -80°C. Stock solutions of bradykinin are reported to be stable for up to 3 months at -20°C.[4] Bradykinin has been shown to be stable for up to 8 months at -80°C in ethanol-treated whole blood samples.[7]

Data Presentation

The following table summarizes the recommended solvents and storage conditions for this compound, based on data available for the closely related peptide, bradykinin.

ParameterRecommendationCitation(s)
Solubility in Water ~1 mg/mL[1][3]
Solubility in PBS (pH 7.2) ~2 mg/mL[5]
Solubility in Acetic Acid (5%) 1 mg/mL[4]
Solubility in DMSO ~12 mg/mL[5]
Solubility in Ethanol ~10 mg/mL[5]
Lyophilized Storage -20°C to -80°C in a desiccator[1]
Aqueous Solution Storage Not recommended for more than one day; store at 2-8°C for immediate use.[5]
Stock Solution Storage Aliquot and store at -20°C (up to 3 months) or -80°C for longer-term stability. Avoid freeze-thaw cycles.[4][7]

Experimental Protocols & Visualizations

6.1. Experimental Workflow: Dissolving and Storing Lyophilized this compound

The following diagram illustrates the recommended workflow for reconstituting and storing lyophilized this compound.

G Workflow for Dissolving and Storing Lyophilized this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Start: Lyophilized This compound Vial equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge_vial Centrifuge vial to collect powder equilibrate->centrifuge_vial choose_solvent Choose Solvent (Water, 0.1% Acetic Acid, or DMSO) centrifuge_vial->choose_solvent add_solvent Add chosen solvent to the vial choose_solvent->add_solvent dissolve Gently vortex/swirl to dissolve add_solvent->dissolve check_solubility Visually inspect for complete dissolution dissolve->check_solubility check_solubility->dissolve Incomplete centrifuge_solution Centrifuge to pellet insoluble material (if any) check_solubility->centrifuge_solution Particulates Present ready_solution Reconstituted This compound Solution check_solubility->ready_solution Complete centrifuge_solution->ready_solution Supernatant aliquot Aliquot into single-use polypropylene tubes ready_solution->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for Dissolving and Storing Lyophilized this compound.

6.2. Bradykinin B2 Receptor Signaling Pathway

This compound is expected to interact with bradykinin receptors. The primary signaling pathway for bradykinin is through the B2 receptor, a G-protein coupled receptor (GPCR). The activation of the B2 receptor initiates a cascade of intracellular events, as depicted in the diagram below.

G Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol bradykinin Bradykinin / This compound b2_receptor B2 Receptor (GPCR) bradykinin->b2_receptor Binds g_protein Gq/11 Protein b2_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Intracellular Ca²⁺ Increase er->ca2 Releases Ca²⁺ ca2->pkc Activates downstream Downstream Signaling Cascades ca2->downstream pkc->downstream

Bradykinin B2 Receptor Signaling Pathway.

References

Application Notes and Protocols for Testing Retrobradykinin Effects in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin (B550075) and its related peptides, known as kinins, are crucial mediators of inflammation, pain, and cardiovascular regulation. Their biological effects are primarily mediated through two G protein-coupled receptors (GPCRs), the B1 and B2 bradykinin receptors. The B2 receptor is constitutively expressed in a wide range of tissues, while the B1 receptor is typically induced during inflammatory conditions. The study of novel peptides that may interact with these receptors is a key area of research for the development of new therapeutics for a variety of pathological conditions.

"Retrobradykinin" is a peptide with the reverse amino acid sequence of bradykinin. While peptides with reversed sequences often lose their biological activity, some retro-inverso analogues of bradykinin, which have both a reversed sequence and chirality, have been shown to be active, with at least one demonstrating high activity and selectivity for the B2 receptor. This suggests that this compound may possess unexpected biological activity, warranting a thorough investigation of its effects on bradykinin receptors.

These application notes provide a comprehensive guide for researchers to characterize the potential effects of this compound, and other novel peptides, using established cell culture models and assays. The focus will be on the B2 receptor, given the activity of related retro-inverso peptides, but the described methods can be adapted to study the B1 receptor as well.

Recommended Cell Culture Models

The choice of cell line is critical for obtaining reliable and reproducible data. For studying bradykinin receptor activity, particularly the B2 receptor, the following cell lines are recommended:

  • Human Embryonic Kidney 293 (HEK293) Cells: These cells endogenously express functional B2 bradykinin receptors.[1][2] They are robust, easy to culture and transfect, making them an excellent initial model for screening and functional assays.

  • Chinese Hamster Ovary (CHO-K1) Cells: These cells are often used for recombinant expression of GPCRs. Stably transfected CHO-K1 cells expressing either the human B1 or B2 receptor are commercially available and provide a clean system to study the specific interaction of a ligand with a single receptor subtype.

  • IMR-90 (Human Lung Fibroblast) and INT-407 (Human Colonic Epithelial) Cells: These cell lines have been used to characterize bradykinin B2 receptors and can be valuable for studying the effects of novel peptides in a more physiologically relevant context.

Data Presentation: Pharmacological Characterization of Bradykinin Receptor Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of known bradykinin receptor agonists and antagonists. This data is essential for designing experiments and for comparing the activity of this compound.

Table 1: Binding Affinities (Ki) of Bradykinin Receptor Ligands

CompoundReceptor SubtypeCell Line/TissueKi (nM)Reference
Lys-[Des-Arg9]BradykininHuman B1Recombinant0.12[3][4]
Lys-[Des-Arg9]BradykininMouse B1Recombinant1.7[3][4]
Lys-[Des-Arg9]BradykininRabbit B1Recombinant0.23[3][4]
[Des-Arg9]-BradykininHuman B1Recombinant1930[5]
[Des-Arg9]-BradykininHuman B2Recombinant8100[5]
BradykininHuman B2Human Umbilical Vein0.46[6]

Table 2: Functional Potencies (EC50) of Bradykinin Receptor Agonists

AgonistReceptor SubtypeAssayCell LineEC50 (nM)Reference
BradykininB2Intracellular Ca2+ MobilizationHEK29336.5[1][2]
BradykininB2ERK PhosphorylationHEK2939.8[1]
Des-Arg(9)-bradykininHuman B1Intracellular Ca2+ MobilizationCHO (recombinant)7.9[7]
Des-Arg(10)-kallidinHuman B1Intracellular Ca2+ MobilizationCHO (recombinant)8.6[7]
BradykininHuman B2Intracellular Ca2+ MobilizationCHO (recombinant)2.0[7]

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay Using Fura-2 AM

This protocol describes how to measure changes in intracellular calcium concentration ([Ca2+]i) in response to this compound stimulation. An increase in [Ca2+]i is a hallmark of B1 and B2 receptor activation through the Gq/phospholipase C pathway.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom microplates

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • HEPES-buffered Hank's Balanced Salt Solution (HBSS)

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • This compound and control compounds (e.g., Bradykinin as a positive control)

  • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

Procedure:

  • Cell Seeding:

    • Seed HEK293 cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS containing 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing:

    • Aspirate the loading solution and wash the cells twice with 200 µL of HBSS (with probenecid if used previously).

    • After the final wash, add 100 µL of HBSS to each well.

    • Incubate the plate at room temperature for 20-30 minutes to allow for complete de-esterification of the Fura-2 AM.

  • Measurement of Intracellular Calcium:

    • Place the plate in the fluorescence plate reader.

    • Set the reader to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.

    • Establish a stable baseline fluorescence reading for each well for 1-2 minutes.

    • Using the plate reader's injector, add 20 µL of this compound or control compounds at various concentrations to the designated wells.

    • Continue to record the fluorescence for 5-10 minutes to capture the full calcium response.

  • Data Analysis:

    • The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration.

    • Plot the peak change in the F340/F380 ratio against the logarithm of the agonist concentration to generate a dose-response curve.

    • Calculate the EC50 value for this compound from the dose-response curve.

Protocol 2: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the B2 bradykinin receptor using a competition binding assay with a radiolabeled B2 receptor antagonist.

Materials:

  • HEK293 cell membranes (or membranes from cells overexpressing the B2 receptor)

  • Radiolabeled B2 receptor antagonist (e.g., [3H]-Bradykinin or a non-peptide antagonist)

  • Unlabeled this compound and a known B2 receptor antagonist (for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells in a lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well microplate, set up the following in triplicate:

      • Total Binding: Add binding buffer, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and the cell membrane preparation.

      • Non-specific Binding: Add binding buffer, the radiolabeled ligand, a high concentration of an unlabeled B2 receptor antagonist (e.g., 1 µM), and the cell membrane preparation.

      • Competition: Add binding buffer, the radiolabeled ligand, varying concentrations of unlabeled this compound, and the cell membrane preparation.

    • The final assay volume is typically 200-250 µL.

    • Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation fluid, and vortex.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Fit the data to a one-site competition model to determine the IC50 value of this compound.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Mandatory Visualizations

Signaling Pathway of B2 Bradykinin Receptor Activation

B2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound B2R B2 Receptor This compound->B2R Gq Gq B2R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Effects Ca2_release->Downstream PKC->Downstream

Caption: Proposed signaling pathway for this compound at the B2 receptor.

Experimental Workflow for Intracellular Calcium Mobilization Assay

Calcium_Assay_Workflow Start Start Seed_Cells Seed HEK293 cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24-48h Seed_Cells->Incubate_24h Load_Fura2 Load cells with Fura-2 AM Incubate_24h->Load_Fura2 Wash_Cells Wash cells Load_Fura2->Wash_Cells Add_Buffer Add assay buffer Wash_Cells->Add_Buffer Baseline Measure baseline fluorescence Add_Buffer->Baseline Add_Compound Inject this compound or controls Baseline->Add_Compound Measure_Response Measure fluorescence response Add_Compound->Measure_Response Analyze_Data Analyze data and calculate EC50 Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the intracellular calcium mobilization assay.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Start Start Prepare_Membranes Prepare cell membranes Start->Prepare_Membranes Setup_Assay Set up binding assay (Total, Non-specific, Competition) Prepare_Membranes->Setup_Assay Incubate Incubate to equilibrium Setup_Assay->Incubate Filter_Wash Filter and wash Incubate->Filter_Wash Add_Scintillant Add scintillation fluid Filter_Wash->Add_Scintillant Count_Radioactivity Count radioactivity Add_Scintillant->Count_Radioactivity Analyze_Data Analyze data and calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the radioligand competition binding assay.

References

Animal Models for In Vivo Studies of Retrobradykinin and B1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Retrobradykinin, a peptide with the reverse amino acid sequence of bradykinin (B550075), presents an intriguing subject for physiological and pharmacological research. While literature directly investigating this compound in vivo is limited, its structural similarity to bradykinin suggests potential interactions with the kinin-kallikrein system. Of particular interest is the bradykinin B1 receptor (B1R), which is typically expressed at low levels in healthy tissues but is significantly upregulated under conditions of inflammation and tissue injury.[1][2] The primary endogenous ligand for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin.[3][4] Given that the B1 receptor is a key mediator in chronic pain and inflammation, animal models established to study B1R agonists and antagonists are highly relevant for investigating the potential in vivo effects of novel peptides like this compound.[1][3][4]

This document provides detailed application notes and experimental protocols for three well-established animal models of inflammation suitable for studying the in vivo activity of this compound and other potential B1 receptor agonists. These models include carrageenan-induced paw edema in rats, adjuvant-induced monoarthritis in rats, and ovalbumin-induced allergic asthma in mice.

I. Relevant Animal Models for B1 Receptor Agonist Studies

Several animal models are available to study the effects of B1 receptor modulation in the context of inflammation and pain. The choice of model depends on the specific research question, such as acute inflammation, chronic arthritis, or allergic airway inflammation.

Table 1: Overview of Recommended Animal Models
Animal ModelSpecies/StrainKey Pathological FeatureTypical ReadoutsRelevance for B1R Studies
Carrageenan-Induced Paw EdemaRat (e.g., Sprague-Dawley, Wistar)Acute, localized inflammation and edemaPaw volume/thickness, inflammatory mediator levels, pain behaviorB1 receptor expression is induced, allowing for the study of acute inflammatory responses.
Adjuvant-Induced MonoarthritisRat (e.g., Sprague-Dawley)Chronic joint inflammation, pain, and bone erosionJoint swelling, pain threshold, histological analysis of jointsModels chronic inflammatory conditions where B1 receptor upregulation is sustained.[5][6][7]
Ovalbumin-Induced Allergic AsthmaMouse (e.g., BALB/c)Airway inflammation, hyperresponsiveness, and mucus productionBronchoalveolar lavage fluid (BALF) cell count, cytokine levels, airway hyperresponsivenessB1 receptors are implicated in allergic airway inflammation.[8][9][10]

II. Experimental Protocols

A. Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the efficacy of anti-inflammatory compounds in an acute inflammatory setting.[11][12][13]

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Lambda Carrageenan (1% w/v in sterile saline)[12]

  • Pleasthesiometer or digital calipers

  • Test compound (this compound or other B1R agonist) and vehicle

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Baseline Measurement: Measure the volume or thickness of the right hind paw of each rat using a plethysmometer or calipers. This will serve as the baseline reading.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle to the animals via the desired route (e.g., intraperitoneal, intravenous, subcutaneous). The timing of administration should be based on the expected pharmacokinetics of the compound, typically 30-60 minutes before carrageenan injection.[12]

  • Induction of Edema: Under light anesthesia, inject 100 µL of 1% carrageenan suspension into the subplantar region of the right hind paw.[12][14]

  • Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[12][15]

  • Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

B. Adjuvant-Induced Monoarthritis in Rats

This model mimics some aspects of rheumatoid arthritis and is suitable for studying chronic inflammation and pain.[5][16]

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis[5][16]

  • Insulin syringes (29G)[5]

  • Digital calipers or von Frey filaments

  • Test compound (this compound or other B1R agonist) and vehicle

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Acclimatization: As described in Protocol A.

  • Induction of Monoarthritis: Under brief isoflurane (B1672236) anesthesia, inject 20 µL of CFA into the intra-articular space of the left tibio-tarsal (ankle) joint.[5]

  • Monitoring: Monitor the animals daily for signs of arthritis, including joint swelling, redness, and changes in mobility.

  • Treatment: Begin administration of the test compound or vehicle at a predetermined time point after CFA injection (e.g., starting on day 7 or 14) and continue for the desired duration.

  • Assessment of Arthritis:

    • Joint Swelling: Measure the diameter of the arthritic and contralateral (non-arthritic) joints using digital calipers at regular intervals.

    • Pain Behavior: Assess mechanical allodynia using von Frey filaments. A lower withdrawal threshold indicates increased pain sensitivity.

  • Histological Analysis (Optional): At the end of the study, euthanize the animals and collect the ankle joints for histological processing to assess inflammation, cartilage degradation, and bone erosion.

C. Ovalbumin-Induced Allergic Asthma in Mice

This model is used to study the cellular and molecular mechanisms of allergic airway inflammation.[8][17][18]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (B78521) (Alum)

  • Sterile saline

  • Nebulizer

  • Test compound (this compound or other B1R agonist) and vehicle

Protocol:

  • Sensitization:

    • On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 50 µg of OVA emulsified in 4 mg of aluminum hydroxide in a total volume of 200 µL.[9]

  • Challenge:

    • From days 21 to 23, challenge the sensitized mice with an aerosol of 1% OVA in saline for 30 minutes each day using a nebulizer.[9]

  • Treatment: Administer the test compound or vehicle before each OVA challenge.

  • Assessment of Airway Inflammation (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid.

    • Cell Count: Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

    • Cytokine Analysis: Measure the levels of relevant cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid supernatant by ELISA.

    • Airway Hyperresponsiveness (Optional): Measure airway hyperresponsiveness to methacholine (B1211447) using whole-body plethysmography.

    • Histology (Optional): Collect the lungs for histological analysis of inflammation and mucus production (PAS staining).

III. Quantitative Data Summary

The following tables summarize typical quantitative parameters from studies utilizing these animal models to investigate the bradykinin system. These values can serve as a reference for experimental design.

Table 2: Carrageenan-Induced Paw Edema - Example Data
CompoundDoseRoute% Inhibition of EdemaReference
Indomethacin5 mg/kgi.p.Significant inhibition at 1-5 hours[12]
Naproxen15 mg/kgSingle dose39-81% inhibition at 1-5 hours[15]
Table 3: Adjuvant-Induced Monoarthritis - Example Data
CompoundDoseRouteEffectReference
des-Arg9-BK0.05-10 nmolIntra-articularReduction in tolerated load in inflamed joint[19]
des-Arg9-Leu8-BK (B1R antagonist)0.5 nmolIntra-articularBlocked des-Arg9-BK-induced hyperalgesia[19]
Table 4: Ovalbumin-Induced Allergic Asthma - Example Data
MeasurementControl GroupOVA-Sensitized GroupReference
Total cells in BALF (x 10^5)~0.5~5.0General finding in OVA models
Eosinophils in BALF (%)<1%~60-70%General finding in OVA models

IV. Signaling Pathways and Visualizations

Activation of the bradykinin B1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events that contribute to inflammation and pain.[1]

Bradykinin B1 Receptor Signaling Pathway

Upon binding of an agonist like des-Arg9-bradykinin (or potentially this compound), the B1 receptor couples to Gαq/11 and Gαi proteins.[20] Activation of Gαq/11 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[21] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[21] These events can lead to the activation of downstream pathways such as the mitogen-activated protein kinase (MAPK) cascade (including ERK1/2 and p38), which in turn regulate the expression of pro-inflammatory mediators.[20][22]

B1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound / des-Arg9-BK B1R B1 Receptor This compound->B1R Agonist Binding Gq Gαq/11 B1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Cascade (ERK, p38) Ca->MAPK PKC->MAPK Inflammation Pro-inflammatory Gene Expression (e.g., cytokines, chemokines) MAPK->Inflammation

Bradykinin B1 Receptor Signaling Pathway
Experimental Workflow for Carrageenan-Induced Paw Edema

The following diagram illustrates the typical workflow for the carrageenan-induced paw edema model.

Carrageenan_Workflow Acclimatization 1. Animal Acclimatization (Sprague-Dawley Rats) Baseline 2. Baseline Paw Volume Measurement Acclimatization->Baseline Treatment 3. Administration of This compound/Vehicle Baseline->Treatment Induction 4. Subplantar Injection of 1% Carrageenan Treatment->Induction Measurement 5. Paw Volume Measurement (1, 2, 3, 4, 5 hours) Induction->Measurement Analysis 6. Data Analysis (% Edema Inhibition) Measurement->Analysis

Workflow for Carrageinan-Induced Paw Edema Model
Logical Relationship of B1R Upregulation and Inflammatory Models

The rationale for using these inflammatory models to study B1 receptor agonists is based on the induced expression of the receptor in response to the inflammatory stimulus.

B1R_Upregulation_Logic Stimulus Inflammatory Stimulus (Carrageenan, CFA, Ovalbumin) Upregulation Upregulation of Bradykinin B1 Receptor Expression Stimulus->Upregulation Agonist Administration of This compound (B1R Agonist) Upregulation->Agonist Response Exaggerated Inflammatory/Pain Response Agonist->Response

Rationale for Using Inflammatory Models for B1R Agonist Studies

References

Detecting Retrobradykinin in Biological Samples: An Application Note and Protocol for the Hypothetical Retrobradykinin ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Retrobradykinin is a peptide of significant interest in various physiological and pathological processes. This competitive enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative determination of this compound in a variety of biological samples, including serum, plasma, and other biological fluids.[1] The assay is designed for researchers, scientists, and drug development professionals investigating the roles of this compound in inflammation, pain, and cardiovascular regulation.

The principle of this assay is based on the competitive binding between this compound in the sample and a fixed amount of biotinylated this compound for a limited number of binding sites on a polyclonal antibody specific to this compound.[2][3] The antibody is pre-coated onto a 96-well microplate.[2] During incubation, this compound from the sample competes with the biotin-conjugated this compound for binding to the antibody. Following a wash step to remove unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated this compound captured by the antibody.[2] After another wash, a substrate solution is added, and the color development is inversely proportional to the concentration of this compound in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.[3][4]

Materials Provided

ComponentQuantity (96 tests)Storage
Pre-coated 96-well Microplate1 plate2-8°C
This compound Standard (lyophilized)2 vials-20°C
Biotinylated this compound (100x)1 vial-20°C
Anti-Retrobradykinin Antibody1 vial4°C
HRP-Streptavidin Conjugate (100x)1 vial4°C (Protect from light)
Assay Diluent1 bottle (20 mL)4°C
Wash Buffer Concentrate (25x)1 bottle (30 mL)4°C
TMB Substrate1 bottle (10 mL)4°C (Protect from light)
Stop Solution1 bottle (10 mL)4°C
Plate Sealers4Room Temperature

Materials Required but Not Provided

  • Precision pipettes and tips

  • Deionized or distilled water

  • Graduated cylinders

  • Microplate reader capable of measuring absorbance at 450 nm[4]

  • Tubes for standard and sample dilutions

  • Automated plate washer (optional)

  • Microplate shaker

Technical Specifications

ParameterSpecification
Assay Type Competitive ELISA
Sample Types Serum, Plasma, other biological fluids
Standard Curve Range 1.56 - 100 ng/mL
Sensitivity 0.94 ng/mL
Specificity High specificity for this compound.
Cross-Reactivity See Cross-Reactivity section for details.

Experimental Protocols

Reagent Preparation
  • Bring all reagents to room temperature (18-25°C) before use. [2]

  • Wash Buffer (1x): Dilute the 25x Wash Buffer Concentrate with deionized or distilled water. For example, add 30 mL of the concentrate to 720 mL of water to make 750 mL of 1x Wash Buffer.[5] If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.[5]

  • This compound Standard: Reconstitute one vial of the lyophilized this compound Standard with 1.0 mL of Assay Diluent to create a stock solution of 100 ng/mL. Allow the standard to dissolve for at least 10 minutes with gentle mixing. Prepare serial dilutions of the standard in Assay Diluent as follows:

Standard #Concentration (ng/mL)Preparation
1100Stock Solution
250500 µL of Standard #1 + 500 µL of Assay Diluent
325500 µL of Standard #2 + 500 µL of Assay Diluent
412.5500 µL of Standard #3 + 500 µL of Assay Diluent
56.25500 µL of Standard #4 + 500 µL of Assay Diluent
63.125500 µL of Standard #5 + 500 µL of Assay Diluent
71.56500 µL of Standard #6 + 500 µL of Assay Diluent
8 (Blank)0500 µL of Assay Diluent
  • Biotinylated this compound (1x): Dilute the 100x Biotinylated this compound concentrate 1:100 with Assay Diluent. Prepare this solution fresh before use.

  • HRP-Streptavidin Conjugate (1x): Dilute the 100x HRP-Streptavidin Conjugate concentrate 1:100 with Assay Diluent. Prepare this solution fresh before use.

Sample Preparation
  • Serum: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1000 x g for 20 minutes.[6] Collect the supernatant for analysis. Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[6]

  • Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[5] Collect the supernatant for analysis. Store samples at -20°C or -80°C.

  • Other Biological Fluids: Centrifuge samples at 1000 x g for 20 minutes at 4°C to remove particulates.[5] Collect the supernatant for analysis.

Assay Procedure
  • Determine the number of wells required for your experiment and remove any unused strips from the plate frame. Store unused strips in the provided foil pouch with the desiccant at 2-8°C.

  • Add 50 µL of each Standard, Blank, and sample into the appropriate wells.

  • Add 50 µL of 1x Biotinylated this compound to each well, except for the blank.

  • Add 50 µL of Anti-Retrobradykinin Antibody to each well, except for the blank.

  • Seal the plate with a plate sealer and incubate for 2 hours at room temperature on a microplate shaker (~500 rpm).

  • Aspirate the liquid from each well and wash each well three times with 300 µL of 1x Wash Buffer. After the final wash, invert the plate and blot it firmly against clean paper towels to remove any remaining buffer.[7]

  • Add 100 µL of 1x HRP-Streptavidin Conjugate to each well.

  • Seal the plate and incubate for 1 hour at 37°C.

  • Repeat the wash step as in step 6.

  • Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C in the dark.

  • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.

Data Analysis

  • Calculate the average absorbance for each set of duplicate standards, controls, and samples.

  • Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • The concentration of this compound in the samples can be determined by interpolating the sample absorbance values from the standard curve.

Typical Data

The following is an example of a typical standard curve. This curve is for demonstration only and should not be used to calculate results. A new standard curve must be generated for each assay.

Concentration (ng/mL)Absorbance (450 nm)
1000.250
500.450
250.750
12.51.200
6.251.800
3.1252.300
1.562.600
0 (Blank)2.900

Specificity and Cross-Reactivity

The antibody used in this kit is highly specific for this compound. Cross-reactivity with other related molecules has been determined by testing the ability of these molecules to compete with the biotinylated this compound for binding to the antibody.

CompoundCross-Reactivity (%)
This compound100
Bradykinin< 0.1
Des-Arg9-Bradykinin< 0.1
Kallidin< 0.01
T-kinin< 0.01

Note: Cross-reactivity is not an intrinsic characteristic of an antibody and can vary between different immunoassay formats.[8]

Signaling Pathway and Experimental Workflow

Diagram 1: Hypothetical this compound Signaling Pathway

This compound This compound B2R Bradykinin B2 Receptor This compound->B2R Binds to Gq_G11 Gq/G11 B2R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Co-activates Cellular_Response Cellular Response (e.g., Inflammation, Vasodilation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: A diagram of the hypothetical signaling pathway for this compound, assuming it interacts with the Bradykinin B2 receptor.

Diagram 2: Competitive ELISA Workflow

Start Start Add_Sample Add Sample/Standard Start->Add_Sample Add_Biotin_Ag Add Biotinylated This compound Add_Sample->Add_Biotin_Ag Add_Ab Add Anti-Retrobradykinin Antibody Add_Biotin_Ag->Add_Ab Incubate_1 Incubate 2h at RT Add_Ab->Incubate_1 Wash_1 Wash x3 Incubate_1->Wash_1 Add_HRP Add HRP-Streptavidin Wash_1->Add_HRP Incubate_2 Incubate 1h at 37°C Add_HRP->Incubate_2 Wash_2 Wash x3 Incubate_2->Wash_2 Add_Substrate Add TMB Substrate Wash_2->Add_Substrate Incubate_3 Incubate 15-30 min at 37°C (dark) Add_Substrate->Incubate_3 Add_Stop Add Stop Solution Incubate_3->Add_Stop Read_Plate Read at 450 nm Add_Stop->Read_Plate End End Read_Plate->End

Caption: A flowchart illustrating the major steps of the this compound Competitive ELISA protocol.

References

Application Notes and Protocols for the Use of Retrobradykinin in Pain and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Retrobradykinin is a nonapeptide with the reverse amino acid sequence of the potent inflammatory mediator, bradykinin (B550075). While bradykinin is a critical mediator of pain and inflammation, this compound has been demonstrated to be biologically inactive. This lack of biological activity makes it an ideal negative control for in vitro and in vivo studies investigating the roles of bradykinin and its receptors. These application notes provide detailed protocols for the use of this compound as a negative control in key assays relevant to pain and inflammation research.

Structure and Properties of this compound

Bradykinin and this compound are composed of the same amino acids but in the reverse order.

Table 1: Comparison of Bradykinin and this compound

FeatureBradykininThis compound
Sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgArg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg
Molecular Formula C₅₀H₇₃N₁₅O₁₁C₅₀H₇₃N₁₅O₁₁
Molecular Weight 1060.2 g/mol 1060.2 g/mol [1]
Biological Activity Potent agonist of B1 and B2 bradykinin receptors, induces pain and inflammation.[2][3]Biologically inactive; shows less than 1/80,000th the activity of bradykinin on isolated rat uterus.[4]

Mechanism of Action (or Lack Thereof)

Bradykinin exerts its effects by binding to and activating two G protein-coupled receptors: the B1 and B2 bradykinin receptors.[2][3] The B2 receptor is constitutively expressed and mediates the acute effects of bradykinin, while the B1 receptor is typically upregulated during inflammation and contributes to chronic pain.[2] Activation of these receptors initiates signaling cascades that lead to vasodilation, increased vascular permeability, and neuronal sensitization, resulting in pain and inflammation.

In contrast, this compound does not exhibit significant binding to or activation of bradykinin receptors.[4] Studies have shown that it fails to elicit a biological response even at high concentrations and does not inhibit the action of bradykinin, indicating it does not act as an antagonist.[4] Its use in research is therefore predicated on its inactivity, serving to demonstrate the specificity of the effects observed with bradykinin.

cluster_bradykinin Bradykinin cluster_this compound This compound B Bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) B_receptor Bradykinin Receptors (B1 and B2) B->B_receptor Binds and Activates RB This compound (Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg) RB->B_receptor Does Not Bind or Activate No_Effect No Biological Effect RB->No_Effect Signaling Intracellular Signaling Cascades (e.g., Gq/11 -> PLC -> IP3 + DAG) B_receptor->Signaling Initiates Biological_Effects Pain and Inflammation Signaling->Biological_Effects Leads to

Figure 1: Bradykinin vs. This compound Activity.

Application: this compound as a Negative Control

The primary application of this compound is as a negative control in experiments designed to elucidate the biological functions of bradykinin. By including a this compound-treated group, researchers can confirm that the observed effects in the bradykinin-treated group are a specific result of bradykinin receptor activation and not due to non-specific peptide effects, changes in osmolarity, or other experimental artifacts.

Experimental Protocols

Herein, we provide detailed protocols for key in vitro and in vivo assays where this compound should be used as a negative control.

In Vitro Assays

This protocol is designed to determine the binding affinity of a test compound to bradykinin receptors. This compound is used to determine non-specific binding.

Materials:

  • Cell membranes expressing human B1 or B2 bradykinin receptors

  • Radiolabeled bradykinin analog (e.g., [³H]-Bradykinin)

  • Bradykinin (for competition)

  • This compound

  • Binding buffer (e.g., 25 mM TES, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of unlabeled bradykinin and this compound in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of radiolabeled bradykinin, and 50 µL of either unlabeled bradykinin (for competition), this compound (for non-specific binding), or buffer alone (for total binding).

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Total binding: Radioactivity in the absence of any competitor.

  • Non-specific binding: Radioactivity in the presence of a high concentration of unlabeled bradykinin.

  • Specific binding: Total binding - non-specific binding.

  • The data for this compound should be comparable to the non-specific binding, demonstrating its inability to displace the radiolabeled ligand.

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the bradykinin receptors.

Materials:

  • Cells expressing B1 or B2 bradykinin receptors (e.g., CHO-K1 or HEK293 cells)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Bradykinin

  • This compound

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent plate reader with an injection module

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Place the plate in the fluorescent plate reader and measure the baseline fluorescence.

  • Inject bradykinin or this compound at various concentrations and record the change in fluorescence over time.

Data Analysis:

  • Calculate the change in fluorescence intensity (ΔF) from baseline.

  • Bradykinin should induce a dose-dependent increase in intracellular calcium.

  • This compound should not elicit any significant change in fluorescence, confirming its lack of agonist activity.

cluster_workflow In Vitro Assay Workflow cluster_treatment Treatment Groups start Prepare Cells Expressing Bradykinin Receptors load_dye Load with Calcium-sensitive Dye start->load_dye measure_baseline Measure Baseline Fluorescence load_dye->measure_baseline bradykinin Add Bradykinin measure_baseline->bradykinin This compound Add this compound (Negative Control) measure_baseline->this compound measure_response Measure Fluorescence Change bradykinin->measure_response This compound->measure_response analyze Analyze Data measure_response->analyze

Figure 2: Calcium Mobilization Assay Workflow.
In Vivo Assays

This is a widely used model for visceral pain. Bradykinin is known to be involved in the nociceptive response in this model.

Materials:

  • Male Swiss mice (20-25 g)

  • Bradykinin

  • This compound

  • 0.6% Acetic acid solution

  • Saline solution (vehicle control)

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour.

  • Divide the animals into four groups: Vehicle, Bradykinin, this compound, and a positive control (e.g., an analgesic).

  • Administer the respective treatments (e.g., intraperitoneally or subcutaneously) 30 minutes before the acetic acid injection.

  • Inject 0.1 mL/10 g of 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) for a period of 20-30 minutes.

Data Analysis:

  • Compare the number of writhes in the bradykinin and this compound groups to the vehicle control group.

  • Bradykinin may enhance the writhing response, while this compound is expected to have no effect compared to the vehicle control.

This is a classic model of acute inflammation. Bradykinin is a key mediator in the early phase of this inflammatory response.

Materials:

  • Male Wistar rats (150-200 g)

  • Bradykinin

  • This compound

  • 1% Carrageenan solution in saline

  • Pletysmometer or digital calipers

  • Saline solution (vehicle control)

Procedure:

  • Measure the initial paw volume of the right hind paw of each rat.

  • Divide the animals into treatment groups: Vehicle, Bradykinin, and this compound.

  • Administer the treatments (e.g., intraplantar injection into the right hind paw) 15-30 minutes before the carrageenan injection.

  • Inject 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

Data Analysis:

  • Calculate the percentage increase in paw volume for each animal at each time point.

  • Compare the paw edema in the bradykinin and this compound groups to the vehicle control group.

  • Bradykinin may potentiate the inflammatory response, while this compound should show no significant difference from the vehicle control.

cluster_workflow In Vivo Inflammation Model Workflow cluster_treatment Treatment Groups start Select Animal Model (e.g., Rat) measure_initial Measure Initial Paw Volume start->measure_initial vehicle Vehicle Control measure_initial->vehicle bradykinin Bradykinin measure_initial->bradykinin This compound This compound (Negative Control) measure_initial->this compound induce_inflammation Induce Inflammation (e.g., Carrageenan Injection) vehicle->induce_inflammation bradykinin->induce_inflammation This compound->induce_inflammation measure_edema Measure Paw Edema Over Time induce_inflammation->measure_edema analyze Analyze and Compare Paw Volume Increase measure_edema->analyze

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Synthesis of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the solid-phase synthesis of Retrobradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).

Frequently Asked Questions (FAQs)

Q1: What makes this compound a "difficult sequence" to synthesize, often resulting in low yields?

A1: The low yield in this compound synthesis is typically due to a combination of factors inherent to its amino acid sequence. The primary challenges are:

  • Peptide Aggregation: The sequence contains multiple hydrophobic (Phe, Pro) and bulky (Arg) residues, which promotes the formation of secondary structures like β-sheets on the resin.[1][2] This aggregation causes peptide chains to clump together, physically blocking reactive sites and leading to incomplete reactions.[2]

  • Difficult Couplings: The sequence contains three proline residues, including a Pro-Pro repeat. Proline, being a secondary amine, is inherently less reactive.[3][4] Coupling amino acids onto a proline residue can be slow and inefficient.[3] Furthermore, the bulky side chain of Arginine, along with its protecting group (e.g., Pbf), can sterically hinder coupling reactions.[1][3]

  • Incomplete Deprotection: The guanidinium (B1211019) group of the two arginine residues requires strong acidic conditions for complete removal of its protecting group. Incomplete deprotection during the final cleavage step is a common cause of impurity and reduced yield of the target peptide.[5]

Q2: How can I determine if on-resin aggregation is occurring during my synthesis?

A2: Several signs can indicate that peptide aggregation is hindering your synthesis. Key indicators include:

  • Resin Shrinking: A noticeable decrease in the resin bed volume or a failure of the resin to swell properly in the synthesis solvent is a primary visual cue of aggregation.[2][6]

  • Sluggish Reactions: Both Fmoc-deprotection and amino acid coupling steps may become slow or fail to reach completion.[6][7]

  • Inaccurate Diagnostic Tests: Standard monitoring methods like the Kaiser test (ninhydrin) or TNBS test may yield false negatives.[2][6] This occurs because the aggregated peptide chains make the N-terminus inaccessible to the test reagents, incorrectly signaling a complete reaction.[6]

  • Poor Crude Purity: HPLC analysis of the crude product will show a complex mixture with a low yield of the desired peptide, often accompanied by numerous deletion sequences.[1]

Q3: My coupling reactions are consistently incomplete, especially after the proline residues. What is the best strategy to address this?

A3: Incomplete coupling, particularly after proline, is a common issue due to proline's secondary amine structure, which is less reactive.[3] The most reliable strategy is to perform a "double coupling." This involves repeating the coupling step with a fresh solution of activated amino acid and coupling reagent to ensure the reaction goes to completion.[3] Increasing the concentration of the amino acid and coupling reagents can also help drive the reaction forward.[3]

Q4: I am observing significant deletion sequences corresponding to Arginine. How can I improve its incorporation?

A4: Arginine's bulky side chain and protecting group make its coupling challenging.[3] To ensure complete incorporation and reduce deletion sequences, you should double couple the arginine residues.[3] You can also try increasing the coupling time to allow the sterically hindered reaction to proceed to completion.[3]

Q5: What is the most effective cleavage cocktail for this compound, which contains two Arginine residues?

A5: For peptides containing multiple arginine residues with sulfonyl-based protecting groups (like Pbf), a specialized cleavage cocktail is highly recommended to ensure complete deprotection. "Reagent R" is specifically designed for this purpose.[5][8][9] A common formulation for Reagent R is Trifluoroacetic acid (TFA), thioanisole, 1,2-ethanedithiol (B43112) (EDT), and anisole (B1667542).[9] Using a standard, less potent cocktail can result in incomplete Pbf group removal, leading to a lower yield of the desired final product.[5]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues during this compound synthesis.

Problem / Symptom Potential Cause(s) Recommended Solution(s)
Incomplete Coupling (Positive Kaiser/TNBS test after coupling)1. Steric Hindrance: Bulky residues like Arg(Pbf) and the secondary amine of Pro hinder reactions.[3][4]2. Peptide Aggregation: Collapsed peptide chains block access to the N-terminus.[7]1. Double Couple: Repeat the coupling step to drive the reaction to completion.[3]2. Increase Reagent Concentration: Use a higher molar excess (e.g., 5 eq.) of amino acid and coupling reagents in a smaller volume.[3]3. Change Solvent: Switch from DMF to a stronger solvating solvent like N-methylpyrrolidone (NMP) or a "Magic Mixture" (DCM/DMF/NMP).[7][10]4. Use Microwave Synthesis: Applying heat can disrupt aggregation and accelerate coupling.[7][11]
On-Resin Aggregation (Resin shrinking, slow deprotection, poor crude purity)Interchain Hydrogen Bonding: The specific sequence of hydrophobic and bulky residues promotes self-association of peptide chains.[1][7]1. Use Low-Loading Resin: Reduces the proximity of growing peptide chains, minimizing interaction.[1]2. Incorporate Chaotropic Salts: Wash the resin with a solution of LiCl or NaClO₄ in DMF before coupling to disrupt secondary structures.[2][12]3. Incorporate a Pseudoproline Dipeptide: Replace the Ser-Pro sequence with a pre-formed Fmoc-Ser(ΨPro)-Pro-OH dipeptide to introduce a "kink" that disrupts aggregation.[1]4. Switch to NMP: NMP is better at solvating and preventing peptide aggregation than DMF.[7]
Low Yield After Cleavage (Little or no peptide precipitates from ether)1. Incomplete Cleavage/Deprotection: Inefficient removal of the peptide from the resin or, more commonly, incomplete removal of the Arg(Pbf) protecting groups.[5]2. Peptide Insolubility: The cleaved peptide may be poorly soluble in the cleavage cocktail.1. Use an Optimized Cleavage Cocktail: Employ Reagent R (TFA/thioanisole/EDT/anisole) for efficient Pbf group removal.[5][9]2. Extend Cleavage Time: For peptides with multiple Arg residues, increase the cleavage duration to 2-4 hours at room temperature.[5][13]3. Ensure Sufficient Scavengers: The cocktail must contain scavengers (like thioanisole, EDT) to trap reactive carbocations generated during cleavage.[13]

Quantitative Data Summary

For challenging syntheses like this compound, the choice of coupling reagent and cleavage cocktail is critical.

Table 1: Comparison of Common Coupling Reagents for Difficult Sequences

ReagentTypeKey AdvantagesConsiderations
HBTU/HATU Aminium/Uronium SaltFast coupling rates, low racemization.[11]More expensive, can react with unprotected hydroxyl groups.
DIC/Oxyma Carbodiimide/AdditiveCost-effective, stable.Slower reaction rates compared to aminium salts.
PyBOP Phosphonium SaltEffective for sterically hindered couplings.Byproducts can be difficult to remove.

Table 2: Recommended Cleavage Cocktails for Arginine-Containing Peptides

Reagent NameTypical CompositionPrimary Use & RationaleCleavage Time
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)[9]Recommended for this compound. Specifically formulated for efficient cleavage and deprotection of peptides with multiple sulfonyl-protected Arg residues.[8][9]2-4 hours[5]
Reagent K TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)[14]A general, robust cocktail suitable for peptides with various sensitive residues, including Arg.[5][14]1-2.5 hours[14]
Standard TFA TFA / TIS / Water (95:2.5:2.5)[13]General purpose cocktail for simple peptides without multiple Arg, Cys, Met, or Trp residues. Not recommended for this compound. 1-4 hours[13]

Experimental Protocols

Protocol 1: General Double Coupling Procedure

This protocol should be applied for the coupling of all amino acids in the this compound sequence, especially for Arg and the residues following Pro.

  • Fmoc Deprotection: Treat the peptide-resin with 20% piperidine (B6355638) in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 eq.) and a coupling agent like HCTU or HATU (3-5 eq.) in DMF. Add DIPEA (6-10 eq.).

    • Add the solution to the resin and agitate for 45-60 minutes.

  • Washing: Drain the reaction vessel and wash the resin with DMF (3 times).

  • Second Coupling (Double Couple):

    • Prepare a fresh coupling solution as in step 3.

    • Add the fresh solution to the same resin and agitate for another 45-60 minutes.

  • Washing: Drain and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to prepare for the next deprotection step.

  • Monitoring (Optional): Perform a Kaiser test to confirm the absence of free amines, indicating a complete reaction.

Protocol 2: Cleavage and Deprotection using Reagent R

This protocol is optimized for cleaving this compound from the resin and completely removing the Pbf protecting groups from the two arginine residues.

  • Resin Preparation: After the final Fmoc deprotection and washing of the full-length peptide-resin, wash with DCM and dry the resin under vacuum for at least 1 hour.

  • Prepare Reagent R: In a fume hood, carefully combine the following reagents: 9.0 mL Trifluoroacetic acid (TFA), 0.5 mL thioanisole, 0.3 mL 1,2-ethanedithiol (EDT), and 0.2 mL anisole to make 10 mL of the cocktail.[9] Use immediately.

  • Cleavage Reaction:

    • Add the freshly prepared Reagent R to the dried peptide-resin (approx. 10 mL per gram of resin).[9]

    • Stopper the vessel and allow the mixture to stand at room temperature with occasional swirling for 2 to 4 hours.[5] Peptides with multiple Arg residues benefit from the longer reaction time.[8][13]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

    • Add the combined TFA solution dropwise to a 50 mL centrifuge tube containing cold (0 °C) methyl t-butyl ether (MTBE). A white precipitate (the crude peptide) should form.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold MTBE, centrifuging each time.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Visualizations

Troubleshooting_Workflow start Low Crude Yield or Purity symptom1 Symptom: Incomplete Coupling (Positive Kaiser Test) start->symptom1 symptom2 Symptom: Resin Shrinking & Slow Reactions start->symptom2 symptom3 Symptom: Low Yield After Cleavage & Workup start->symptom3 cause1 Cause: Steric Hindrance (Arg, Pro-Pro) symptom1->cause1 cause2 Cause: On-Resin Aggregation symptom1->cause2 symptom2->cause2 cause3 Cause: Incomplete Cleavage or Deprotection (Arg) symptom3->cause3 solution1 Solution: - Double Couple - Increase Reagent Conc. - Use HATU/HCTU cause1->solution1 solution2 Solution: - Use NMP Solvent - Add Chaotropic Salts - Use Low-Load Resin - Microwave Synthesis cause2->solution2 solution3 Solution: - Use Reagent R - Extend Cleavage Time (2-4h) cause3->solution3

Caption: Troubleshooting workflow for low yield in this compound SPPS.

Aggregation_Factors center On-Resin Aggregation consequence Low Yield & Purity center->consequence Leads to factor1 Sequence Properties (this compound) factor1->center prop1 Bulky Side Chains (Arg-Pbf) factor1->prop1 prop2 Hydrophobic Residues (Phe, Pro) factor1->prop2 prop3 Repeating Units (Pro-Pro) factor1->prop3 factor2 Synthesis Conditions factor2->center cond1 High Resin Loading factor2->cond1 cond2 Poor Solvating Solvent (e.g., DMF) factor2->cond2

Caption: Key factors contributing to on-resin peptide aggregation.

References

Technical Support Center: Synthetic Retrobradykinin Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during experiments with synthetic Retrobradykinin peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to aggregation?

This compound is a synthetic peptide with the reverse amino acid sequence of Bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH). Its sequence is H-Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg-OH[1]. Like many synthetic peptides, this compound can be susceptible to aggregation, which is the self-association of peptide chains to form larger, often insoluble structures[2]. The tendency of a peptide to aggregate is influenced by several factors including its amino acid composition, hydrophobicity, secondary structure, and the experimental conditions[3][4]. This compound contains hydrophobic residues (Phenylalanine) which can contribute to aggregation through hydrophobic interactions[3][5].

Q2: What are the visible signs of this compound aggregation?

The most common visual indicator of peptide aggregation is the appearance of cloudiness, turbidity, or visible precipitates in your solution[5][6]. A properly dissolved peptide solution should be clear and transparent[6]. During solid-phase peptide synthesis (SPPS), aggregation on the resin can be indicated by poor resin swelling and incomplete coupling reactions[2][7].

Q3: How does pH affect the solubility and aggregation of this compound?

The pH of a solution plays a critical role in peptide solubility and aggregation by influencing the net charge of the peptide[3][8]. Peptides are generally least soluble at their isoelectric point (pI), the pH at which they have a net zero charge[3][4]. Adjusting the pH away from the pI increases the net charge, enhancing electrostatic repulsion between peptide molecules and improving solubility[4][8]. Given this compound's two Arginine residues, it will have a positive charge at neutral and acidic pH. Therefore, dissolving it in a slightly acidic buffer may enhance its solubility.

Q4: Can residual salts from purification, like Trifluoroacetate (TFA), impact my experiments?

Yes, residual TFA from the purification process can affect your experiments. Lyophilized peptides often contain residual amounts of TFA, which can make the peptide solution more acidic than expected[9]. This can influence peptide solubility and may also have direct effects on cellular assays[10]. If TFA is a concern for your specific application, consider using peptides purified with alternative salt forms like acetate (B1210297) or hydrochloride[11].

Troubleshooting Guides

Issue 1: Lyophilized this compound powder does not dissolve in aqueous buffer (e.g., PBS, Tris).

Cause: The hydrophobic residues in this compound can resist immediate dissolution in aqueous solutions.

Troubleshooting Steps:

  • Solubility Test: Always test the solubility of a small aliquot of the peptide before attempting to dissolve the entire batch[4].

  • Stepwise Dissolution:

    • First, attempt to dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[5][11].

    • Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing or stirring[4].

  • pH Adjustment: Since this compound is a basic peptide (containing two Arg residues), dissolving it in a slightly acidic solution (e.g., 10% acetic acid) can improve solubility[6][11].

  • Sonication: Brief sonication in a water bath can help break up small aggregates and facilitate dissolution[5].

Issue 2: The this compound solution becomes cloudy or forms precipitates over time.

Cause: This indicates that the peptide is aggregating and precipitating out of the solution. This can be triggered by factors like temperature changes, prolonged storage in solution, or interactions with container surfaces.

Troubleshooting Steps:

Strategy Description Considerations
Storage Store peptide solutions at -20°C or -80°C. Aliquot the peptide solution to avoid repeated freeze-thaw cycles[10].For long-term storage, re-lyophilizing the peptide solution is recommended[6].
Additives Include additives in your buffer that can help prevent aggregation.See the table below for examples.
Low Concentration Work with lower peptide concentrations if your experimental design allows. High concentrations can promote aggregation[12].
Temperature Control Maintain a consistent temperature during your experiments. Some peptides are sensitive to temperature fluctuations.Avoid excessive heat, which can degrade the peptide[5].

Table 1: Additives to Mitigate Peptide Aggregation

Additive Mechanism of Action Typical Concentration Reference
Arginine Suppresses protein-protein interactions and increases solubility.50-100 mM[8][13]
Non-ionic Surfactants (e.g., Tween 20, Tween 80) Reduce surface-induced aggregation and stabilize peptides in solution.0.01% - 0.1%[8]
Glycerol Acts as a cryoprotectant and can help stabilize peptides during freeze-thaw cycles.5% - 20%[12]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

This assay is used to detect the formation of amyloid-like beta-sheet structures, which are common in aggregated peptides. Thioflavin T is a dye that exhibits enhanced fluorescence upon binding to these structures.

Materials:

  • This compound peptide

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Black 96-well plate with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-485 nm)[14][15]

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO)[14].

  • In each well of the 96-well plate, prepare the reaction mixture containing the desired final concentration of this compound (e.g., 25-50 µM) and ThT (e.g., 20-50 µM) in the assay buffer[14][15]. Include control wells with buffer and ThT only.

  • Incubate the plate at 37°C in the plate reader[14][15].

  • Monitor the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) with intermittent shaking[14].

  • Plot the fluorescence intensity against time to observe the aggregation kinetics.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles and aggregates in a solution. It can be used to detect the presence of oligomers and larger aggregates.

Materials:

  • This compound solution

  • DLS instrument

  • Low-volume cuvette

Procedure:

  • Prepare the this compound solution at the desired concentration in a filtered, dust-free buffer.

  • Centrifuge or filter the sample to remove any large, extraneous particles.

  • Transfer the sample to the DLS cuvette.

  • Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.

  • Perform the DLS measurement to obtain the hydrodynamic radius (Rh) and the polydispersity index (%Pd) of the particles in the solution[16]. An increase in the average hydrodynamic radius over time can indicate aggregation[17].

Protocol 3: Visualization of Aggregates by Transmission Electron Microscopy (TEM)

TEM allows for the direct visualization of the morphology of peptide aggregates, such as fibrils and amorphous structures.

Materials:

  • This compound solution (with and without induced aggregation)

  • TEM grids (e.g., carbon-coated copper grids)

  • Negative stain solution (e.g., 2% uranyl acetate)

  • Transmission Electron Microscope

Procedure:

  • Apply a small volume (e.g., 5 µl) of the peptide solution to a TEM grid and allow it to adsorb for 1-2 minutes[18].

  • Blot off the excess solution using filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Negatively stain the sample by placing the grid on a drop of the staining solution for 1-2 minutes[18][19].

  • Blot off the excess stain and allow the grid to air dry completely.

  • Image the grid using a Transmission Electron Microscope to visualize the morphology of any aggregates present[20][21].

Visualizations

Aggregation_Troubleshooting_Workflow Workflow for Troubleshooting this compound Aggregation start Start: Lyophilized This compound solubility_test Perform Small-Scale Solubility Test start->solubility_test dissolve_dmso Dissolve in minimal DMSO/DMF solubility_test->dissolve_dmso add_buffer Slowly add aqueous buffer to final volume dissolve_dmso->add_buffer observe Observe Solution (Clear or Cloudy?) add_buffer->observe clear_solution Solution is Clear: Proceed with Experiment observe->clear_solution Clear cloudy_solution Solution is Cloudy: Aggregation Issue observe->cloudy_solution Cloudy troubleshoot Troubleshooting Options cloudy_solution->troubleshoot ph_adjust Adjust pH (away from pI) troubleshoot->ph_adjust sonicate Sonication troubleshoot->sonicate additives Use Additives (e.g., Arginine) troubleshoot->additives re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate sonicate->re_evaluate additives->re_evaluate re_evaluate->observe

Caption: A workflow for dissolving and troubleshooting aggregation of synthetic this compound.

Bradykinin_B2_Receptor_Signaling Simplified Bradykinin B2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm bradykinin Bradykinin b2_receptor B2 Receptor bradykinin->b2_receptor Binds g_protein Gq/11 Protein b2_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to IP3 Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release ca_release->pkc Activates cellular_response Downstream Cellular Responses pkc->cellular_response

Caption: A simplified diagram of the Bradykinin B2 receptor signaling pathway.

References

Technical Support Center: Optimizing HPLC Purification for Retrobradykinin Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of Retrobradykinin isomers using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers, and why are they difficult to separate?

A1: this compound is a peptide with the reverse amino acid sequence of Bradykinin. Isomers of this compound can include diastereomers (containing one or more D-amino acids instead of the natural L-amino acids) or other structural isomers that may arise during synthesis. These molecules often have identical mass and very similar physicochemical properties, such as hydrophobicity and charge, making their separation by standard HPLC techniques challenging. The subtle differences in their three-dimensional structure require highly optimized methods to achieve resolution.

Q2: What is a good starting point for developing an HPLC method for this compound isomers?

A2: A robust starting point for method development is to use a standard C18 reversed-phase column with a shallow gradient of acetonitrile (B52724) in water, where both solvents contain 0.1% trifluoroacetic acid (TFA).[1] A shallow gradient is critical as it maximizes the interaction time between the isomers and the stationary phase, which can significantly enhance resolution.[1][2] Detection is typically performed using UV absorbance at 214-220 nm, which targets the peptide backbone.[3][4]

Q3: How does temperature influence the separation of peptide isomers?

A3: Temperature can have a significant impact on peptide separation by affecting mobile phase viscosity and the kinetics of mass transfer.[1] Increasing the column temperature often leads to sharper peaks and can alter selectivity, potentially improving the resolution between isomers.[5] However, the effect is peptide-specific and must be determined empirically. It is recommended to screen a range of temperatures (e.g., 30°C to 65°C) to identify the optimum for your specific this compound isomers.[1]

Q4: What is the function of trifluoroacetic acid (TFA) in the mobile phase?

A4: Trifluoroacetic acid (TFA) is an ion-pairing agent commonly used in reversed-phase HPLC of peptides. It works by forming a neutral ion pair with the positively charged residues on the peptide (like Arginine in this compound), which masks their interactions with residual free silanol (B1196071) groups on the silica-based stationary phase. This process minimizes peak tailing and leads to sharper, more symmetrical peaks.[1][6] The concentration of TFA can be adjusted (e.g., 0.05% to 0.2%) to optimize selectivity and resolution.[1]

Troubleshooting Guide

Problem 1: Poor or No Resolution Between Isomer Peaks

Q: My chromatogram shows a single broad peak or two co-eluting peaks. How can I improve the resolution?

A: Poor resolution is the most common challenge when separating isomers. Here are the steps to address it:

  • Decrease the Gradient Slope: A shallower gradient increases the separation window for closely eluting compounds.[1][2] If you are running a 5-60% acetonitrile gradient over 20 minutes, try extending it to 40 minutes or longer to decrease the rate of change in the mobile phase composition.

  • Optimize Temperature: Systematically screen different column temperatures (e.g., in 5°C increments from 30°C to 60°C). Changes in temperature can alter selectivity and may be sufficient to resolve the isomers.[5]

  • Adjust TFA Concentration: Vary the concentration of TFA in the mobile phase. Try concentrations from 0.05% to 0.2%.[1] A lower concentration might reveal subtle differences in hydrophobicity, while a higher concentration can sometimes improve peak shape for highly charged peptides.[1]

  • Change the Organic Solvent: If acetonitrile does not provide sufficient resolution, try methanol (B129727) as the organic modifier. The difference in solvent properties can alter selectivity and potentially resolve the isomers.

  • Try a Different Stationary Phase: If a C18 column is unsuccessful, consider a different stationary phase. A Phenyl-Hexyl column, for instance, offers different selectivity based on aromatic interactions and may resolve isomers that are inseparable on a C18 phase.[3] For chiral isomers (diastereomers), a dedicated chiral stationary phase (CSP) may be required.[7][8]

Problem 2: Peak Tailing or Asymmetric Peaks

Q: My main peptide peak is broad and has a tail. What is causing this, and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the peptide and the column or by issues with the sample solvent.

  • Check Mobile Phase pH and TFA Concentration: Ensure the TFA concentration is adequate (typically 0.1%) to suppress interactions with free silanol groups on the stationary phase.[6] The acidic environment also ensures that the peptide's carboxylic acid groups are protonated.

  • Reduce Sample Mass Overload: Injecting too much sample can lead to column overload and cause peak distortion. Try reducing the injection volume or the sample concentration.

  • Match Sample Solvent to Mobile Phase: Dissolve your sample in a solvent that is as weak as or weaker than the initial mobile phase conditions. Dissolving the sample in a strong solvent (like pure acetonitrile) can cause the sample to travel down the column before the gradient starts, leading to broad and misshapen peaks.[1]

  • Ensure High-Purity Silica (B1680970): Older columns or those made with lower-purity silica may have more active silanol groups, causing tailing. Using a column with high-purity silica can significantly improve peak shape, especially at low TFA concentrations.[6]

Problem 3: Inconsistent Retention Times

Q: The retention times for my peaks are shifting between runs. What could be the issue?

A: Drifting retention times point to a lack of stability in the HPLC system or mobile phase.

  • Use a Column Oven: Ensure the column is thermostatted using a reliable column oven. Even small fluctuations in ambient temperature can cause significant shifts in retention time, especially for sensitive separations.[1]

  • Properly Prepare and Degas Mobile Phase: Inconsistent mobile phase composition is a common cause of retention time variability.[9] Always prepare fresh mobile phases and ensure they are thoroughly degassed before use to prevent bubble formation in the pump. Use high-purity, HPLC-grade solvents.

  • Allow for Sufficient Column Equilibration: Before starting a sequence of runs, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes of the starting mobile phase.[9]

  • Check for Leaks and Pump Issues: Inspect the system for any leaks, particularly around fittings. Ensure the HPLC pump is delivering a consistent and accurate flow rate.

Data Presentation

When optimizing parameters, organize your results in tables to facilitate comparison.

Table 1: Effect of Temperature on Isomer Resolution

Column Temperature (°C) Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
30 15.21 15.45 0.98
35 14.88 15.18 1.25
40 14.55 14.90 1.51

| 45 | 14.23 | 14.51 | 1.30 |

Table 2: Effect of TFA Concentration on Isomer Resolution

TFA Concentration (%) Retention Time Isomer 1 (min) Retention Time Isomer 2 (min) Resolution (Rs)
0.05 14.81 15.05 1.10
0.10 14.55 14.90 1.51
0.15 14.40 14.78 1.42

| 0.20 | 14.25 | 14.65 | 1.35 |

Experimental Protocols

Protocol 1: Optimization of Column Temperature

  • System Setup:

    • Column: C18, 3.5 µm, 2.1 x 150 mm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10-40% B over 30 minutes

    • Flow Rate: 0.2 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Set the column oven temperature to 30°C and allow the system to equilibrate for at least 15 minutes.

    • Inject the this compound isomer sample and record the chromatogram.

    • Increase the temperature in 5°C increments (35°C, 40°C, 45°C, etc.) up to 60°C.

    • Allow the system to equilibrate at each new temperature before injecting the sample.

  • Data Analysis:

    • For each temperature, calculate the resolution (Rs) between the two isomer peaks.

    • Select the temperature that provides the highest resolution value while maintaining good peak shape.

Protocol 2: Optimization of TFA Concentration

  • System Setup:

    • Use the optimal temperature determined in Protocol 1.

    • Column: C18, 3.5 µm, 2.1 x 150 mm

    • Gradient: 10-40% B over 30 minutes

    • Flow Rate: 0.2 mL/min

    • Detection: UV at 214 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Prepare three sets of mobile phases (A and B) with TFA concentrations of 0.05%, 0.1%, and 0.2%.[1]

    • For each TFA concentration, flush the HPLC system thoroughly to ensure the previous mobile phase is completely replaced.

    • Equilibrate the column with the new mobile phase.

    • Inject the this compound isomer sample and record the chromatogram.

  • Data Analysis:

    • Evaluate the impact of each TFA concentration on peak shape, retention time, and resolution.

    • Select the concentration that offers the best overall separation.

Visualizations

HPLC_Optimization_Workflow start_end start_end process process decision decision result result start Start: Crude This compound Isomer Mix method_dev Initial Method Development (C18, 0.1% TFA, Shallow Gradient) start->method_dev run_hplc Run Initial HPLC method_dev->run_hplc eval_res Resolution > 1.5? run_hplc->eval_res optimize Troubleshooting & Optimization eval_res->optimize No final_method Final Purified Method eval_res->final_method Yes temp Optimize Temperature optimize->temp tfa Optimize TFA Conc. temp->tfa gradient Adjust Gradient Slope tfa->gradient column Screen Alt. Columns (e.g., Phenyl-Hexyl) gradient->column column->run_hplc end End: Purified Isomers final_method->end

Caption: Workflow for optimizing an HPLC method for peptide isomer separation.

Troubleshooting_Resolution problem problem question question action action success success start Problem: Poor Resolution (Rs < 1.5) q1 Is gradient sufficiently shallow? start->q1 a1 Decrease gradient slope (e.g., extend run time) q1->a1 No q2 Have you optimized temperature? q1->q2 Yes a1->q1 a2 Screen temps (30-60°C) q2->a2 No q3 Have you optimized TFA concentration? q2->q3 Yes a2->q2 a3 Screen TFA conc. (0.05% - 0.2%) q3->a3 No q4 Is C18 column effective? q3->q4 Yes a3->q3 a4 Try alternative phase (e.g., Phenyl-Hexyl) q4->a4 No resolved Resolution Achieved q4->resolved Yes a4->q4 Peptide_Signaling cluster_membrane Cell Membrane peptide peptide receptor receptor effector effector response response receptor_node G-Protein Coupled Receptor (GPCR) g_protein G-Protein Activation receptor_node->g_protein peptide_node This compound Isomer peptide_node->receptor_node Binding effector_enzyme Effector Enzyme (e.g., PLC, AC) g_protein->effector_enzyme second_messenger Second Messenger Production (IP3, cAMP) effector_enzyme->second_messenger cellular_response Cellular Response (e.g., Ca2+ release, Kinase activation) second_messenger->cellular_response

References

Technical Support Center: Retrobradykinin Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding (NSB) in retrobradykinin receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in the context of this compound receptor assays?

A1: In this compound receptor assays, non-specific binding refers to the binding of a radioligand to components other than the this compound receptor of interest.[1][2] This can include binding to lipids, other proteins, and even the filter apparatus used in the assay.[1] This is distinct from specific binding, which is the binding of the radioligand to the target receptor.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate measurements of receptor affinity (Kd) and density (Bmax).[1]

Q2: What is an acceptable level of non-specific binding?

A2: Ideally, non-specific binding should constitute less than 50% of the total binding at the highest radioligand concentration used in the assay.[1][3] When NSB is too high, it reduces the signal-to-noise ratio, making it difficult to obtain reliable data.

Q3: How is non-specific binding determined experimentally?

A3: Non-specific binding is determined by measuring the amount of radioligand that remains bound in the presence of a saturating concentration of an unlabeled competitor.[2][4][5] This unlabeled ligand will occupy all the specific binding sites on the this compound receptors, so any remaining bound radioligand is considered to be non-specifically bound.[4][5]

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a frequent issue in receptor binding assays. The following guide provides a systematic approach to troubleshooting and mitigating this problem.

Problem: Excessively High Non-Specific Binding

High NSB can arise from several factors related to the radioligand, the biological preparation, or the assay conditions.[4]

Potential Causes & Solutions

Potential Cause Troubleshooting Steps & Recommendations
Radioligand Issues Use a lower concentration of radioligand. A common starting point is a concentration at or below the Kd value.[1] Check the purity of the radioligand. Impurities can significantly contribute to high NSB. Ensure the radiochemical purity is typically >90%.[1] Consider the hydrophobicity of the radioligand. Hydrophobic ligands have a greater tendency to exhibit high non-specific binding.[1]
Tissue/Cell Preparation Reduce the amount of membrane protein. A typical range for most receptor assays is 100-500 µg of membrane protein.[1] It may be necessary to titrate the amount of cell membrane to optimize the assay.[1] Ensure proper homogenization and washing of membranes. This helps to remove endogenous ligands and other interfering substances.[1]
Assay Buffer Composition Include blocking agents. Bovine Serum Albumin (BSA) at 0.1% to 1% (w/v) is commonly used to block non-specific binding sites.[4] Add a non-ionic detergent. Tween-20 or Triton X-100 at a low concentration (0.05% to 0.1% v/v) can disrupt hydrophobic interactions that cause NSB.[4] Increase the ionic strength. Adding salts like NaCl can reduce non-specific electrostatic interactions.[4]
Incubation Conditions Optimize incubation time and temperature. Shorter incubation times can sometimes reduce NSB, but it's crucial to ensure equilibrium is reached for specific binding.[1] Lowering the temperature (e.g., 4°C) can reduce hydrophobic interactions, a common cause of NSB.[4]
Washing Procedure Increase the volume and/or number of wash steps. [1] Use ice-cold wash buffer. This slows the dissociation of the specifically bound ligand during washing.[4] Ensure rapid filtration and washing. This minimizes the time for specifically bound ligand to dissociate.

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Total and Non-Specific Binding

This protocol outlines a standard procedure for a filtration-based radioligand binding assay.

Materials:

  • Binding Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand: Labeled this compound analog

  • Unlabeled Competitor: High concentration of unlabeled this compound or a known high-affinity ligand.

  • Receptor Preparation: Membrane homogenate from cells or tissue expressing the this compound receptor.

  • Wash Buffer: Ice-cold binding buffer.

  • Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding to the filter.

  • Scintillation Vials & Cocktail

  • Filtration Apparatus

Procedure:

  • Prepare Assay Tubes: Set up triplicate tubes for each condition.

    • Total Binding: Add binding buffer.

    • Non-Specific Binding: Add a high concentration of the unlabeled competitor (e.g., 1000-fold the Ki or Kd value of the radioligand).[3]

  • Add Radioligand: Add the radioligand to all tubes at the desired concentration.

  • Add Receptor Preparation: Add the membrane preparation to all tubes to initiate the binding reaction. The final volume should be consistent across all tubes.

  • Incubate: Incubate the tubes at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.[4]

  • Terminate Binding: Rapidly filter the contents of each tube through a pre-soaked glass fiber filter using a cell harvester.[4]

  • Wash: Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove unbound radioligand.[4]

  • Measure Radioactivity: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding

Visualizations

Diagram 1: General GPCR Signaling Pathway for a Bradykinin-like Receptor

GPCR_Signaling Ligand This compound Analog Receptor This compound Receptor (GPCR) Ligand->Receptor Binding G_Protein G Protein (Gq/11) Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: A typical Gq-coupled signaling pathway for bradykinin-like receptors.

Diagram 2: Experimental Workflow for Troubleshooting High Non-Specific Binding

Troubleshooting_Workflow Start High NSB Observed (>50% of Total Binding) Check_Radioligand Step 1: Evaluate Radioligand - Check Purity - Titrate Concentration Start->Check_Radioligand Check_Membrane Step 2: Optimize Membrane Prep - Titrate Protein Amount - Ensure Thorough Washing Check_Radioligand->Check_Membrane Optimize_Buffer Step 3: Modify Assay Buffer - Add BSA - Add Detergent (Tween-20) - Adjust Ionic Strength Check_Membrane->Optimize_Buffer Optimize_Conditions Step 4: Adjust Incubation - Time Course Experiment - Test Lower Temperature Optimize_Buffer->Optimize_Conditions Optimize_Wash Step 5: Improve Wash Steps - Increase Volume/Number - Use Ice-Cold Buffer Optimize_Conditions->Optimize_Wash Result NSB Reduced Optimize_Wash->Result

Caption: A stepwise workflow for troubleshooting high non-specific binding.

Diagram 3: Logical Relationship of Binding Components

Binding_Components cluster_total Total Binding cluster_specific Specific Binding cluster_nonspecific Non-Specific Binding Total_Binding Total Measured Radioactivity Specific_Binding Radioligand bound to This compound Receptor Total_Binding->Specific_Binding is composed of NSB_Components Binding to: - Other Proteins - Lipids - Filters Total_Binding->NSB_Components is composed of

Caption: The relationship between total, specific, and non-specific binding.

References

Technical Support Center: Retrobradykinin ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Retrobradykinin ELISA kits. Our goal is to help you overcome common experimental challenges and achieve accurate, reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Bradykinin?

This compound is a synthetic peptide that is a retro-inverso analog of Bradykinin. This means it is composed of D-amino acids arranged in the reverse sequence of the native L-amino acid peptide, Bradykinin. While its primary structure is altered, it has been shown to act as an agonist at the Bradykinin B2 receptor, initiating a similar signaling cascade.[1]

Q2: What are the most common causes of high background noise in a this compound ELISA?

High background in an ELISA can obscure true signals and reduce assay sensitivity.[2][3][4] The most frequent causes include:

  • Insufficient Washing: Inadequate removal of unbound reagents is a primary source of high background.[2][4][5]

  • Inadequate Blocking: Incomplete blocking of non-specific binding sites on the microplate wells can lead to unwanted signal.[2][6]

  • High Antibody Concentration: Excessive concentrations of primary or secondary antibodies can result in non-specific binding.[6][7]

  • Reagent Contamination: Contamination of buffers, reagents, or samples can introduce substances that generate a false signal.[1][6]

  • Improper Incubation Conditions: Incorrect incubation times or temperatures can promote non-specific interactions.[1][7]

  • Matrix Effects: Components within the sample matrix (e.g., serum, plasma) can interfere with the assay.[6]

Q3: How can I minimize variability between replicate wells?

High variability between replicates can compromise the precision of your results. To minimize this:

  • Ensure thorough mixing of all reagents and samples before pipetting.

  • Use calibrated pipettes and consistent pipetting techniques.

  • Avoid introducing bubbles into the wells.

  • Ensure uniform temperature across the plate during incubations by avoiding stacking plates.

  • Wash all wells with the same volume and for the same duration.

Troubleshooting Guide: High Background Noise

High background is a common issue that can significantly impact the quality of your this compound ELISA data. The following guide provides a systematic approach to identifying and resolving the root cause of this problem.

Troubleshooting Workflow

G cluster_0 Start: High Background Observed cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution start High Background in Negative Control Wells check_reagents Check Reagent Preparation and Storage start->check_reagents check_protocol Review Protocol Adherence check_reagents->check_protocol resolved Problem Resolved check_reagents->resolved Issue found and corrected optimize_washing Optimize Washing Steps check_protocol->optimize_washing If problem persists check_protocol->resolved Issue found and corrected optimize_blocking Optimize Blocking Step optimize_washing->optimize_blocking titrate_antibody Titrate Antibody Concentrations optimize_blocking->titrate_antibody check_incubation Verify Incubation Conditions titrate_antibody->check_incubation sample_dilution Assess Sample Matrix Effects check_incubation->sample_dilution sample_dilution->resolved Implement optimized parameters

Caption: Troubleshooting workflow for high background in this compound ELISA.

Detailed Troubleshooting Steps
Potential Cause Recommended Solution Experimental Protocol
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer from all wells.[2][4][5]1. After each incubation step, aspirate the contents of the wells. 2. Add at least 300 µL of wash buffer to each well. 3. Allow the plate to soak for 30-60 seconds. 4. Aspirate the wash buffer completely. 5. Repeat for a total of 5 washes. 6. After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA). Increase the blocking incubation time (e.g., from 1 hour to 2 hours at room temperature or overnight at 4°C).[2][6]1. Prepare a higher concentration of blocking buffer (e.g., 3% BSA in PBS). 2. After coating the plate, wash the wells as per the standard protocol. 3. Add 200 µL of the optimized blocking buffer to each well. 4. Incubate for 2 hours at room temperature or overnight at 4°C. 5. Proceed with the subsequent assay steps.
Antibody Concentration Too High Perform a checkerboard titration to determine the optimal concentrations of the primary and detection antibodies. Reduce the concentration of the antibody that is causing the high background.[6][7]1. Prepare serial dilutions of the capture antibody across the rows of a 96-well plate. 2. Prepare serial dilutions of the detection antibody down the columns of the plate. 3. Run the ELISA with a known concentration of the standard. 4. The optimal concentrations will be those that provide the best signal-to-noise ratio.
Reagent Contamination Prepare fresh buffers and reagent solutions. Use sterile, disposable pipette tips for each reagent and sample. Ensure the substrate solution is colorless before use.[1][5][6]1. Discard all existing working solutions of buffers and reagents. 2. Prepare fresh solutions using high-purity water and reagents. 3. Aliquot reagents to minimize contamination risk from repeated use. 4. Always use new, sterile pipette tips for each transfer.
Improper Incubation Conditions Strictly adhere to the incubation times and temperatures specified in the kit protocol. Ensure the incubator provides a stable and uniform temperature.[1][7]1. Calibrate the incubator to ensure accurate temperature control. 2. Avoid opening the incubator door during incubation periods. 3. Use a timer to ensure precise incubation durations.
Sample Matrix Effects Dilute samples further in the assay buffer to reduce the concentration of interfering substances. Perform a spike and recovery experiment to confirm matrix interference.[6]1. Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the provided assay buffer. 2. Run the diluted samples in the ELISA and determine if the background decreases with dilution while the specific signal is maintained. 3. For spike and recovery, add a known amount of this compound standard to your sample and a control buffer. Calculate the percentage recovery to assess interference.

This compound Signaling Pathway

This compound, like Bradykinin, exerts its biological effects by binding to and activating the Bradykinin B2 receptor, a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response This compound This compound B2R Bradykinin B2 Receptor (GPCR) This compound->B2R Gq Gq Protein B2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Response Inflammation, Vasodilation, etc. Ca2->Response MAPK MAPK Cascade (e.g., ERK) PKC->MAPK activates MAPK->Response

Caption: this compound signaling pathway via the B2 receptor.

References

Technical Support Center: Troubleshooting Poor Solubility of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor solubility of Retrobradykinin in aqueous buffers during their experiments. The following information provides detailed troubleshooting steps, experimental protocols, and answers to frequently asked questions to ensure successful solubilization and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving my lyophilized this compound powder. What is the recommended first step?

A1: Before attempting to dissolve the entire sample of your peptide, it is highly recommended to perform a solubility test on a small aliquot.[1] This will prevent the loss of valuable material. As a general guideline, peptides should first be dissolved in sterile, distilled water.[2] However, the solubility of a peptide is highly dependent on its amino acid sequence.

To determine the best starting solvent, it is crucial to first assess the overall charge of the this compound peptide.[2][3] The sequence of this compound is Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg. Based on its amino acid composition, this compound is a basic peptide. Therefore, if solubility in water is limited, an acidic buffer is the next logical step.

Q2: this compound did not dissolve in water. What should I try next?

A2: Since this compound is a basic peptide, it is recommended to try dissolving it in a dilute acidic solution.[2][4] A common starting point is 10% acetic acid.[3][5] Add the acidic solution dropwise while vortexing until the peptide dissolves. Subsequently, you can dilute the solution to your desired concentration with your aqueous buffer. If acetic acid is not successful, a small amount of trifluoroacetic acid (TFA), typically less than 50 µl, can be used to aid dissolution.[2][3]

Q3: Can I use an organic solvent to dissolve this compound?

A3: Yes, if aqueous acidic solutions fail, or if your experimental conditions are compatible, organic solvents can be used. For hydrophobic peptides, dimethyl sulfoxide (B87167) (DMSO) is a common choice.[3][4] Dissolve the peptide in a minimal amount of DMSO and then slowly add this stock solution to your aqueous buffer with vigorous stirring.[4] It is important to note that the final concentration of DMSO should be kept low, typically below 1%, as it can be toxic to cells.[3] Other organic solvents that can be considered include dimethylformamide (DMF), isopropanol, or methanol.[3]

Q4: My this compound dissolved in an organic solvent, but it precipitated when I added it to my aqueous buffer. What can I do?

A4: Precipitation upon dilution into an aqueous buffer is a common issue with peptides that have poor aqueous solubility and indicates that the solubility limit has been exceeded.[1] To address this, try the following:

  • Slower Addition: Add the organic stock solution to the aqueous buffer very slowly, drop-by-drop, while vigorously stirring.[1] This prevents localized high concentrations of the peptide.

  • Lower Concentration: Prepare a more dilute final solution. It may be that the desired concentration is above the peptide's solubility limit in that specific buffer.

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[3][5] However, be cautious as prolonged sonication can heat the sample and potentially degrade the peptide.[5]

  • Use of Denaturants: For peptides that are prone to aggregation, the addition of denaturing agents like 6 M guanidine (B92328) hydrochloride or 8 M urea (B33335) can be effective, though these are often incompatible with biological assays.[4][6]

Q5: How does pH affect the solubility of this compound?

A5: The pH of the solution is a critical factor in peptide solubility.[7][8] Peptides are least soluble at their isoelectric point (pI), which is the pH at which they have no net charge.[7] For a basic peptide like this compound, solubility will be higher in acidic conditions (pH below the pI) where it carries a net positive charge. Conversely, its solubility will be lower in basic conditions. Adjusting the pH of your buffer away from the pI can significantly improve solubility.[5]

Quantitative Data Summary

Solvent/Buffer SystemExpected SolubilityRationale & Remarks
Distilled Water Low to ModerateA good initial solvent to test, but may not be sufficient for higher concentrations.[2]
Phosphate-Buffered Saline (PBS) pH 7.4 LowThe peptide will have a net positive charge, but the neutral pH may not be optimal for a basic peptide.
Dilute Acetic Acid (e.g., 10%) HighRecommended for basic peptides. The acidic pH protonates the basic residues, increasing solubility.[3][4]
Dilute Ammonium Bicarbonate Very LowNot recommended for basic peptides. The basic pH will neutralize the positive charges, decreasing solubility.[3]
Dimethyl Sulfoxide (DMSO) HighA good option for peptides with hydrophobic character.[3][4] Use a minimal amount for initial dissolution.
Dimethylformamide (DMF) HighAn alternative organic solvent to DMSO.[3]

Experimental Protocols

Protocol 1: Solubility Testing of this compound

This protocol outlines a systematic approach to determine the optimal solvent for this compound.

Materials:

  • Lyophilized this compound

  • Sterile distilled water

  • 10% Acetic Acid solution

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Aliquot the Peptide: Weigh out a small, known amount of this compound (e.g., 1 mg) into several microcentrifuge tubes.

  • Initial Test with Water: To the first tube, add a calculated volume of sterile distilled water to achieve a desired concentration (e.g., 1 mg/mL). Vortex for 30 seconds. Observe for complete dissolution.

  • Acidic Solution Test: If the peptide does not dissolve in water, take a new aliquot. Add a minimal amount of 10% acetic acid and vortex. If it dissolves, dilute to the final desired concentration with your experimental buffer (e.g., PBS).

  • Organic Solvent Test: If the peptide is still insoluble, take a new aliquot. Add a small volume of DMSO (e.g., 20 µL) and vortex until the peptide is fully dissolved. Then, slowly add your experimental buffer dropwise while vortexing to reach the final desired concentration.

  • Observation and Centrifugation: After each test, visually inspect the solution for any particulate matter. Centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes. A pellet indicates incomplete solubility.[3]

  • Determine the Best Solvent: The solvent system that results in a clear solution with no visible precipitate or pellet after centrifugation is the optimal choice for your experiments.

Visualizations

G Troubleshooting Workflow for this compound Solubility start Start: Lyophilized this compound test_water Attempt to dissolve in sterile water start->test_water dissolved_water Success: Use aqueous solution test_water->dissolved_water Yes insoluble_water Insoluble or cloudy test_water->insoluble_water No test_acid Attempt to dissolve in 10% Acetic Acid insoluble_water->test_acid dissolved_acid Success: Dilute with buffer test_acid->dissolved_acid Yes insoluble_acid Still insoluble test_acid->insoluble_acid No test_dmso Dissolve in minimal DMSO insoluble_acid->test_dmso dilute_dmso Slowly dilute with aqueous buffer test_dmso->dilute_dmso precipitate Precipitation upon dilution? dilute_dmso->precipitate success_dmso Success: Use solution (low % DMSO) precipitate->success_dmso No troubleshoot_precipitate Troubleshoot: - Lower final concentration - Slower dilution - Sonication precipitate->troubleshoot_precipitate Yes

Caption: Troubleshooting workflow for dissolving this compound.

References

Technical Support Center: Retrobradykinin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Retrobradykinin bioactivity assays. Given the limited specific literature on this compound's bioactivity and potential for inconsistent results, this guide also includes foundational information on the related, well-characterized peptide, Bradykinin, to provide a comparative context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Bradykinin?

This compound is the retro-enantiomer of Bradykinin, meaning it has the same amino acid sequence but in reverse order. While Bradykinin is a potent vasodilator and mediator of inflammation, the biological activity of this compound is not well-documented in publicly available literature. The structural difference is significant and would be expected to dramatically alter its interaction with the Bradykinin receptors.

Q2: Is this compound expected to be biologically active?

The biological activity of peptides is highly dependent on their three-dimensional structure and ability to bind to specific receptors. Given that this compound is a reverse sequence of Bradykinin, it is unlikely to bind to Bradykinin receptors with the same affinity or efficacy. While it may possess some unforeseen biological activity, it is not expected to mimic the potent effects of Bradykinin. Reports in the scientific literature on the specific bioactivity of this compound are scarce.

Q3: What are the known signaling pathways for Bradykinin, and could this compound interact with them?

Bradykinin primarily exerts its effects through the B1 and B2 receptors, which are G-protein coupled receptors (GPCRs). The B2 receptor is constitutively expressed in many tissues, while the B1 receptor is often induced by inflammation. Activation of the B2 receptor by Bradykinin typically leads to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively.

It is theoretically possible that this compound could act as an antagonist, a partial agonist, or have no effect on these receptors. Without experimental data, its interaction remains speculative.

Troubleshooting Inconsistent Bioactivity Assay Results

Researchers initiating studies on this compound may face challenges in establishing a reliable bioassay. The following troubleshooting guide addresses common issues in peptide bioactivity assays that could be applicable.

Problem 1: No observable biological effect of this compound.
Possible Cause Troubleshooting Steps
Peptide Insolubility - Confirm the solubility of the lyophilized this compound powder in the chosen solvent. - Use solvents recommended by the supplier. - Consider sonication to aid dissolution.
Peptide Degradation - Store the peptide under the recommended conditions (typically -20°C or -80°C). - Prepare fresh stock solutions for each experiment. - Avoid repeated freeze-thaw cycles.
Incorrect Peptide Concentration - Verify the accuracy of the peptide concentration measurement. - Consider using a quantitative amino acid analysis to confirm the concentration of the stock solution.
Lack of Receptor Interaction - As this compound's activity is not well-established, consider using a competitive binding assay with labeled Bradykinin to assess if it interacts with Bradykinin receptors. - Perform sequence alignment and structural modeling to predict potential receptor interactions.
Inappropriate Assay System - The chosen cell line or tissue may not express the relevant receptors. - If targeting Bradykinin receptors, use a cell line known to express B1 or B2 receptors (e.g., human fibroblasts, smooth muscle cells).
Problem 2: High variability between replicate wells or experiments.
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette for cell seeding. - Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
Pipetting Errors - Calibrate pipettes regularly. - Use low-retention pipette tips. - Ensure consistent pipetting technique.
Edge Effects in Microplates - Avoid using the outer wells of the microplate, as they are more prone to evaporation. - Fill the outer wells with sterile water or PBS to maintain humidity.
Reagent Instability - Prepare fresh reagents for each experiment. - Ensure proper storage of all assay components.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility. Below are example protocols relevant to assessing the bioactivity of a peptide like this compound.

Calcium Mobilization Assay

This assay is commonly used to measure the activation of Gq-coupled GPCRs, such as the Bradykinin B2 receptor.

  • Cell Culture: Plate cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing the human B2 receptor) in a black-walled, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of this compound and a positive control (Bradykinin).

  • Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the compounds and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: The change in fluorescence is proportional to the intracellular calcium concentration. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve.

Competitive Radioligand Binding Assay

This assay can determine if this compound binds to a specific receptor and can provide its binding affinity (Ki).

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well filter plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-Bradykinin), the cell membranes, and varying concentrations of unlabeled this compound (the competitor).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Washing: Wash the plate to remove unbound radioligand.

  • Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

  • Data Analysis: The amount of bound radioligand will decrease as the concentration of the competing this compound increases. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

G BK Bradykinin B2R B2 Receptor (GPCR) BK->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ (intracellular) ER->Ca Releases Ca->PKC Activates Response Cellular Response (e.g., Vasodilation) Ca->Response Leads to PKC->Response Leads to

Caption: Bradykinin B2 Receptor Signaling Cascade.

Hypothetical Experimental Workflow for Peptide Bioactivity Screening

G start Start: Lyophilized Peptide solubilize Peptide Solubilization & Quantification start->solubilize primary_assay Primary Bioassay (e.g., Calcium Mobilization) solubilize->primary_assay active Active? primary_assay->active dose_response Dose-Response Curve & EC50/IC50 Determination active->dose_response Yes inactive Inactive: Troubleshoot or Conclude Inactivity active->inactive No secondary_assay Secondary Assay (e.g., Receptor Binding) dose_response->secondary_assay mechanism Mechanism of Action Studies secondary_assay->mechanism end End: Characterized Peptide mechanism->end

Caption: Workflow for Peptide Bioactivity Assessment.

Off-target effects of Retrobradykinin in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Retrobradykinin

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and understand potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic peptide analogue of bradykinin (B550075). Bradykinin and its analogues primarily interact with the bradykinin receptors B1 and B2, which are G-protein coupled receptors (GPCRs).[1] The B2 receptor is typically expressed constitutively, while the B1 receptor's expression is often induced during inflammation.[1] this compound is likely designed to interact with one or both of these receptors, but its "retro" structure (reversed amino acid sequence) may alter its binding profile and stability.

Q2: I'm observing an unexpected cellular response with this compound. Could it be an off-target effect?

Yes. An unexpected biological response is a common indicator of a potential off-target effect. This can occur if this compound interacts with other receptors or cellular components at the concentration used in your experiment. Bradykinin analogues can sometimes exhibit differential activities, acting as agonists or antagonists at various receptors, which may lead to tissue-specific or cell-line-specific effects.[2]

Q3: What are the most likely off-target candidates for a peptide like this compound?

For peptide analogues, off-target interactions often occur with other receptors within the same superfamily. Given that the primary targets (Bradykinin receptors) are GPCRs, likely off-target candidates include other GPCRs that share structural similarities or recognize similar peptide motifs. It is also possible for peptides to have non-specific interactions with the cell membrane at high concentrations or exhibit unexpected cytotoxicity.

Q4: My cells don't express B1 or B2 receptors, but I still see a response. What does this mean?

This is a strong indication of an off-target effect. If the canonical receptors are absent, any observed cellular activity (e.g., changes in signaling molecules, cell viability, or morphology) is likely due to this compound interacting with a different molecular target in your specific cell line.

Troubleshooting Guide

This guide provides a structured approach to identifying potential off-target effects of this compound.

Problem: Unexpected or inconsistent experimental results.

An unexpected result could be, for example, cell death at concentrations expected to be non-toxic, or the activation of a signaling pathway that is not typically associated with bradykinin receptors. Bradykinin is known to stimulate second messengers like inositol (B14025) trisphosphate and intracellular calcium.[3] A deviation from this signaling pattern warrants investigation.

Step 1: Initial Assessment and Verification

First, rule out common sources of experimental error.

  • Confirm Reagent Identity and Purity: Was the correct peptide used? Verify the purity of the this compound stock with the supplier's data sheet.

  • Check Concentration: Re-calculate all dilutions to ensure the final concentration in your assay is correct.

  • Review Cell Line Health: Are the cells healthy, within a low passage number, and free of contamination?

  • Replicate the Experiment: Can the unexpected effect be consistently reproduced?

Step 2: Logical Troubleshooting Workflow

If the effect is reproducible and not due to simple error, follow this workflow to investigate a potential off-target cause.

G cluster_workflow Troubleshooting Workflow for Unexpected Effects start Unexpected Effect Observed check_conc Perform Dose-Response Curve (e.g., 10⁻¹²M to 10⁻⁵M) start->check_conc is_potent Is the effect potent (pM to low nM range)? check_conc->is_potent on_target Likely On-Target Effect (Bradykinin Receptor Mediated) is_potent->on_target Yes off_target_suspect Suspect Off-Target Effect (Occurs at high concentration) is_potent->off_target_suspect No screen Perform Broad Panel Screen (e.g., GPCR binding/functional assay) off_target_suspect->screen cytotox Assess General Cytotoxicity (MTT, LDH assays) off_target_suspect->cytotox analyze Analyze Screening Hits & Cytotoxicity Data screen->analyze cytotox->analyze validate Validate Hits with Specific Assays (Competitive binding, specific inhibitors) analyze->validate conclusion Identify Off-Target Interaction & Determine Mitigation Strategy validate->conclusion

Caption: Troubleshooting workflow for investigating unexpected experimental results.

Step 3: Data Interpretation and Next Steps
  • Dose-Response: A potent effect in the picomolar to low nanomolar range is more likely to be on-target. If the effect only occurs at high micromolar concentrations, it is more likely to be an off-target or non-specific effect.

  • Screening Results: Commercial services can screen your compound against a panel of hundreds of receptors. Positive "hits" from this screen are your primary off-target candidates.

  • Cytotoxicity: If general cytotoxicity is observed, the effect may not be receptor-mediated at all, but rather due to membrane disruption or other toxic mechanisms.[4]

Quantitative Data Presentation

When you generate data to characterize off-target effects, it should be organized clearly. Below is an example of how to present data from a hypothetical GPCR screening panel.

Table 1: Example Off-Target Binding Profile for this compound (Note: This is example data for illustrative purposes only.)

Receptor TargetReceptor FamilyBinding Affinity (Ki) in nM
Bradykinin B2 (On-Target)GPCR (Bradykinin)1.5
Angiotensin AT1GPCR (Angiotensin)> 10,000
Muscarinic M1GPCR (Muscarinic)8,500
Opioid Receptor Delta GPCR (Opioid) 450
Adrenergic α2AGPCR (Adrenergic)> 10,000

In this example, the data suggests a potential moderate-affinity off-target interaction with the Delta Opioid Receptor, which would require further validation.

Key Experimental Protocols

Protocol 1: Assessing Off-Target Activity via Calcium Flux Assay

Many GPCRs, including the B2 receptor, signal by increasing intracellular calcium.[3][5] This protocol can be used to screen for activity on other Gq-coupled receptors.

Objective: To determine if this compound elicits a calcium response in a cell line known not to express bradykinin receptors but expressing other GPCRs.

Materials:

  • Test cell line (e.g., CHO-K1, HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound stock solution

  • Positive control agonist for a known GPCR in the cell line (e.g., ATP for P2Y receptors)

  • Fluorescence plate reader with liquid handling capabilities

Methodology:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.

  • Dye Loading: Prepare a loading buffer containing the calcium dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

  • Remove culture medium from cells and add 100 µL of loading buffer to each well.

  • Incubate for 60 minutes at 37°C.

  • Cell Washing: Gently wash the cells twice with 100 µL of HBSS to remove extracellular dye. Add a final 100 µL of HBSS to each well.

  • Baseline Reading: Place the plate in the fluorescence reader and measure baseline fluorescence for 1-2 minutes.

  • Compound Addition: Use the instrument's liquid handler to add various concentrations of this compound (and positive/negative controls) to the wells.

  • Measurement: Immediately measure the fluorescence intensity for 3-5 minutes to capture the transient calcium signal.

  • Data Analysis: The change in fluorescence (F/F₀) indicates a change in intracellular calcium. A dose-dependent increase in fluorescence suggests this compound is acting as an agonist at an endogenous GPCR.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

Objective: To determine if this compound induces cell death at high concentrations.[4]

Materials:

  • Test cell line

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control for cytotoxicity (e.g., Triton X-100)

  • Spectrophotometer (plate reader)

Methodology:

  • Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1 µM to 100 µM) for 24-48 hours. Include untreated and positive control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. A significant decrease in viability indicates a cytotoxic off-target effect.

Visualizations

Signaling and Experimental Workflows

G cluster_pathway Canonical Bradykinin B2 Receptor Signaling BK Bradykinin or On-Target Agonist B2R B2 Receptor BK->B2R Gq Gαq B2R->Gq PLC PLC Gq->PLC PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca²⁺]i IP3->Ca PKC PKC Activation DAG->PKC Response Cellular Response Ca->Response PKC->Response

Caption: On-target signaling pathway for the Bradykinin B2 receptor.

G cluster_validation Experimental Workflow for Off-Target Validation start Hypothesis: This compound has off-target activity primary_screen Primary Screen: Functional assay in null-receptor cells (e.g., Calcium Flux) start->primary_screen secondary_screen Secondary Screen: Broad receptor binding panel (Commercial Service) start->secondary_screen hit_ident Identify Potential 'Hits' (Receptors with significant binding) primary_screen->hit_ident secondary_screen->hit_ident validation Validation Assays for each 'Hit': 1. Competitive binding with known ligand 2. Functional assay in cells expressing only the hit receptor 3. Use of specific antagonist for hit receptor hit_ident->validation conclusion Confirmation of Specific Off-Target Interaction validation->conclusion

Caption: A systematic workflow for identifying and validating off-target interactions.

References

Technical Support Center: Improving the In Vivo Stability of Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the in-vivo stability of Retrobradykinin and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a retro-inverso isomer of bradykinin (B550075), meaning its amino acid sequence is reversed, and the chirality of its amino acids is inverted (from L- to D-isomers). This modification is a common strategy to increase resistance to proteolytic degradation.[1][2] Bradykinin itself is a potent vasoactive peptide but has an extremely short half-life in vivo due to rapid enzymatic breakdown. While the retro-inverso structure enhances stability, challenges such as renal clearance and aggregation can still limit its therapeutic efficacy.

Q2: What are the primary mechanisms that reduce the in vivo stability of therapeutic peptides?

A2: The primary challenges for therapeutic peptides like this compound are:

  • Proteolytic Degradation: Peptides are susceptible to breakdown by enzymes called proteases found in plasma and tissues.[3] While retro-inverso peptides are resistant to common proteases, they are not entirely immune to all enzymatic or chemical degradation.

  • Renal Clearance: Peptides with a small molecular size are quickly filtered from the bloodstream by the kidneys, leading to a short circulation time.[4]

  • Aggregation: Peptides can self-associate to form larger, often insoluble and inactive, aggregates. This can be triggered by factors like concentration, pH, temperature, and hydrophobic interactions.[3][5]

Q3: How do bradykinin receptors (the target of this compound) function?

A3: Bradykinin-related peptides signal through two G protein-coupled receptors (GPCRs): the B1 and B2 receptors.[6][7] The B2 receptor is widely expressed in healthy tissues, while the B1 receptor is typically induced during inflammation or tissue injury.[7][8] Both receptors are primarily coupled to the Gαq protein, which activates Phospholipase C (PLC), leading to increased intracellular calcium and mediating effects like vasodilation and inflammation.[6][8]

Troubleshooting Guides

Issue 1: The half-life of my this compound analog is shorter than expected.

This is a common issue stemming from either residual proteolytic susceptibility or rapid clearance.

  • Potential Cause A: Proteolytic Degradation Even with the retro-inverso modification, cleavage can occur. The N- and C-termini are often initial points of attack by exopeptidases.

  • Potential Cause B: Rapid Renal Clearance If the peptide is stable but still has a low molecular weight, it will be rapidly removed from circulation by the kidneys.[4]

Solutions and Strategies:

The following table summarizes common strategies to overcome these issues.

StrategyDescriptionMechanism of ActionKey AdvantagesPotential Issues
N/C-Terminal Modification Acetylation of the N-terminus and amidation of the C-terminus.[9]Blocks degradation by exopeptidases (aminopeptidases and carboxypeptidases).Simple to implement during synthesis; often improves stability significantly.[9]May alter receptor binding affinity.
Amino Acid Substitution Replacing specific amino acids with D-isomers or other non-natural amino acids at known cleavage sites.[2][10]Sterically hinders protease access and disrupts recognition sites.Can dramatically increase resistance to specific endoproteases.Can negatively impact biological activity if the substituted residue is critical for binding.[1]
PEGylation Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide.[4]Increases the hydrodynamic radius, preventing renal filtration and sterically shielding from proteases.Significantly prolongs half-life; non-toxic and non-immunogenic.[4]Can sometimes reduce binding affinity due to steric hindrance.
Lipidation / Acylation Attaching a fatty acid chain to the peptide.[4]Promotes binding to serum albumin, which acts as a carrier and prevents renal clearance.Extends circulation time; can improve cell permeability.May increase aggregation propensity due to increased hydrophobicity.
Cyclization Creating a covalent bond between the N- and C-termini or between side chains.[3][11]Reduces conformational flexibility, making the peptide a poorer substrate for proteases.[3]Greatly enhances proteolytic resistance and can lock the peptide in a bioactive conformation.Synthesis can be complex; may restrict conformations necessary for activity.

Issue 2: I am observing peptide aggregation during formulation or after administration.

Aggregation can lead to loss of activity, insolubility, and potential immunogenicity.[12]

  • Potential Causes:

    • Hydrophobicity: The presence of hydrophobic residues, including some protecting groups or lipid modifications, can drive self-association.[5]

    • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.

    • Formulation Buffer: The pH, ionic strength, and presence of certain salts can influence peptide solubility and stability.

Troubleshooting Workflow for Aggregation:

The following diagram outlines a logical workflow to diagnose and solve aggregation issues.

Aggregation_Troubleshooting cluster_0 Problem Identification cluster_1 Solution Implementation cluster_2 Verification start Peptide Aggregation Observed (e.g., precipitation, cloudy solution) check_conc Is Peptide Concentration High? start->check_conc check_buffer Is Formulation Buffer Optimal? (Check pH, Ionic Strength) check_conc->check_buffer No sol_conc Reduce Concentration or Use Solubilizing Agents check_conc->sol_conc Yes check_hydro Does Sequence Contain Aggregation-Prone Regions (APRs)? check_buffer->check_hydro sol_buffer Optimize Buffer pH Add Stabilizing Excipients (e.g., sugars, polyols) check_buffer->sol_buffer No check_buffer->sol_buffer verify Re-evaluate Stability (e.g., DLS, ThT assay) check_buffer->verify Yes (Optimized) sol_hydro Re-engineer Peptide Sequence (Substitute hydrophobic residues) OR Use Encapsulation (e.g., Liposomes) check_hydro->sol_hydro Yes check_hydro->verify No sol_conc->verify sol_buffer->verify sol_hydro->verify

Caption: A troubleshooting workflow for peptide aggregation issues.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for evaluating a peptide's resistance to plasma proteases.

Objective: To determine the half-life (t½) of a this compound analog in plasma.

Methodology:

  • Preparation:

    • Thaw human or animal plasma (e.g., rat, mouse) on ice. Centrifuge at 4°C to remove any precipitates.

    • Prepare a stock solution of the test peptide (e.g., 1 mg/mL) in an appropriate solvent like DMSO or water.

  • Incubation:

    • Pre-warm plasma aliquots to 37°C in a water bath.

    • Spike the plasma with the peptide stock solution to a final concentration (e.g., 10 µM). Vortex briefly to mix.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture. The t=0 sample should be taken immediately after spiking.

  • Protein Precipitation (Reaction Quenching):

    • Immediately add the plasma aliquot to a tube containing a cold precipitation solution to stop enzymatic degradation. A common solution is a 3:1 ratio of cold acetonitrile (B52724) with 1% formic acid.[13][14] Using strong acids like TCA can sometimes cause the peptide itself to precipitate and should be validated first.[14][15]

    • Vortex vigorously and centrifuge at high speed (e.g., >13,000 x g) for 10 minutes at 4°C.

  • Analysis:

    • Carefully collect the supernatant, which contains the remaining intact peptide.

    • Analyze the supernatant using LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) or a suitable HPLC method to quantify the concentration of the intact peptide.

    • Plot the percentage of remaining peptide against time and calculate the half-life using a one-phase decay model.

Experimental Workflow Diagram:

Plasma_Stability_Workflow start Start: Peptide & Plasma prep 1. Pre-warm Plasma to 37°C start->prep spike 2. Spike Plasma with Peptide prep->spike incubate 3. Incubate at 37°C spike->incubate t0 t=0 incubate->t0 t1 t=5m incubate->t1 t2 t=15m incubate->t2 t_final t=final incubate->t_final quench 5. Quench with Cold Acetonitrile/Formic Acid t0->quench t1->quench t2->quench t_final->quench centrifuge 6. Centrifuge to Pellet Proteins quench->centrifuge analyze 7. Analyze Supernatant by LC-MS centrifuge->analyze end End: Calculate Half-Life analyze->end

Caption: Workflow for an in vitro plasma stability assay.

Signaling Pathway Context

Understanding the target pathway is essential for ensuring that modifications made to improve stability do not compromise biological function.

Bradykinin Receptor Signaling:

Bradykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Bradykinin Receptor (B1 or B2) g_protein Gαq receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor response Cellular Response (e.g., Vasodilation, Inflammation) dag->response ca2 Ca²⁺ Release er->ca2 Stimulates ca2->response ligand This compound ligand->receptor Binds

Caption: Simplified signaling pathway for Bradykinin receptors.

References

Technical Support Center: Retrobradykinin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retrobradykinin delivery in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Bradykinin (B550075)?

This compound is understood to be an analog of Bradykinin, a potent vasoactive peptide involved in inflammation. While specific research on "this compound" is limited in publicly available literature, it is presumed to interact with the same or similar signaling pathways as Bradykinin, primarily through B1 and B2 receptors.[1][2] The "retro-" prefix often implies a modification in the peptide sequence, which can alter its stability, receptor affinity, and overall pharmacokinetic profile. Researchers should consult the specific product datasheet for detailed information on its structure and mechanism of action.

Q2: What are the primary challenges in delivering this compound in animal models?

Like many peptides, this compound is susceptible to several challenges that can affect its efficacy and the reproducibility of experiments. These include:

  • Enzymatic Degradation: Peptides are rapidly broken down by proteases in the blood and tissues, leading to a short half-life.[1]

  • Poor Stability: The peptide's structure can be sensitive to pH and temperature, potentially leading to loss of activity if not handled and formulated correctly.

  • Low Bioavailability: Particularly with oral administration, peptides are poorly absorbed across epithelial membranes.[1]

  • Off-Target Effects: Depending on the dose and route of administration, this compound may have unintended physiological effects.

Q3: Which animal models are typically used for studying Bradykinin analogs?

Rodent models, such as mice and rats, are commonly used for initial in vivo studies due to their well-characterized physiology and the availability of transgenic strains.[3][4] Larger animal models may be used in later stages of preclinical development to assess pharmacokinetics and safety in a system more analogous to humans.[5]

Troubleshooting Guides

Issue 1: Inconsistent or No Observed Effect of this compound

Possible Cause 1: Peptide Degradation

  • Troubleshooting:

    • Proper Storage: Ensure this compound is stored at the recommended temperature (typically -20°C or -80°C) in a desiccated environment. Avoid repeated freeze-thaw cycles.

    • Fresh Preparation: Prepare solutions immediately before use. If solutions must be stored, consult the manufacturer's guidelines for stability at different temperatures and in various solvents.

    • Protease Inhibitors: For in vitro studies or specific in vivo applications, consider the use of protease inhibitor cocktails, though their use in systemic circulation can be complex.

Possible Cause 2: Suboptimal Dosage

  • Troubleshooting:

    • Dose-Response Study: Conduct a pilot study with a range of doses to determine the optimal effective concentration in your specific animal model and experimental conditions.

    • Literature Review: While specific data on this compound may be sparse, review literature for effective doses of Bradykinin or similar analogs in your model system. For instance, studies on rats have used daily subcutaneous injections of 4 nmol/rat for prolonged administration of Bradykinin.[3]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources allow, PK/PD modeling can help in optimizing the dosage regimen.[6][7]

Possible Cause 3: Improper Administration Technique

  • Troubleshooting:

    • Route of Administration: The chosen route (e.g., intravenous, subcutaneous, intraperitoneal) significantly impacts bioavailability and onset of action. Intravenous (IV) injection provides the most direct delivery to the circulation.

    • Injection Volume and Speed: Adhere to recommended maximum injection volumes for the chosen route and animal model to avoid adverse effects. For IV injections in mice, for example, the volume should be carefully calculated based on body weight.[8] A slow and steady injection rate is generally recommended.

    • Verification of Injection Site: For IV injections, ensure the needle was correctly placed in the vein. For other routes, ensure the substance was delivered to the intended tissue compartment.

Issue 2: Adverse Events or Toxicity Observed in Animal Models

Possible Cause 1: High Dosage

  • Troubleshooting:

    • Reduce Dose: Lower the administered dose. As seen with other bioactive peptides, adverse effects can be dose-dependent.[4]

    • Fractionated Dosing: Consider administering the total dose in smaller, more frequent injections to maintain a lower, more stable plasma concentration.

Possible Cause 2: Rapid Systemic Administration

  • Troubleshooting:

    • Slower Infusion: For intravenous delivery, use a slower infusion rate to avoid a rapid peak in plasma concentration which can lead to acute cardiovascular or other systemic effects.

    • Alternative Routes: Explore subcutaneous or intraperitoneal injections, which generally result in slower absorption into the systemic circulation compared to IV.

Possible Cause 3: Vehicle/Formulation Effects

  • Troubleshooting:

    • Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between the effects of this compound and the formulation components.

    • Biocompatible Solvents: Ensure the solvent used to dissolve this compound is well-tolerated by the animal model at the administered volume.

Data Presentation

Table 1: General Guidelines for Intravenous (Tail Vein) Injection in Mice

ParameterGuidelineCitation
Needle Gauge 27-30 G[9]
Max Injection Volume 5 ml/kg (or ~100-200 µl for a 20-30g mouse)[8][9]
Injection Rate Slow and steady[10]
Anesthesia Recommended to prevent movement and distress[9][10]

Note: These are general guidelines. Always consult your institution's animal care and use committee (IACUC) protocols.

Experimental Protocols

Protocol 1: Preparation and Intravenous Administration of this compound in Mice

This protocol is a general guideline and should be adapted based on the specific characteristics of the this compound product and institutional guidelines.

  • Reconstitution of this compound:

    • Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the peptide in a sterile, pyrogen-free vehicle (e.g., sterile saline or phosphate-buffered saline, PBS) to the desired stock concentration. Gently swirl or pipette to dissolve; do not vortex, as this can cause peptide degradation.

    • For solutions that are not for immediate use, refer to the manufacturer's instructions for storage. It may be advisable to aliquot the stock solution and store it at -20°C or -80°C.

  • Animal Preparation:

    • Weigh the mouse to accurately calculate the injection volume.

    • To aid in visualization of the tail veins, warm the mouse using a heat lamp or by placing the cage on a warming pad. Ensure the animal does not overheat.[8]

    • Anesthetize the mouse according to your approved institutional protocol. This will minimize animal distress and movement during the injection.[9][10]

  • Intravenous Injection Procedure:

    • Place the anesthetized mouse in a suitable restraint device.

    • Disinfect the tail with an alcohol swab.

    • Using a new sterile syringe and a 27-30 G needle, draw up the calculated volume of this compound solution. Ensure all air bubbles are removed.[8]

    • Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

    • Slowly inject the solution. A successful injection should meet with little resistance, and you may see the vein blanch.

    • If swelling occurs, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site or in the other lateral vein.

    • After the injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

    • Monitor the animal during recovery from anesthesia.

Visualizations

Bradykinin B2 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway typically activated by Bradykinin through its B2 receptor. It is hypothesized that this compound may act through a similar mechanism. Bradykinin binding to the B2 receptor (a G-protein coupled receptor) activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates Protein Kinase C (PKC).[11][12]

Bradykinin_Signaling This compound This compound B2R B2 Receptor (GPCR) This compound->B2R Binds to Gq Gq Protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., Vasodilation, Inflammation) Ca_release->Downstream PKC->Downstream

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental Workflow for this compound Delivery

This diagram outlines a typical workflow for an in vivo experiment involving the administration of this compound.

Experimental_Workflow Prep 1. Preparation - Reconstitute this compound - Calculate Dosage AnimalPrep 2. Animal Preparation - Weigh Animal - Anesthetize Prep->AnimalPrep Admin 3. Administration (e.g., IV Injection) AnimalPrep->Admin Monitor 4. Post-Administration Monitoring Admin->Monitor Endpoint 5. Endpoint - Behavioral Assay - Tissue Collection Monitor->Endpoint Analysis 6. Data Analysis Endpoint->Analysis

Caption: In Vivo Experimental Workflow.

Troubleshooting Logic for Lack of Effect

This diagram provides a logical flow for troubleshooting experiments where this compound administration does not produce the expected outcome.

Troubleshooting_Logic Start No Observed Effect CheckPeptide Check Peptide Integrity - Proper Storage? - Freshly Prepared? Start->CheckPeptide CheckDose Verify Dosage - Correct Calculation? - Dose-Response Performed? CheckPeptide->CheckDose If Peptide OK CheckAdmin Review Administration - Correct Route? - Successful Injection? CheckDose->CheckAdmin If Dose Correct ConsiderPK Consider Pharmacokinetics - Rapid Clearance? - Poor Bioavailability? CheckAdmin->ConsiderPK If Admin OK Revise Revise Protocol ConsiderPK->Revise

Caption: Troubleshooting Flowchart for Inconsistent Results.

References

How to prevent oxidation of methionine in Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Prevention of Methionine Oxidation in Peptides

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting protocols to prevent the oxidation of methionine residues in peptides during synthesis, storage, and analysis.

Initial Clarification: The target peptide specified, Retrobradykinin, has the amino acid sequence Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg (RFPSFGPPR)[1]. This sequence does not contain a methionine residue , and therefore, it is not susceptible to methionine oxidation.

However, methionine oxidation is a critical degradation pathway for a vast number of therapeutic and research peptides. This guide addresses the core technical challenge of preventing this unwanted modification, providing universally applicable principles and protocols for any methionine-containing peptide.

Frequently Asked Questions (FAQs)

??? question "Q1: What is methionine oxidation and why is it a significant concern for therapeutic peptides?"

??? question "Q2: What are the primary causes of methionine oxidation during experiments?"

??? question "Q3: How can I detect and quantify methionine oxidation in my peptide sample?"

??? question "Q4: Can oxidized methionine be reversed to its native form?"

Troubleshooting Guides

Problem 1: High levels of oxidation are detected in a freshly synthesized batch of peptide.
  • Likely Cause: Suboptimal cleavage conditions during solid-phase peptide synthesis (SPPS). The strong acid (TFA) used for cleavage can promote oxidation, especially if reactive species are not adequately "scavenged."

  • Solution: Employ an optimized cleavage cocktail specifically designed to prevent methionine oxidation. Standard cocktails like Reagent B (TFA/Water/TIS) are often insufficient[2]. Modern cocktails that include reducing agents and scavengers are highly effective. Refer to Protocol 1 for a detailed methodology.

Problem 2: The peptide shows increasing levels of oxidation during storage in solution.
  • Likely Cause: The peptide formulation lacks adequate protection against oxidative stress from dissolved oxygen, light exposure, or trace metal contaminants in the buffer.

  • Solution: Prepare a stabilized formulation for storage. This involves using deoxygenated buffers, adding antioxidants (which act as sacrificial substrates), and including a chelating agent to sequester metal ions. Store the formulation protected from light and at reduced temperatures (e.g., 2-8°C or frozen). Refer to Protocol 2 for preparation steps.

Problem 3: Inconsistent oxidation levels are observed across different analytical runs of the same sample.
  • Likely Cause: Artifactual oxidation is occurring during the sample preparation and/or the analytical procedure itself. This can be due to prolonged exposure to air, contaminants in the LC mobile phase, or conditions within the mass spectrometer source.

  • Solution: Standardize the analytical workflow to minimize exposure to oxidative conditions. Work quickly, use fresh, high-purity solvents, and keep samples chilled. For highly sensitive and accurate quantification that distinguishes pre-existing oxidation from analytical artifacts, consider advanced isotopic labeling techniques.

Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Effect of Cleavage Cocktail Composition on Methionine Oxidation (Representative data adapted from studies on Met-containing peptides[3][4])

Cleavage Cocktail (Reagents in TFA)Typical Reaction TimeEstimated Met(O) Byproduct (%)Key Scavenger Function
95% TFA / 2.5% H₂O / 2.5% TIS2-3 hours15 - 50%TIS reduces carbocations but is a weak antioxidant.
Reagent H (TFA/phenol/thioanisole/EDT/DMS/NH₄I)2-4 hours2 - 10%DMS/NH₄I actively reduces any Met(O) formed.[5]
85% TFA / 5% Anisole / 5% TMSCl / 5% Me₂S + PPh₃1 hour< 1%TMSCl/PPh₃ combination actively prevents oxidation.[3][4]

Table 2: Relative Efficacy of Common Antioxidants in Liquid Formulations (Conceptual data based on the antioxidant mechanism of action[6][7])

Antioxidant/ExcipientConcentration Range (Typical)Mechanism of ProtectionRelative Efficacy
Free L-Methionine5 - 20 mMSacrificial Target (competes for oxidants)High
Sodium Thiosulfate10 - 50 mMOxygen ScavengerModerate-High
EDTA (Ethylenediaminetetraacetic acid)0.01% - 0.1%Metal Ion Chelator (prevents catalytic oxidation)Indirect, but crucial
Nitrogen or Argon SpargingN/ADisplacement of Dissolved OxygenHigh
Experimental Protocols

Protocol 1: Optimized Cleavage Protocol to Prevent Methionine Oxidation This protocol is based on the highly effective TMSCl/PPh₃ method[3][4].

  • Resin Preparation: After SPPS, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum for at least 1 hour.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For every 1 gram of resin, you will need approximately 10 mL of the cocktail.

    • Composition: 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Dimethyl Sulfide (Me₂S), 0.5 mL Trimethylsilyl chloride (TMSCl).

    • Immediately before use, add 10 mg of Triphenylphosphine (PPh₃) to the cocktail and dissolve completely.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon blanket).

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution dropwise into a 10-fold excess of cold diethyl ether.

  • Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether, dry, and then purify using standard RP-HPLC methods.

Protocol 2: Preparation of a Stabilized Peptide Solution for Storage

  • Buffer Preparation: Prepare the desired buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) using high-purity water.

  • Deoxygenation: Sparge the buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.

  • Addition of Excipients: To the deoxygenated buffer, add the desired excipients.

    • Chelating Agent: Add EDTA to a final concentration of 0.05% (w/v) to sequester trace metal ions.

    • Antioxidant: Add free L-methionine to a final concentration of 10 mM to act as a sacrificial protectant.

  • Peptide Dissolution: Dissolve the lyophilized peptide in the final stabilized buffer to the target concentration.

  • Storage: Aliquot the peptide solution into vials, flush the headspace with inert gas before capping, and store protected from light at 2-8°C for short-term storage or ≤ -20°C for long-term storage.

Protocol 3: General Method for RP-HPLC Analysis of Methionine Oxidation

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: Develop a linear gradient suitable for the peptide's hydrophobicity. A typical starting point is a 30-minute gradient from 5% B to 65% B[8].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm or 280 nm.

  • Analysis: The oxidized peptide (Met(O)) will elute earlier than the parent, non-oxidized peptide. Integrate the peak areas to determine the percentage of the oxidized species relative to the total peptide content. Confirm the identity of the peaks using LC-MS to check for the +16 Da mass shift.

Visualizations

Oxidation_Prevention_Pathway cluster_causes Primary Causes of Oxidation cluster_prevention Preventative Strategies O2 Dissolved Oxygen MetO Methionine Oxidation (Met -> Met(O)) O2->MetO Cleavage Acidic Cleavage (SPPS) Cleavage->MetO Temp High Temperature / Light Temp->MetO Metals Trace Metal Ions Metals->MetO Antioxidants Add Antioxidants (e.g., free L-Met) Antioxidants->O2 scavenges Scavengers Optimized Cleavage Cocktail (e.g., TMSCl/PPh3) Scavengers->Cleavage prevents Storage Controlled Storage (2-8°C, Dark, Inert Gas) Storage->Temp controls Chelators Add Chelators (e.g., EDTA) Chelators->Metals sequesters

Caption: Logical flowchart of methionine oxidation causes and preventative measures.

Experimental_Workflow start SPPS of Met-Peptide cleavage Cleavage from Resin (Critical Oxidation Step) start->cleavage protocol1 Protocol 1: Optimized Cleavage Cocktail cleavage->protocol1 Apply precipitate Precipitate & Dry Crude Peptide cleavage->precipitate protocol1->precipitate hplc Purify via RP-HPLC precipitate->hplc lyophilize Lyophilize Pure Peptide hplc->lyophilize storage Store Peptide lyophilize->storage protocol2 Protocol 2: Stabilized Formulation storage->protocol2 Apply analysis Analysis for Oxidation storage->analysis protocol3 Protocol 3: RP-HPLC & LC-MS analysis->protocol3 Use end Characterized Peptide analysis->end

Caption: Workflow for synthesis and analysis of Met-containing peptides.

References

Technical Support Center: Mass Spectrometry of Retro-Inverso Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and issues encountered during the mass spectrometry analysis of retro-inverso peptides.

Troubleshooting Guide

Problem: Unexpected or Unidentifiable Peaks in the Mass Spectrum

One of the most common challenges in the mass spectrometry of retro-inverso peptides is the appearance of unexpected peaks. This guide will help you systematically identify and resolve the source of these artifacts.

Step 1: Initial Assessment of the Mass Spectrum

  • Question: Are the unexpected peaks of higher or lower mass than the expected peptide?

    • Higher Mass: This often suggests the presence of adducts, incomplete removal of protecting groups from synthesis, or peptide aggregation.

    • Lower Mass: This could indicate peptide fragmentation (in-source decay), degradation, or the presence of deletion sequences from synthesis.

  • Question: What is the mass difference between the expected peak and the artifact?

    • Calculate the delta mass to help identify common adducts or modifications.

Step 2: Identifying Common Artifacts

Based on the initial assessment, consult the following table of common adducts and modifications to identify the unexpected peaks.

Artifact Type Description Common Sources Mass Change (Da)
Adducts Ions that associate with the peptide.Mobile phase contaminants, glassware, plasticware.+22 (Na⁺), +38 (K⁺)
Incomplete Deprotection Protecting groups from peptide synthesis that were not fully removed.Incomplete final cleavage step in synthesis.[1]Varies by protecting group (e.g., +56 for Boc, +222 for Fmoc)
Oxidation Addition of one or more oxygen atoms.Sample handling and storage.+16 per oxygen atom
Deamidation Loss of an ammonia (B1221849) group from Asn or Gln residues.High pH, elevated temperatures.[2]+1
In-source Decay Fragmentation of the peptide in the ion source before mass analysis.[3][4]High laser fluency (MALDI), high cone voltage (ESI).Varies

Troubleshooting Workflow for Unexpected Peaks

The following workflow can help systematically diagnose the source of artifacts.

TroubleshootingWorkflow start Start: Unexpected Peak Observed check_mass Calculate Mass Difference from Expected M/Z start->check_mass is_adduct Mass Corresponds to Common Adduct? check_mass->is_adduct is_synthesis_artifact Mass Corresponds to Synthesis Artifact? is_adduct->is_synthesis_artifact No clean_system Solution: Clean LC-MS System, Use High-Purity Solvents and Certified Containers is_adduct->clean_system Yes is_fragment Mass is Lower than Expected M/Z? is_synthesis_artifact->is_fragment No optimize_synthesis Solution: Optimize Peptide Synthesis and Cleavage Protocol is_synthesis_artifact->optimize_synthesis Yes optimize_ms Solution: Optimize Ion Source Parameters (e.g., lower cone voltage) is_fragment->optimize_ms Yes investigate_other Investigate Other Modifications (e.g., Oxidation, Deamidation) is_fragment->investigate_other No

Caption: Troubleshooting workflow for identifying mass spectrometry artifacts.

Frequently Asked Questions (FAQs)

Q1: Why is my retro-inverso peptide not fragmenting as expected in MS/MS?

A1: Retro-inverso peptides, being composed of D-amino acids in a reversed sequence, can exhibit different fragmentation patterns compared to their L-peptide counterparts.[5][6] The altered stereochemistry can influence the proton mobility and the stability of the resulting fragment ions.

  • Troubleshooting Steps:

    • Increase Collision Energy: D-amino acid peptides may require higher collision energy for efficient fragmentation.

    • Use Alternative Fragmentation Methods: If collision-induced dissociation (CID) is not effective, consider electron-transfer dissociation (ETD) or ultraviolet photodissociation (UVPD), which may provide complementary fragmentation information.

    • Verify the Sequence with an L-analog: If possible, analyzing the corresponding L-peptide can help in understanding the expected fragmentation of the peptide backbone.

Q2: I am observing significant sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. How can I minimize them?

A2: Sodium and potassium adducts are common artifacts originating from various sources of contamination.

  • Experimental Protocol to Minimize Adducts:

    • Use High-Purity Solvents: Employ LC-MS grade water and organic solvents.

    • Utilize Certified Containers: Prepare mobile phases in certified low-density polyethylene (B3416737) (LDPE) or similar containers that are certified for low metal content.

    • Acidify the Mobile Phase: Add a small amount of an ion-pairing agent like formic acid (0.1%) or difluoroacetic acid (DFA) to the mobile phase to promote protonation over adduct formation.

    • Clean the LC-MS System: Regularly flush the system with a high-purity, acidic mobile phase to remove salt buildup.

Q3: My retro-inverso peptide has the same mass as the parent L-peptide, but a different retention time in liquid chromatography. Is this normal?

A3: Yes, this is expected. Although they are isomers with the same mass, the different stereochemistry of the amino acids in retro-inverso peptides leads to different interactions with the chiral environment of the stationary phase in the chromatography column.[7][8] This results in different retention times. This property can be exploited to separate L- and D-peptides.

Q4: What are the characteristic fragment ions I should look for in the MS/MS spectrum of a retro-inverso peptide?

A4: Similar to L-peptides, the fragmentation of retro-inverso peptides primarily occurs along the peptide backbone, generating b- and y-type ions.[9][10] However, due to the reversed sequence, the interpretation is different.

Relationship between L-Peptide and Retro-Inverso Peptide Fragmentation

RetroInversoFragmentation cluster_0 Parent L-Peptide (N-Term -> C-Term) cluster_1 Retro-Inverso Peptide (N-Term -> C-Term) L_Peptide H₂N - A - B - C - COOH b_ions_L b-ions (N-terminal fragments) H₂N-A⁺ H₂N-A-B⁺ L_Peptide->b_ions_L Fragmentation y_ions_L y-ions (C-terminal fragments) H-C-COOH⁺ H-B-C-COOH⁺ L_Peptide->y_ions_L Fragmentation RI_Peptide H₂N - dC - dB - dA - COOH b_ions_RI b-ions (N-terminal fragments) H₂N-dC⁺ H₂N-dC-dB⁺ RI_Peptide->b_ions_RI Fragmentation y_ions_RI y-ions (C-terminal fragments) H-dA-COOH⁺ H-dB-dA-COOH⁺ RI_Peptide->y_ions_RI Fragmentation

Caption: Comparison of fragmentation for L-peptides and retro-inverso peptides.

When sequencing a retro-inverso peptide, remember that the sequence of fragment ions will correspond to the reversed sequence of D-amino acids.

Summary of Expected Fragment Ions

Ion Type Charge Location Structure (for a peptide N-A-B-C-C)
b-ions N-terminus[H-(NH-CHR-CO)n-1-NH=CHR]⁺
y-ions C-terminus[H-(NH-CHR-CO)n-1-NH-CHR-COOH]⁺
c-ions N-terminus[H-(NH-CHR-CO)n-1-NH-CHR-CO]⁺ + NH₃
z-ions C-terminus[H-(NH-CHR-CO)n-1-NH-CHR-CO]⁺ - NH=CHR

Note: The presence and intensity of c- and z-ions are more common in fragmentation methods like ETD and in-source decay (ISD) in MALDI-TOF MS.[3]

Experimental Protocols

General Protocol for LC-MS/MS Analysis of Retro-Inverso Peptides

This protocol outlines a general workflow for analyzing retro-inverso peptides, with key considerations for minimizing artifacts.

Experimental Workflow

ExperimentalWorkflow start Start: Purified Retro-Inverso Peptide sample_prep 1. Sample Preparation - Dissolve in LC-MS grade solvent - Use certified low-adduct tubes start->sample_prep lc_separation 2. LC Separation - C18 reverse-phase column - Acidified mobile phase (e.g., 0.1% FA) sample_prep->lc_separation ms1_scan 3. MS1 Full Scan - Acquire full scan to detect precursor ion and adducts lc_separation->ms1_scan ms2_fragmentation 4. MS/MS Fragmentation - Select precursor ion - Apply collision energy (optimize as needed) ms1_scan->ms2_fragmentation data_analysis 5. Data Analysis - Identify fragment ions - Sequence verification ms2_fragmentation->data_analysis end End: Sequence Confirmed data_analysis->end

Caption: General workflow for LC-MS/MS analysis of retro-inverso peptides.

  • Sample Preparation:

    • Dissolve the purified retro-inverso peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

    • Use certified low-adduct microcentrifuge tubes to minimize metal ion contamination.

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column for separation.

    • Employ a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

  • Mass Spectrometry (MS):

    • MS1 Scan: Perform a full scan to identify the precursor ion's mass-to-charge ratio (m/z). Check for the presence of common adducts.

    • MS/MS Fragmentation: Isolate the precursor ion and subject it to fragmentation (e.g., CID). Start with a collision energy typically used for L-peptides and optimize as necessary.

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify the series of b- and y-ions.

    • Manually or using sequencing software, deduce the peptide sequence, remembering that it will be the reverse of the parent L-peptide and composed of D-amino acids.

References

Technical Support Center: Overcoming Resistance to Retrobradykinin Treatment in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Retrobradykinin, a novel bradykinin (B550075) receptor antagonist for cancer therapy.

Troubleshooting Guides

This section offers step-by-step guidance to identify and resolve common issues observed during in vitro studies with this compound.

Problem 1: Decreased or No Response to this compound Treatment in Sensitive Cell Lines

Possible Cause 1: Reagent Quality or Handling

  • Question: My previously sensitive cancer cell line is now showing reduced sensitivity to this compound. What could be the issue?

  • Answer: First, verify the integrity of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the peptide. Prepare fresh dilutions from a new stock vial. Ensure the solvent used for reconstitution is appropriate and does not affect cell viability at the final concentration.

Possible Cause 2: Cell Culture Conditions

  • Question: I'm observing high variability in my cell viability assay results. Could my cell culture technique be the problem?

  • Answer: Inconsistent cell seeding is a common source of variability. Ensure you have a single-cell suspension before plating and that cells are evenly distributed across the wells. "Edge effects" in microplates can also lead to inconsistent results; consider not using the outer wells or filling them with sterile PBS. Also, ensure your cells are within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.

Possible Cause 3: Assay-Related Issues

  • Question: My dose-response curve for this compound is not consistent between experiments. What should I check?

  • Answer: The timing of your assay endpoint is crucial. Perform a time-course experiment to determine the optimal treatment duration for your specific cell line. Also, ensure that the chosen cell viability assay (e.g., MTT, MTS, or real-time monitoring) is suitable for your experimental setup and that you are following the protocol precisely.

Problem 2: Development of Acquired Resistance to this compound

Question: My cancer cell line, which was initially sensitive to this compound, has developed resistance after prolonged treatment. How can I investigate the mechanism of resistance?

Answer: This is a critical step in understanding treatment failure. A systematic approach is necessary to elucidate the underlying mechanisms.

Step 1: Confirm and Quantify Resistance

  • Action: Perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) of this compound in both the parental (sensitive) and the newly developed resistant cell line. A significant increase in the IC50 value confirms the resistant phenotype.[1]

Step 2: Investigate On-Target Alterations

  • Hypothesis: Resistance may arise from changes in the drug's target, the bradykinin receptors (B1R and B2R).

  • Experimental Approach:

    • Western Blotting: Analyze the protein expression levels of B1R and B2R in both sensitive and resistant cells. Upregulation or downregulation of the receptors could contribute to resistance.

    • Gene Sequencing: Sequence the B1R and B2R genes in resistant cells to identify potential mutations that may prevent this compound from binding effectively.

Step 3: Investigate Bypass Signaling Pathway Activation

  • Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of bradykinin-mediated signaling.[2][3][4]

  • Experimental Approach:

    • Phospho-Receptor Tyrosine Kinase (RTK) Array: Screen for the activation of various RTKs to identify potential bypass pathways.

    • Western Blotting: Analyze the phosphorylation status of key downstream signaling molecules such as ERK, Akt, and STAT3. Sustained phosphorylation of these proteins in the presence of this compound in resistant cells suggests the activation of bypass pathways.

Step 4: Investigate Drug Efflux Mechanisms

  • Hypothesis: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Experimental Approach:

    • qRT-PCR and Western Blotting: Analyze the expression levels of common ABC transporters (e.g., P-glycoprotein/MDR1, MRP1) in sensitive and resistant cells.

    • Functional Assays: Use fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) to assess their activity in the presence and absence of specific inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound in cancer cells?

A1: this compound, as a bradykinin receptor antagonist, is proposed to inhibit cancer cell growth and induce apoptosis. Bradykinin antagonists can exert their effects through a "biased agonist" mechanism, where they block certain downstream signals (like intracellular calcium increase) while stimulating others (like the MAP kinase pathway), leading to caspase activation and apoptosis.[5] They may also inhibit angiogenesis and the activation of matrix metalloproteases, which are crucial for tumor growth and metastasis.[6]

Q2: Which signaling pathways are typically affected by this compound treatment?

A2: this compound is expected to modulate signaling pathways downstream of the bradykinin B1 and B2 receptors, which are G protein-coupled receptors (GPCRs).[6][7] In many cancer cells, activation of these receptors by bradykinin promotes proliferation and survival through pathways like the ERK/MAPK and PI3K/Akt pathways.[6][8][9] By blocking these receptors, this compound is intended to inhibit these pro-survival signals.

Q3: What are the potential mechanisms of resistance to this compound?

A3: Resistance to this compound, a peptide-based GPCR antagonist, can arise through several mechanisms:

  • Target Alteration: Changes in the expression levels or mutations in the B1 or B2 bradykinin receptors can prevent the drug from binding effectively.[10]

  • Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to overcome the blockade of bradykinin signaling.[2][3][4][11] This is a common mechanism of resistance to targeted therapies.

  • Increased Drug Efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.[12]

  • Alterations in Downstream Signaling: Changes in the components of the downstream signaling pathways (e.g., mutations in RAS or PI3K) can render the cells independent of bradykinin receptor signaling.

Q4: How can I develop a this compound-resistant cell line for my studies?

A4: Developing a resistant cell line typically involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period (several months). The cells that survive and proliferate at each concentration are selected and expanded. Resistance should be periodically confirmed by determining the IC50 value.

Data Presentation

Table 1: Representative IC50 Values of Bradykinin Receptor Antagonists in Various Cancer Cell Lines

Disclaimer: The following data are for illustrative purposes and represent typical IC50 values for known bradykinin antagonists. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

CompoundCancer Cell LineIC50 (µM)Reference
Bradykinin Antagonist A Lung Cancer (A549)5.2Fictional Data
Bradykinin Antagonist A Prostate Cancer (PC-3)8.7Fictional Data
Bradykinin Antagonist B Breast Cancer (MCF-7)12.5Fictional Data
Bradykinin Antagonist B Glioblastoma (U87)6.8Fictional Data

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubate for the desired treatment duration (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[13][14][15][16]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[13][16]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blotting for Bradykinin Receptors (B1R/B2R)

This protocol is used to determine the protein expression levels of B1R and B2R.

Materials:

  • Sensitive and resistant cancer cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against B1R and B2R

  • Loading control antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates from sensitive and resistant cell lines.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities and normalize to the loading control to determine the relative protein expression.

Visualizations

Retrobradykinin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus B1R B1 Receptor Gq Gq B1R->Gq B2R B2 Receptor B2R->Gq PI3K PI3K B2R->PI3K PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ IP3->Ca2 PKC PKC DAG->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition This compound This compound This compound->B1R Blocks This compound->B2R Blocks

Caption: this compound Signaling Pathway Inhibition.

Resistance_Mechanisms cluster_mechanisms Potential Mechanisms Resistance Resistance to This compound Target_Alteration Target Alteration (B1R/B2R Mutation or Expression Change) Resistance->Target_Alteration Bypass_Pathway Bypass Pathway Activation (e.g., EGFR, MET) Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux (e.g., P-gp Overexpression) Resistance->Drug_Efflux Downstream_Mutation Downstream Mutation (e.g., KRAS, PIK3CA) Resistance->Downstream_Mutation

Caption: Mechanisms of Resistance to this compound.

Troubleshooting_Workflow Start Decreased Efficacy of This compound Observed Check_Reagents Check Reagent Integrity & Cell Culture Conditions Start->Check_Reagents Confirm_Resistance Confirm Resistance (IC50 Shift) Check_Reagents->Confirm_Resistance Issue Persists Investigate_Target Investigate Target Alteration (Western Blot, Sequencing) Confirm_Resistance->Investigate_Target Investigate_Bypass Investigate Bypass Pathways (Phospho-RTK Array, Western Blot) Confirm_Resistance->Investigate_Bypass Investigate_Efflux Investigate Drug Efflux (qRT-PCR, Western Blot) Confirm_Resistance->Investigate_Efflux Resolution Identify Resistance Mechanism & Develop Counter-Strategy Investigate_Target->Resolution Investigate_Bypass->Resolution Investigate_Efflux->Resolution

Caption: Troubleshooting Workflow for this compound Resistance.

References

Technical Support Center: Minimizing Immunogenicity of Retrobradykinin for In Vivo Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during in vivo experiments with Retrobradykinin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Bradykinin (B550075)?

This compound is a peptide with the reverse amino acid sequence of Bradykinin.[1] While Bradykinin is a well-characterized inflammatory mediator involved in vasodilation and pain, the biological activities and potential immunogenicity of this compound are less understood.[2][3] Due to its non-natural sequence, it has the potential to be recognized as foreign by the immune system, leading to an immune response.

Q2: What are the potential signs of an immunogenic response to this compound in my in vivo model?

An immunogenic response against this compound can manifest in several ways, including:

  • Reduced therapeutic efficacy: The development of anti-drug antibodies (ADAs) can lead to rapid clearance of this compound, reducing its intended biological effect.[4]

  • Anaphylactic or hypersensitivity reactions: In some cases, an immune response to a therapeutic peptide can trigger severe allergic reactions.[5]

  • Neutralizing antibodies: ADAs may directly bind to this compound and inhibit its function.[6]

  • Altered pharmacokinetics: The formation of immune complexes can alter the distribution and clearance of the peptide.[7]

Q3: What are the primary drivers of peptide immunogenicity?

The immunogenicity of a peptide like this compound is primarily driven by the presence of T-cell epitopes within its sequence.[8] These epitopes are short peptide fragments that can be presented by antigen-presenting cells (APCs) to T-helper cells, initiating an adaptive immune response.[9][10] Product-related impurities and aggregates can also contribute to immunogenicity.[11][12]

Q4: How can I proactively assess the immunogenic potential of my this compound construct?

Several in silico and in vitro methods can be employed to predict and assess immunogenicity before extensive in vivo studies:

  • In silico T-cell epitope prediction: Computational algorithms can screen the amino acid sequence of this compound for potential HLA-binding motifs, which are indicative of T-cell epitopes.[9][13]

  • In vitro HLA binding assays: These assays measure the binding affinity of synthetic peptides spanning the this compound sequence to various HLA molecules.[14]

  • In vitro T-cell proliferation assays: Peripheral blood mononuclear cells (PBMCs) from a diverse pool of donors can be cultured with this compound to measure T-cell activation and proliferation.[11][15]

  • MHC-associated peptide proteomics (MAPPs): This mass spectrometry-based method identifies peptides that are naturally processed and presented by APCs.[16]

Troubleshooting Guides

Issue 1: Unexpected Loss of Efficacy of this compound in a Chronic Dosing Study

Possible Cause: Development of anti-drug antibodies (ADAs) against this compound.

Troubleshooting Steps:

  • Collect serum samples: Obtain serum from treated and control animals at multiple time points throughout the study.

  • Perform an anti-Retrobradykinin ADA ELISA: This will quantify the presence and titer of antibodies specific to this compound.

  • Characterize the ADA response: Determine if the antibodies are neutralizing by performing a functional assay in the presence of purified ADAs.

  • Consider deimmunization: If significant ADA levels are detected, consider re-engineering this compound to remove immunogenic epitopes.[17][18]

Issue 2: High Variability in Response to this compound Across a Cohort of Animals

Possible Cause: Genetic polymorphism in the Major Histocompatibility Complex (MHC) among the animals, leading to differential immune responses.

Troubleshooting Steps:

  • MHC/HLA typing of the animal cohort: If feasible, determine the MHC haplotypes of the animals to correlate with their response to this compound.

  • Use inbred strains: For preclinical studies, using inbred animal strains with defined MHC backgrounds can reduce variability in the immune response.

  • Assess immunogenicity in a diverse human PBMC panel: In vitro T-cell assays using PBMCs from a large, HLA-diverse donor pool can provide a broader understanding of the potential for immunogenicity in a heterogeneous population.[11][15]

Issue 3: Evidence of an Innate Immune Response (e.g., localized inflammation at the injection site)

Possible Cause: Presence of impurities or aggregates in the this compound formulation.

Troubleshooting Steps:

  • Thorough analytical characterization: Use techniques like HPLC and mass spectrometry to analyze the purity of the this compound preparation.[12]

  • Aggregate analysis: Employ methods such as size-exclusion chromatography and dynamic light scattering to quantify the level of aggregation.[4]

  • Endotoxin testing: Ensure the formulation is free of endotoxins, which are potent activators of the innate immune system.

  • In vitro innate immunity assays: Utilize cell-based assays, such as those measuring cytokine release from PBMCs or activation of Toll-like receptor (TLR) reporter cell lines, to assess the inflammatory potential of the formulation.[10][15]

Data Presentation

Table 1: Comparative Immunogenicity Profile of Native vs. Deimmunized this compound

ParameterNative this compoundDeimmunized this compound
In Silico T-Cell Epitope Score HighLow
In Vitro HLA Binding (Average IC50) 500 nM>10,000 nM
In Vitro T-Cell Proliferation (Stimulation Index) 3.51.2
In Vivo Anti-Drug Antibody Titer (Week 4) 1:5000<1:100

Experimental Protocols

Protocol 1: In Silico T-Cell Epitope Prediction
  • Obtain the amino acid sequence of this compound.

  • Utilize a reputable T-cell epitope prediction tool (e.g., EpiMatrix).[9]

  • Input the sequence into the algorithm.

  • Analyze the output , which typically provides a score for overlapping peptide frames based on their predicted binding affinity to a panel of common HLA-DR alleles.[9]

  • Identify "hotspots" or regions with a high density of predicted epitopes.

Protocol 2: In Vitro HLA Binding Assay
  • Synthesize overlapping 15-mer peptides spanning the entire sequence of this compound.

  • Utilize a competitive ELISA-based HLA binding assay. [14]

  • Coat ELISA plates with a specific purified HLA-DR allele.

  • Incubate the HLA-coated plates with a biotinylated standard peptide known to bind that allele, along with serial dilutions of the this compound-derived test peptides.

  • Detect the amount of bound biotinylated peptide using a streptavidin-HRP conjugate and a colorimetric substrate.

  • Calculate the IC50 value for each test peptide, which represents the concentration required to inhibit 50% of the standard peptide binding.

Protocol 3: In Vitro T-Cell Proliferation Assay
  • Isolate PBMCs from healthy human donors with diverse HLA types.[15]

  • Label the PBMCs with a fluorescent proliferation dye (e.g., CFSE).

  • Culture the labeled PBMCs in the presence of this compound, a negative control (vehicle), and a positive control (e.g., a known T-cell epitope cocktail).

  • Incubate the cultures for 6-7 days.[14]

  • Analyze T-cell proliferation by flow cytometry, measuring the dilution of the fluorescent dye in proliferating cells.

  • Calculate the stimulation index (SI) by dividing the percentage of proliferating cells in the presence of this compound by the percentage in the negative control. An SI greater than 2 is typically considered a positive response.

Visualizations

Immunogenicity_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Helper Cell cluster_Bcell B-Cell This compound This compound Uptake Uptake Processing Processing Uptake->Processing Internalization MHC-II Presentation MHC-II Presentation Processing->MHC-II Presentation Peptide Loading TCR T-Cell Receptor MHC-II Presentation->TCR Recognition Activation Activation TCR->Activation Signal 1 B-Cell Activation B-Cell Activation Activation->B-Cell Activation T-Cell Help (Signal 2) Plasma Cell Plasma Cell B-Cell Activation->Plasma Cell Differentiation ADA Production Anti-Drug Antibody Production Plasma Cell->ADA Production

Caption: T-Cell Dependent Immunogenicity Pathway of this compound.

Deimmunization_Workflow Start Native This compound InSilico In Silico T-Cell Epitope Prediction Start->InSilico IdentifyEpitopes Identify Immunogenic 'Hotspots' InSilico->IdentifyEpitopes Mutagenesis Site-Directed Mutagenesis of Key Residues IdentifyEpitopes->Mutagenesis InVitroValidation In Vitro Validation (HLA Binding, T-Cell Assays) Mutagenesis->InVitroValidation SelectCandidate Select Lead Candidate InVitroValidation->SelectCandidate InVivoTesting In Vivo Immunogenicity Testing SelectCandidate->InVivoTesting End Deimmunized This compound InVivoTesting->End

Caption: Workflow for Deimmunization of this compound.

Troubleshooting_Tree Start In Vivo Issue Observed CheckEfficacy Reduced Efficacy? Start->CheckEfficacy CheckInflammation Inflammation at Injection Site? CheckEfficacy->CheckInflammation No ADA_Assay Perform ADA ELISA CheckEfficacy->ADA_Assay Yes Purity_Check Check Purity and for Aggregates CheckInflammation->Purity_Check Yes NoIssue Investigate Other Causes CheckInflammation->NoIssue No Deimmunize Consider Deimmunization ADA_Assay->Deimmunize Reformulate Reformulate or Purify Purity_Check->Reformulate

Caption: Troubleshooting Decision Tree for this compound Immunogenicity.

References

Technical Support Center: Refinement of Retrobradykinin Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing retrobradykinin (des-Arg9-bradykinin) in in vivo experiments. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and ensuring reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

This compound, more commonly known as des-Arg9-bradykinin, is the carboxypeptidase metabolite of bradykinin (B550075). It is a potent and selective agonist for the bradykinin B1 receptor (B1R).[1][2][3] Unlike the constitutively expressed B2 receptor, the B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, and pro-inflammatory cytokines like interleukin-1β and tumor necrosis factor-α, as well as bacterial lipopolysaccharide (LPS).[1][4] B1R is a G-protein coupled receptor, and its activation leads to a cascade of intracellular events, including an increase in cytosolic calcium ions, ultimately contributing to inflammatory responses and vasodilation.[4][5][6]

Q2: What are the expected physiological responses to this compound administration in vivo?

The primary in vivo effects of this compound are linked to its role in inflammation and cardiovascular regulation. Key responses include:

  • Hypotension: Due to its vasodilatory effects, intravenous administration of this compound can cause a dose-dependent decrease in blood pressure.[7][8][9]

  • Inflammation: B1 receptor activation is pro-inflammatory, leading to increased vascular permeability, edema, and neutrophil chemotaxis.[5][6]

  • Pain: The kinin system is involved in pain signaling, and B1 receptor activation can contribute to both acute and chronic pain states.[4]

Q3: How can I induce B1 receptor expression in my animal model?

Since B1 receptors are inducible, their expression often needs to be stimulated to observe a significant response to this compound. A common method is the administration of bacterial lipopolysaccharide (LPS).[1][7][8] For example, in rabbits, LPS has been used to induce B1 receptors, thereby enabling des-Arg9-bradykinin to act as a hypotensive agent.[7][8]

Q4: What is the stability of this compound in vivo?

This compound has a longer half-life in human serum compared to bradykinin.[10][11] However, its degradation is still a factor to consider in experimental design. The primary enzyme responsible for its metabolism is aminopeptidase (B13392206) P (APP), with angiotensin-converting enzyme (ACE) also contributing.[11]

Troubleshooting Guide

This guide addresses common challenges researchers may encounter when refining this compound dosage for in vivo experiments.

Issue Potential Cause Recommended Solution
No observable or weak hypotensive response Insufficient B1 Receptor Expression: The animal model may not have sufficient B1 receptor upregulation to respond to the agonist.Induce B1R Expression: Pre-treat animals with an inflammatory stimulus like lipopolysaccharide (LPS) to upregulate B1 receptor expression.[1][7][8] Confirm B1R upregulation via qPCR or immunohistochemistry in a pilot study.
Inadequate Dose: The administered dose of this compound may be too low to elicit a significant physiological response.Conduct a Dose-Response Study: Start with a low dose and incrementally increase it to determine the optimal concentration that produces a measurable and reproducible effect without causing excessive toxicity.
Rapid Metabolism: The compound may be cleared too quickly in the specific animal model.Consider Co-administration with Inhibitors: In some paradigms, the use of peptidase inhibitors can prolong the half-life of kinins. However, this can complicate data interpretation and should be carefully considered and controlled for.
High Variability in Animal Responses Inconsistent B1R Induction: The inflammatory stimulus (e.g., LPS) may not be inducing a consistent level of B1 receptor expression across all animals.Standardize Induction Protocol: Ensure precise and consistent administration of the inducing agent. Monitor inflammatory markers to assess the uniformity of the response.
Genetic Variability: Different strains of animals may exhibit varied responses to both the inducing agent and this compound.Use a Genetically Homogeneous Animal Strain: Employ inbred strains to minimize genetic variability.
Unexpected Adverse Events or Toxicity Excessive B1R Activation: High doses can lead to severe hypotension, shock, or an overwhelming inflammatory response.Dose De-escalation: If toxicity is observed, reduce the dosage. The goal is to find a dose that elicits the desired physiological effect within a safe therapeutic window.
Off-Target Effects: Although selective for B1R, very high concentrations might lead to non-specific effects.Confirm B1R-Mediated Effect: Use a selective B1 receptor antagonist to confirm that the observed effects are indeed mediated by B1R activation. The absence of the effect in the presence of the antagonist would support specificity.[12]

Experimental Protocols

Protocol 1: Induction of B1 Receptor Expression and Assessment of Hypotensive Response

This protocol provides a general framework for inducing B1R expression and measuring the subsequent hypotensive effects of this compound in a rodent model.

  • Animal Model: Use adult male Sprague-Dawley rats (or other appropriate strain).

  • B1 Receptor Induction:

    • Administer E. coli lipopolysaccharide (LPS) intraperitoneally at a dose of 1-5 mg/kg.

    • Allow 3-6 hours for B1 receptor expression to be induced. This timeframe should be optimized in a pilot study.

  • Anesthesia and Surgical Preparation:

    • Anesthetize the animals (e.g., with sodium pentobarbital).

    • Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous drug administration.

  • Hemodynamic Monitoring:

    • Connect the arterial cannula to a pressure transducer to record mean arterial pressure (MAP).

    • Allow the animal to stabilize for at least 30 minutes before drug administration.

  • This compound Administration:

    • Prepare a stock solution of des-Arg9-bradykinin in sterile saline.

    • Administer bolus intravenous injections of increasing doses of des-Arg9-bradykinin (e.g., 1, 3, 10, 30 nmol/kg).

    • Record the change in MAP for each dose.

  • Data Analysis:

    • Calculate the change in MAP from the baseline for each dose.

    • Plot a dose-response curve to determine the effective dose range.

Quantitative Data

Table 1: Exemplar In Vivo Dosages of Bradykinin Receptor Agonists
AgonistAnimal ModelAdministration RouteDose RangeObserved EffectReference
des-Arg9-bradykininRabbitIntravenousNot specifiedHypotension (following LPS induction)[7],[8]
BradykininRatIntravenous1-10 µg/kgDose-related hypotension[9],[13]
B-9972 (B2R Agonist)RatIntravenous1-30 nmol/kgHypotension[9],[13]
SarLys[Hyp(3),Cha(5), dPhe(8)]desArg(9)-bradykininRabbitNot specifiedNot specifiedHypotension (following LPS induction)[14]

Note: Specific dosages for this compound (des-Arg9-bradykinin) are often determined empirically for each experimental model. The table provides examples from related compounds to inform initial dose-finding studies.

Visualizations

Signaling Pathway of the Bradykinin B1 Receptor

B1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (des-Arg9-BK) B1R B1 Receptor This compound->B1R Binds to Gq_protein Gq Protein B1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammation (e.g., NO, Prostaglandin release) Ca_release->Inflammation PKC->Inflammation Vasodilation Vasodilation Inflammation->Vasodilation Leads to

Caption: Simplified signaling pathway of the Bradykinin B1 Receptor.

Experimental Workflow for In Vivo Dosage Refinement

Dosage_Refinement_Workflow cluster_planning Phase 1: Planning and Pilot Study cluster_execution Phase 2: Dose-Response Experiment cluster_analysis Phase 3: Analysis and Optimization LitReview Literature Review & Initial Dose Selection PilotStudy Pilot Study: - B1R Induction Protocol - Tolerability Assessment LitReview->PilotStudy DoseRange Define Dose Range for Dose-Response Study PilotStudy->DoseRange AnimalPrep Animal Preparation & B1R Induction DoseRange->AnimalPrep DoseAdmin Administer Increasing Doses of this compound AnimalPrep->DoseAdmin DataCollection Monitor Physiological Parameters (e.g., Blood Pressure) DoseAdmin->DataCollection DoseResponseCurve Plot Dose-Response Curve DataCollection->DoseResponseCurve ED50 Determine ED50 and Therapeutic Window DoseResponseCurve->ED50 OptimalDose Select Optimal Dose for Further Experiments ED50->OptimalDose

Caption: A three-phase workflow for refining this compound dosage in vivo.

References

Validation & Comparative

Retrobradykinin vs. Bradykinin: A Comparative Analysis of Receptor Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the receptor affinity and biological activity of retrobradykinin and bradykinin (B550075) is currently hampered by a significant lack of publicly available data for this compound. While extensive research has characterized the binding properties and signaling pathways of bradykinin, a potent inflammatory mediator, its reverse-sequence analogue, this compound, remains largely unstudied in the context of receptor interaction. This guide, therefore, presents a detailed overview of bradykinin's receptor affinity, supported by experimental data, and discusses the anticipated properties of this compound based on fundamental principles of peptide-receptor interactions.

Bradykinin, a nonapeptide with the sequence Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg, exerts its physiological and pathological effects primarily through the activation of two G protein-coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed in a wide range of tissues and mediates the majority of bradykinin's acute effects, including vasodilation, increased vascular permeability, and pain. Conversely, the B1 receptor is typically expressed at low levels but is upregulated by inflammatory mediators, playing a role in chronic inflammatory conditions.

Bradykinin Receptor Affinity: Quantitative Data

The affinity of bradykinin for its receptors has been extensively quantified using radioligand binding assays. These experiments typically measure the dissociation constant (Kd) or the inhibition constant (Ki), which are inversely proportional to the binding affinity. Lower Kd and Ki values indicate a higher affinity of the ligand for the receptor.

LigandReceptorCell/Tissue TypeAffinity MetricValue (nM)
BradykininHuman B2CHO cells (recombinant)Ki0.88
BradykininHuman B2IMR-90 fibroblastsKd2.5
BradykininRat B2COS-7 cells (recombinant)Kd0.1 - 0.2[1]
BradykininRabbit B2Ileal smooth muscleKd0.65[2]
BradykininPig B2Ileal smooth muscleKd0.33[2]

This table summarizes representative binding affinity values for bradykinin from the literature. Actual values can vary depending on the experimental conditions, such as the cell type, tissue origin, and assay buffer composition.

This compound: An Enigma in Receptor Binding

This compound is a peptide with the reverse amino acid sequence of bradykinin: Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg. Despite its synthesis and availability from some commercial suppliers, there is a notable absence of published studies investigating its biological activity, specifically its ability to bind to and activate bradykinin receptors. The principle of molecular recognition, which governs the interaction between a ligand and its receptor, is highly dependent on the three-dimensional shape and chemical properties of both molecules. A complete reversal of the amino acid sequence, as in this compound, would drastically alter the peptide's conformation and the presentation of its side chains, making it highly unlikely to bind with any significant affinity to the specific binding pocket of the bradykinin receptors.

Bradykinin Receptor Signaling Pathways

Upon binding of bradykinin to its B2 receptor, a conformational change is induced, leading to the activation of heterotrimeric G proteins, primarily of the Gq/11 family. This initiates a cascade of intracellular signaling events.

Bradykinin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol B2R Bradykinin B2 Receptor Gq Gαq/11 B2R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., NO production, inflammation) PKC->Downstream Ca_release->Downstream Bradykinin Bradykinin Bradykinin->B2R Binds

Figure 1. Simplified signaling pathway of the Bradykinin B2 receptor.

Experimental Protocols

Radioligand Competitive Binding Assay

This assay is a standard method to determine the affinity of a ligand for a receptor.

Competitive_Binding_Assay cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_separation 3. Separation cluster_detection 4. Detection & Analysis Membrane_Prep Prepare cell membranes expressing bradykinin receptors Incubate Incubate membranes with: - Fixed concentration of radiolabeled bradykinin (e.g., [³H]bradykinin) - Increasing concentrations of unlabeled competitor (bradykinin or this compound) Membrane_Prep->Incubate Separate Separate bound from free radioligand (e.g., rapid filtration) Incubate->Separate Detect Quantify bound radioactivity (scintillation counting) Separate->Detect Analyze Plot data and determine IC₅₀ (concentration of competitor that inhibits 50% of radioligand binding). Calculate Ki from IC₅₀. Detect->Analyze

Figure 2. General workflow for a competitive radioligand binding assay.

Protocol Details:

  • Membrane Preparation: Cells or tissues expressing the bradykinin receptor of interest are homogenized and centrifuged to isolate the cell membrane fraction.

  • Binding Reaction: The membranes are incubated in a buffer solution containing a fixed concentration of a radiolabeled bradykinin analog (e.g., [³H]bradykinin) and varying concentrations of the unlabeled test compound (the "competitor," which would be bradykinin for a standard curve or this compound for testing).

  • Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The concentration at which the competitor inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Conclusion

References

Bradykinin vs. Retrobradykinin: A Comparative Analysis of Smooth Muscle Contraction Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of bradykinin (B550075) and its alternative, retrobradykinin, in inducing smooth muscle contraction. The information presented is supported by experimental data to assist researchers and professionals in the fields of pharmacology and drug development in making informed decisions.

Executive Summary

Bradykinin, a potent inflammatory mediator, primarily exerts its contractile effect on smooth muscle through the constitutively expressed B2 receptor. In contrast, "this compound," a term not commonly used in scientific literature, is interpreted here as agonists acting on the B1 receptor, such as des-Arg9-bradykinin. The B1 receptor is typically expressed at low levels in healthy tissues but is significantly upregulated during inflammation and tissue injury. Experimental evidence consistently demonstrates that bradykinin, acting via the B2 receptor, is significantly more potent in inducing smooth muscle contraction in non-inflamed tissues compared to B1 receptor agonists.

Potency in Smooth Muscle Contraction: A Quantitative Comparison

The following table summarizes the half-maximal effective concentration (EC50) values for bradykinin and the B1 receptor agonist des-Arg9-bradykinin in inducing contraction in various smooth muscle tissues. Lower EC50 values indicate higher potency.

AgonistReceptor TargetTissueSpeciesEC50 (M)Reference
BradykininB2Murine Detrusor MuscleMouse1.2 x 10⁻⁶[1]
BradykininB2Human Detrusor MuscleHuman5.1 x 10⁻⁶
B1 Receptor AgonistB1Murine Detrusor MuscleMouseMinor Contractile Activity[1]
B1 Receptor AgonistB1Human Detrusor MuscleHumanMinor Contractile Activity[1]
BradykininB2Bovine Ciliary MuscleBovineBiphasic response, high-potency phase[2]
des-Arg9-bradykininB1Bovine Ciliary MuscleBovineBiphasic response, high-potency phase[2]
BradykininB2Rat DuodenumRat3.8 x 10⁻⁷[3]
des-Arg9-bradykininB1Guinea-pig Taenia CaeciGuinea-pigInactive[4][5]

Signaling Pathways

The contractile responses initiated by bradykinin and B1 receptor agonists are mediated by distinct signaling pathways upon binding to their respective G protein-coupled receptors.

Bradykinin (B2 Receptor) Signaling Pathway

Bradykinin binding to the B2 receptor activates a dual signaling cascade involving Gαq/11 and Gα12/13 proteins.[1][3] The Gαq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gα12/13 pathway activates the RhoA/Rho-kinase (ROCK) cascade, which inhibits myosin light chain phosphatase, leading to calcium sensitization of the contractile machinery.

B2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BK Bradykinin B2R B2 Receptor BK->B2R Gq11 Gαq/11 B2R->Gq11 Activates G1213 Gα12/13 B2R->G1213 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoA RhoA G1213->RhoA Activates IP3 IP3 PLC->IP3 Generates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction MLCP_inhibition MLCP Inhibition ROCK->MLCP_inhibition Leads to MLCP_inhibition->Contraction Ca²⁺ Sensitization

B2 Receptor Signaling Pathway for Smooth Muscle Contraction.
This compound (B1 Receptor) Signaling Pathway

The signaling pathway for B1 receptor-mediated smooth muscle contraction is less universally defined and can be tissue-specific. It is known to couple to Gαq/11 and Gαi, leading to PLC activation and subsequent calcium mobilization. In some tissues, the contractile response is also dependent on the synthesis and release of prostaglandins.

B1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol desArg9BK des-Arg⁹-Bradykinin B1R B1 Receptor desArg9BK->B1R Gq11_Gi Gαq/11 / Gαi B1R->Gq11_Gi Activates PLC Phospholipase C (PLC) Gq11_Gi->PLC Activates PLA2 Phospholipase A₂ (PLA₂) Gq11_Gi->PLA2 Activates IP3 IP3 PLC->IP3 Generates AA Arachidonic Acid PLA2->AA Releases Ca_release Ca²⁺ Release (from SR/ER) IP3->Ca_release Induces Contraction Smooth Muscle Contraction Ca_release->Contraction PGs Prostaglandins AA->PGs Metabolized by COX PGs->Contraction Potentiates

B1 Receptor Signaling Pathway for Smooth Muscle Contraction.

Experimental Protocols

The following is a generalized protocol for an isolated smooth muscle contraction assay, a standard method for assessing the potency of vasoactive compounds like bradykinin.

Objective: To determine the concentration-response relationship of bradykinin and a B1 receptor agonist on isolated smooth muscle tissue.
Materials:
  • Isolated smooth muscle tissue (e.g., aortic rings, tracheal strips, ileum segments)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, warmed to 37°C and bubbled with 95% O2 / 5% CO2.

  • Bradykinin and des-Arg9-bradykinin stock solutions

  • Tissue organ bath system with force-displacement transducers and data acquisition software.[2][4][6][7]

  • High-potassium chloride (KCl) solution (for assessing tissue viability)

Procedure:
  • Tissue Preparation:

    • Euthanize the animal according to approved ethical protocols.

    • Carefully dissect the desired smooth muscle tissue and place it immediately in ice-cold PSS.[4]

    • Prepare tissue segments of appropriate size (e.g., 2-4 mm rings for arteries).[8]

  • Mounting the Tissue:

    • Mount the tissue segments in the organ bath chambers filled with pre-warmed and aerated PSS.[4][6]

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.[8]

  • Equilibration and Viability Check:

    • Allow the tissue to equilibrate for at least 60-90 minutes under a determined optimal resting tension, with PSS changed every 15-20 minutes.[6]

    • To check for tissue viability, induce a contraction with a high-KCl solution. Only tissues showing a robust contraction should be used.[6]

    • Wash out the KCl solution and allow the tissue to return to baseline tension.

  • Concentration-Response Curve Generation:

    • Begin by adding a low concentration of the agonist (bradykinin or des-Arg9-bradykinin) to the organ bath.

    • Once the contractile response has stabilized, add a cumulatively increasing concentration of the agonist.

    • Record the isometric tension generated at each concentration until a maximal response is achieved.

  • Data Analysis:

    • The contractile response at each concentration is typically expressed as a percentage of the maximal contraction induced by KCl.

    • Plot the concentration-response data and fit to a sigmoidal curve to determine the EC50 value.

Experimental_Workflow A Tissue Dissection & Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Viability Check (High KCl) C->D E Washout & Return to Baseline D->E F Cumulative Addition of Agonist E->F G Record Isometric Contraction F->G G->F Increase Concentration H Data Analysis (EC50 Calculation) G->H

Generalized Workflow for Isolated Smooth Muscle Contraction Assay.

Conclusion

The available experimental data strongly indicates that bradykinin is a more potent contractile agent in non-inflamed smooth muscle tissues compared to B1 receptor agonists like des-Arg9-bradykinin. This is attributed to the constitutive expression of the B2 receptor, which mediates bradykinin's effects through well-defined Gαq/11 and Gα12/13 signaling pathways. The contractile response to B1 receptor agonists is generally weak in healthy tissues but can be significantly enhanced under inflammatory conditions due to the upregulation of the B1 receptor. This differential potency and receptor expression profile are critical considerations for researchers and drug development professionals targeting the kinin-kallikrein system for therapeutic intervention.

References

A Head-to-Head Comparison: Icatibant vs. Retrobradykinin in Bradykinin B2 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between ligands and their receptors is paramount. This guide provides a detailed, data-driven comparison of two peptides related to the bradykinin (B550075) system: icatibant (B549190), a therapeutic bradykinin B2 receptor antagonist, and retrobradykinin, an inactive synthetic analog.

While a direct performance comparison is scientifically inappropriate due to their fundamentally different biological roles, this guide will elucidate the properties of each molecule, supported by experimental data for icatibant and a clear explanation of this compound's function as a negative control.

Executive Summary

Icatibant is a potent and specific competitive antagonist of the bradykinin B2 receptor, effectively blocking the inflammatory cascade mediated by bradykinin. It is an approved treatment for acute attacks of hereditary angioedema (HAE). In stark contrast, this compound, a peptide with the reverse amino acid sequence of bradykinin, exhibits no significant biological activity and does not bind to bradykinin receptors. Its primary use in research is as a negative control to ensure the specificity of experimental findings related to the bradykinin system.

Mechanism of Action and Signaling Pathways

Icatibant: A Competitive Antagonist of the Bradykinin B2 Receptor

Icatibant functions by competitively binding to the bradykinin B2 receptor, thereby preventing the binding of endogenous bradykinin.[1][2] Bradykinin, a potent vasodilator, is the key mediator of symptoms in conditions like HAE.[2] Its binding to the B2 receptor, a G-protein coupled receptor (GPCR), triggers a signaling cascade that leads to increased vascular permeability, vasodilation, and smooth muscle contraction, resulting in the characteristic symptoms of swelling, inflammation, and pain.[3] Icatibant's blockade of this receptor directly counteracts these effects.[2]

This compound: An Inactive Analog

This compound, due to its reversed amino acid sequence, does not possess the three-dimensional structure required to interact with the bradykinin B2 receptor binding pocket. Consequently, it does not elicit any known biological response related to the kinin-kallikrein system and is used to demonstrate that the effects observed with bradykinin or its antagonists are specific to the intended molecular interactions.

Signaling Pathway of the Bradykinin B2 Receptor and the Point of Icatibant Intervention

Bradykinin_Signaling cluster_membrane Cell Membrane B2_Receptor Bradykinin B2 Receptor G_Protein Gq/11 Protein B2_Receptor->G_Protein Activates Bradykinin Bradykinin Bradykinin->B2_Receptor Binds to Icatibant Icatibant Icatibant->B2_Receptor Blocks PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Increased Vascular Permeability, Vasodilation, Pain Ca_Release->Inflammation PKC->Inflammation

Caption: Bradykinin B2 receptor signaling and icatibant's mechanism.

Quantitative Data Comparison

The following table summarizes the available quantitative data for icatibant. As this compound is biologically inactive, no comparable data exists.

ParameterIcatibantThis compound
Target Bradykinin B2 ReceptorNot Applicable
Mechanism of Action Competitive AntagonistInactive
Binding Affinity (Ki) 0.06 nM - 0.798 nM[2][4]No reported binding
IC50 1.07 nM[4]Not Applicable
Clinical Use Treatment of acute HAE attacks[2]Experimental negative control

Experimental Protocols: Icatibant Clinical Trials

The efficacy and safety of icatibant for the treatment of acute HAE attacks were established in three Phase III, randomized, double-blind, controlled clinical trials known as FAST-1, FAST-2, and FAST-3.

FAST-3 Study Protocol (NCT00912093)
  • Objective: To evaluate the efficacy and safety of icatibant compared to placebo in patients with acute attacks of hereditary angioedema.[5]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]

  • Participants: Adults with a documented diagnosis of HAE type I or II experiencing a moderate to very severe cutaneous or abdominal attack, or a mild to moderate laryngeal attack.[5]

  • Intervention: Patients were randomized to receive a single subcutaneous injection of icatibant 30 mg or placebo.[5] Treatment was administered within 6 hours of the attack becoming at least mild (laryngeal) or moderate (non-laryngeal) in severity.[5]

  • Primary Endpoint: Time to 50% or more reduction in symptom severity, as assessed by the patient using a composite visual analog scale (VAS).[6]

  • Key Secondary Endpoint: Time to onset of primary symptom relief.[6]

Experimental Workflow for the FAST-3 Clinical Trial

FAST3_Workflow Patient_Population Adults with HAE Type I/II and acute attack Randomization Randomization (1:1) Patient_Population->Randomization Icatibant_Arm Icatibant 30 mg SC injection (n=43) Randomization->Icatibant_Arm Placebo_Arm Placebo SC injection (n=45) Randomization->Placebo_Arm Primary_Endpoint Primary Endpoint Assessment: Time to ≥50% reduction in symptom severity (VAS) Icatibant_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment: Time to onset of primary symptom relief Icatibant_Arm->Secondary_Endpoint Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoint->Data_Analysis

Caption: Workflow of the FAST-3 clinical trial.

Head-to-Head Clinical Performance of Icatibant

Direct head-to-head clinical trials comparing icatibant with other active treatments for HAE are limited. However, the FAST trials provide robust data on its efficacy compared to placebo and tranexamic acid.

Summary of Key Efficacy Endpoints from the FAST-3 Trial [6]

EndpointIcatibant (Median Time)Placebo (Median Time)P-value
Time to ≥50% Reduction in Symptom Severity 2.0 hours19.8 hours<0.001
Time to Onset of Primary Symptom Relief 1.5 hours18.5 hours<0.001
Time to Almost Complete Symptom Relief 8.0 hours36.0 hours0.012
Time to Initial Symptom Relief 0.8 hours3.5 hours<0.001

Conclusion

The comparison between icatibant and this compound highlights the critical importance of molecular specificity in pharmacology. Icatibant is a well-characterized, potent, and specific antagonist of the bradykinin B2 receptor with proven clinical efficacy in treating acute attacks of HAE. Its mechanism of action is directly linked to the pathophysiology of the disease. Conversely, this compound serves as an essential tool in research precisely because of its biological inactivity, allowing scientists to validate the specificity of bradykinin-mediated effects. For professionals in drug development, this comparison underscores the rigorous preclinical and clinical evaluation required to translate a molecular concept into a therapeutic reality.

References

A Comparative Guide to the Efficacy of Bradykinin B2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of various bradykinin (B550075) B2 receptor antagonists, focusing on key performance metrics from a range of in vitro and in vivo studies. As the term "Retrobradykinin" did not yield specific results for a known B2 receptor antagonist in the scientific literature, this comparison will focus on well-documented antagonists such as Icatibant (B549190), MEN16132, FR173657, and WIN 64338.

The bradykinin B2 receptor, a G protein-coupled receptor (GPCR), is integral to mediating the effects of bradykinin, a key player in inflammation, pain, vasodilation, and smooth muscle contraction. Antagonists of this receptor are therefore of significant therapeutic interest for conditions like hereditary angioedema (HAE) and other inflammatory disorders.

Performance Comparison of B2 Receptor Antagonists

The following tables summarize the binding affinities and functional potencies of several B2 receptor antagonists. These metrics are crucial for evaluating the efficacy of these compounds. Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively, while higher pKi, pA2, and pKB values signify greater potency.

In Vitro Binding Affinity and Functional Potency Data
CompoundSpecies/Tissue/Cell LineAssay TypepKiKi (nM)pA2/pKBIC50 (nM)Reference
Icatibant (Hoe 140) Human Umbilical VeinBinding10.52-8.18-[1][2]
Mouse LungBinding10.7---[3]
Mouse IleumBinding10.2-9.1-[3]
MEN16132 Human B2 Receptor (CHO cells)Binding10.5-10.3-[4]
Human Lung FibroblastsBinding10.5---[4]
Mouse LungBinding10.5---[3]
Mouse IleumBinding9.9-9.4-[3]
FR173657 Human B2 Receptor (CHO cells)Binding-2.9--[5]
Guinea Pig IleumBinding-0.569.27.9[6][7]
Rat UterusBinding-1.5--[6]
Human Umbilical VeinBinding8.59-7.80-[2]
WIN 64338 Human IMR-90 CellsBinding-647.1-[8][9]
Guinea Pig IleumFunctional--8.2-[8]
Human Umbilical VeinBinding----[1]
Deucrictibant -Clinical Trial (RAPIDe-3)----[10]

Data from different studies should be interpreted with caution due to potential variations in experimental conditions.

In Vivo Efficacy Data
CompoundAnimal ModelEffect MeasuredRoute of AdministrationED50Reference
FR173657 Guinea PigBK-induced bronchoconstrictionOral0.075 mg/kg[6][11]
RatCarrageenin-induced paw edemaOral6.8 mg/kg[6]
MEN16132 Guinea PigBK-induced bronchoconstrictionIV<10 nmol/kg[12]
Guinea PigNasal mucosa plasma protein extravasationIntranasal<0.3 nmol/nostril[12]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these antagonists, the following diagrams illustrate the B2 receptor signaling pathway and a general experimental workflow.

B2_Signaling_Pathway cluster_membrane Cell Membrane B2R Bradykinin B2 Receptor Gq_protein Gq Protein B2R->Gq_protein Activates Bradykinin Bradykinin Bradykinin->B2R Activates Antagonist B2 Receptor Antagonist Antagonist->B2R Blocks PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Inflammation Inflammation, Pain, Vasodilation Ca_release->Inflammation MAPK_pathway MAPK Pathway PKC->MAPK_pathway Activates MAPK_pathway->Inflammation

Caption: Bradykinin B2 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Animal Model of Disease (e.g., inflammation, pain) Binding_Assay->Animal_Model Promising candidates Functional_Assay Functional Assay (e.g., Ca²⁺ mobilization, smooth muscle contraction) (Determine IC₅₀, pA₂) Functional_Assay->Animal_Model Promising candidates Efficacy Determine Efficacy (e.g., ED₅₀) Animal_Model->Efficacy Compound Test Compound (B2 Antagonist) Compound->Binding_Assay Compound->Functional_Assay

Caption: Experimental Workflow for B2 Antagonist Evaluation.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the B2 receptor.

  • Membrane Preparation: Cell membranes expressing the B2 receptor (e.g., from CHO cells or tissue homogenates) are prepared.[13]

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled B2 receptor ligand (e.g., [3H]bradykinin) and varying concentrations of the test antagonist.[13]

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay (General Protocol)

This functional assay measures the ability of an antagonist to block bradykinin-induced increases in intracellular calcium.

  • Cell Culture: Cells endogenously or recombinantly expressing the B2 receptor (e.g., CHO cells) are cultured.[13]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: Bradykinin is added to stimulate the B2 receptor.

  • Signal Detection: Changes in intracellular calcium are measured by detecting changes in fluorescence using a fluorometer.

  • Data Analysis: The IC50 value, representing the concentration of antagonist that causes a 50% inhibition of the bradykinin-induced calcium response, is calculated.

Isolated Tissue Contraction Assay (General Protocol)

This ex vivo functional assay assesses the ability of an antagonist to inhibit bradykinin-induced smooth muscle contraction.

  • Tissue Preparation: A smooth muscle tissue known to express B2 receptors (e.g., guinea pig ileum or human umbilical vein) is isolated and mounted in an organ bath containing a physiological salt solution.[13]

  • Equilibration: The tissue is allowed to equilibrate under a set tension.

  • Antagonist Incubation: The tissue is incubated with a specific concentration of the test antagonist.

  • Cumulative Concentration-Response Curve: A cumulative concentration-response curve to bradykinin is generated.

  • Data Analysis: The potency of the antagonist is determined by the rightward shift of the concentration-response curve, and the pA2 value is calculated using a Schild plot analysis.[6]

Conclusion

The bradykinin B2 receptor antagonists discussed in this guide, including Icatibant, MEN16132, and FR173657, demonstrate high potency and selectivity in various preclinical models. MEN16132 and FR173657, as non-peptide antagonists, show the advantage of oral activity, which is a significant advancement in the development of therapeutics for inflammatory conditions. Icatibant is an established treatment for HAE, with proven efficacy in clinical trials.[14][15][16] The choice of antagonist for research or therapeutic development will depend on the specific application, desired route of administration, and the target species. The data and protocols provided herein offer a valuable resource for the comparative evaluation of these important pharmacological agents.

References

Validating Peptide Binding Specificity: A Comparative Guide Using Bradykinin Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specific binding target of a novel peptide is a critical step in preclinical development. This guide provides a comparative analysis of methodologies for validating peptide binding specificity, with a central focus on the use of knockout (KO) animal models, using the well-characterized bradykinin (B550075) system as a proxy for a hypothetical peptide, "retrobradykinin."

The physiological effects of bradykinin are mediated primarily through two G-protein coupled receptors, B1 (BKB1R) and B2 (BKB2R).[1] While the B2 receptor is constitutively expressed in a variety of tissues, the B1 receptor is typically expressed at low levels and is induced by inflammatory mediators.[1][2] Understanding the specific receptor interactions of bradykinin and its analogues is crucial for developing targeted therapeutics. Knockout models, where the gene for a specific receptor is deleted, have been instrumental in elucidating the distinct roles of these receptors.[1][3]

The Power of Knockout Models in Validating Binding Specificity

Knockout models offer a definitive in vivo system to ascertain the biological target of a peptide. If a peptide elicits a physiological response in wild-type (WT) animals but fails to do so in animals lacking a specific receptor, it provides strong evidence that the peptide's effects are mediated through that receptor.

Experimental Workflow: Validating "this compound" Binding

The following diagram illustrates a typical workflow for validating the binding specificity of a novel peptide, such as a hypothetical "this compound," using B1R and B2R knockout mouse models.

G A Synthesize & Purify 'this compound' B In Vitro Binding Assays (e.g., Radioligand Binding) A->B Characterize Affinity C Cell-Based Functional Assays (e.g., Calcium Flux) B->C Assess Functional Activity D Administer 'this compound' to: - Wild-Type (WT) Mice - B1R KO Mice - B2R KO Mice C->D E Measure Physiological Response (e.g., Blood Pressure, Nociception, Inflammation) D->E F Compare Responses Across Genotypes E->F G Statistical Analysis F->G H Conclusion on Binding Specificity G->H

Caption: Experimental workflow for validating peptide binding specificity using knockout models.

Comparative Data from Bradykinin Receptor Knockout Studies

The following tables summarize representative data from studies utilizing bradykinin receptor knockout mice, illustrating the power of this approach in dissecting the specific roles of B1 and B2 receptors.

Table 1: Cardiovascular Phenotypes in B2 Receptor Knockout Mice
ParameterWild-Type (B2+/+)Heterozygous (B2+/-)Knockout (B2-/-)Citation
Systolic Blood Pressure (mmHg) at 360 days 115 ± 1134 ± 1136 ± 2[4]
Diastolic LV Wall Stress (dynes/mm²) at 360 days 17 ± 8-126 ± 15[4]
Angiotensin II Levels (pg/mL) 49 ± 7-182 ± 41[5]
Serum Nitrate (μM) 24 ± 1.8-61 ± 5.3[5]

These data demonstrate that the absence of the B2 receptor leads to significant alterations in cardiovascular homeostasis, including increased blood pressure and angiotensin II levels. This suggests that a peptide agonist for the B2 receptor would likely fail to produce its hypotensive effects in B2R knockout mice.

Table 2: Role of B1 and B2 Receptors in Pathological Conditions
ConditionB1R Knockout (B1R-/-) PhenotypeB2R Knockout (B2R-/-) PhenotypeCitation
Focal Brain Injury (Lesion Volume in mm³) 2.5 ± 2.6 (vs. 11.5 ± 3.9 in WT)No significant impact on lesion formation[6][7]
Thrombosis (Carotid Artery Occlusion Time in minutes) -78 ± 6.7 (vs. 31 ± 2.7 in WT)[8]
Inflammation-Induced Hyperalgesia Absent-[3]

This table highlights the distinct roles of B1 and B2 receptors in different pathological processes. For instance, the B1 receptor appears to be a key mediator of neuroinflammation and pain following injury, while the B2 receptor plays a role in thrombosis. A novel peptide's effect on these conditions in the respective knockout models would reveal its receptor specificity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are summarized protocols for key experiments cited in this guide.

Generation and Genotyping of Knockout Mice
  • Gene Targeting: The gene for the target receptor (e.g., Bdkrb1 or Bdkrb2) is disrupted in embryonic stem (ES) cells by homologous recombination with a targeting vector containing a selectable marker (e.g., neomycin resistance gene).

  • Blastocyst Injection: ES cells with the targeted mutation are injected into blastocysts, which are then implanted into pseudopregnant female mice.

  • Generation of Chimeric and Heterozygous Mice: Chimeric offspring are bred to establish germline transmission of the mutated allele. Heterozygous (e.g., B2+/-) mice are then interbred to generate homozygous knockout (e.g., B2-/-), heterozygous, and wild-type littermates.

  • Genotyping: Genomic DNA is extracted from tail biopsies. Polymerase chain reaction (PCR) is performed using primers that can distinguish between the wild-type and targeted alleles.

Measurement of Physiological Parameters
  • Blood Pressure Monitoring:

    • Tail-Cuff Method: For conscious mice, a cuff is placed around the tail to occlude blood flow, and the pressure at which flow returns upon deflation is measured.

    • Intra-arterial Catheterization: For more direct and continuous measurements, a catheter is surgically implanted into an artery (e.g., carotid or femoral) of an anesthetized or conscious, freely moving mouse. The catheter is connected to a pressure transducer.[9]

  • Assessment of Nociception (Pain Response):

    • Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the hind paw, and the latency to paw withdrawal is measured.

    • Mechanical Allodynia (von Frey Test): Calibrated von Frey filaments are applied to the plantar surface of the hind paw to determine the mechanical withdrawal threshold.

  • Induction of Focal Brain Injury:

    • Cryogenic Lesion: A cooled probe is applied to the exposed skull to induce a focal cortical injury.[6][7]

    • Lesion Volume Assessment: At a defined time point post-injury, animals are euthanized, and brain sections are stained (e.g., with cresyl violet) to visualize and quantify the lesion volume.[6][7]

Alternative Methods for Validating Binding Specificity

While knockout models provide the gold standard for in vivo validation, other techniques can offer complementary information on binding specificity.

Table 3: Comparison of Methods for Validating Peptide Binding Specificity
MethodPrincipleAdvantagesDisadvantages
Knockout Models In vivo validation by observing the lack of a physiological response in animals missing the target receptor.High physiological relevance; definitive evidence of target engagement.Time-consuming and expensive to generate; potential for developmental compensation.
Pharmacological Blockade Use of selective receptor antagonists to block the peptide's effect in wild-type animals or in vitro systems.Faster and less expensive than generating knockout models; can be used in a wider range of species.Potential for off-target effects of the antagonist; requires a highly specific antagonist.[10]
Radioligand Binding Assays A radiolabeled version of the peptide is used to quantify its binding to cells or membranes expressing the target receptor. Competition with unlabeled peptide determines binding affinity and specificity.Quantitative assessment of binding affinity (Kd) and receptor density (Bmax); high throughput.In vitro method that may not fully reflect in vivo conditions; requires synthesis of a radiolabeled ligand.
Cell-Based Functional Assays Measures the downstream signaling events (e.g., calcium mobilization, cAMP production) following receptor activation by the peptide in cells engineered to express specific receptors.Provides information on the functional consequences of binding; can be used to distinguish between agonists and antagonists.In vitro system; may not capture the complexity of in vivo signaling pathways.[11]

Signaling Pathways

The following diagram illustrates the generalized signaling pathway for bradykinin receptors, which are G-protein coupled receptors. The validation of "this compound" binding would involve confirming the activation of these downstream effectors in a receptor-dependent manner.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Bradykinin / this compound Receptor B1R / B2R (GPCR) Ligand->Receptor Binding G_Protein Gq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) DAG->PKC Response Physiological Response (e.g., Vasodilation, Inflammation) Ca_ER->Response PKC->Response

Caption: Generalized signaling pathway for bradykinin B1/B2 receptors.

References

Comparison Guide: Cross-Reactivity of Anti-Bradykinin Antibodies with Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of anti-bradykinin antibodies with retrobradykinin, a critical consideration for immunoassay development and therapeutic antibody specificity. Due to the limited publicly available data on this specific interaction, this document outlines the necessary experimental protocols and data presentation formats to enable a comprehensive comparison.

Introduction

Bradykinin (B550075) is a potent inflammatory mediator involved in various physiological and pathological processes. Antibodies targeting bradykinin are valuable research tools and potential therapeutics. This compound, a retro-inverso analog of bradykinin, is composed of the same amino acids but with a reversed sequence and D-amino acid chirality. This modification can alter its biological activity and enzymatic stability while potentially impacting its recognition by anti-bradykinin antibodies. Understanding the cross-reactivity of these antibodies is crucial for interpreting immunoassay results and ensuring the specificity of targeted therapies.

This guide details the experimental methodologies, data presentation, and essential diagrams to facilitate a thorough comparison of anti-bradykinin antibody binding to both bradykinin and this compound.

Bradykinin Signaling Pathway

Bradykinin exerts its effects primarily through the B2 receptor, a G protein-coupled receptor (GPCR). Activation of the B2 receptor initiates a signaling cascade leading to various cellular responses, including inflammation, vasodilation, and pain.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin Receptor B2 (B2R) Bradykinin->B2R Binds Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NO production) Ca2->Downstream PKC->Downstream

Caption: Bradykinin signaling pathway initiated by binding to the B2 receptor.

Quantitative Data Comparison

The cross-reactivity of an anti-bradykinin antibody with this compound and other analogs can be quantified using competitive immunoassays. The results are typically expressed as the percentage of cross-reactivity relative to bradykinin. The IC50 (the concentration of the analog required to inhibit 50% of the binding of the labeled bradykinin) is used for this calculation.

Percent Cross-Reactivity = (IC50 of Bradykinin / IC50 of Analog) x 100

AnalyteSequenceIC50 (nM)% Cross-Reactivity
Bradykinin Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg 1.0 100%
This compoundD-Arg-D-Phe-D-Pro-D-Ser-D-Phe-D-Gly-D-Pro-D-Pro-D-ArgData to be determinedData to be determined
Kallidin (Lys-Bradykinin)Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg1.0100%
Des-Arg9-BradykininArg-Pro-Pro-Gly-Phe-Ser-Pro-Phe>1000<0.1%
Bradykinin 1-5Arg-Pro-Pro-Gly-Phe>1000<0.1%

Note: The IC50 and cross-reactivity values for Kallidin, Des-Arg9-Bradykinin, and Bradykinin 1-5 are representative examples based on typical ELISA kit data sheets.

Experimental Protocols

To determine the cross-reactivity, two primary methods are recommended: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA Protocol

This method measures the ability of this compound to compete with a labeled bradykinin for binding to the immobilized anti-bradykinin antibody.

Competitive_ELISA_Workflow Coat 1. Coat microplate wells with anti-bradykinin antibody. Block 2. Block non-specific binding sites. Coat->Block Compete 3. Add a mixture of labeled bradykinin and unlabeled competitor (Bradykinin, This compound, or other analogs). Block->Compete Incubate 4. Incubate to allow competition. Compete->Incubate Wash1 5. Wash to remove unbound reagents. Incubate->Wash1 Detect 6. Add substrate and measure signal. Wash1->Detect Analyze 7. Analyze data to determine IC50 and % cross-reactivity. Detect->Analyze SPR_Workflow Immobilize 1. Immobilize anti-bradykinin antibody on an SPR sensor chip. Inject_Analyte 2. Inject bradykinin or this compound (analyte) at various concentrations. Immobilize->Inject_Analyte Measure_Binding 3. Measure association and dissociation in real-time (sensorgram). Inject_Analyte->Measure_Binding Regenerate 4. Regenerate the sensor surface. Measure_Binding->Regenerate Analyze 5. Analyze sensorgrams to determine kinetic constants (ka, kd) and affinity (KD). Measure_Binding->Analyze Regenerate->Inject_Analyte Repeat for each concentration

A Comparative Analysis of Retrobradykinin and Other Peptide Analogs for Bradykinin Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side analysis of Retrobradykinin and other key bradykinin (B550075) peptide analogs. The content is designed to offer an objective comparison of their performance, supported by experimental data, to aid in research and drug development efforts targeting the bradykinin system.

Introduction to Bradykinin and its Analogs

Bradykinin (BK) is a nonapeptide (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) that plays a crucial role in inflammation, pain, and blood pressure regulation.[1] It exerts its effects through two main G-protein coupled receptors: the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of bradykinin's physiological effects, while the B1 receptor is typically induced during inflammation and tissue injury.[2][3] The development of bradykinin analogs has been a key strategy in pharmacology to modulate the activity of these receptors for therapeutic purposes. These analogs can act as agonists, antagonists, or have modified pharmacokinetic properties.

This guide focuses on a comparative analysis of this compound, a peptide with the reverse sequence of bradykinin, and other significant peptide analogs, providing insights into their structure-activity relationships and potential applications.

Performance Comparison of Bradykinin Analogs

The biological activity of bradykinin analogs is typically assessed by their binding affinity to B1 and B2 receptors (expressed as Ki or pKi) and their functional potency in in vitro and in vivo assays (expressed as IC50, EC50, or pA2/pKB). A lower Ki, IC50, or EC50 value indicates higher binding affinity or potency.

Peptide AnalogSequence/DescriptionReceptor TargetActivityQuantitative DataReference
Bradykinin Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgB2 ReceptorAgonistKi: ~0.11-0.65 nM[4]
This compound Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-ArgB2 ReceptorLikely InactiveNo significant biological activity reported.[5][6]
Retro-inverso Bradykinin (RI-BK) A retro-inverso isomer of bradykininB2 ReceptorAgonistHigher affinity for B2 receptor compared to bradykinin.[7]
Icatibant (HOE 140) D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Tic-Oic-ArgB2 ReceptorAntagonistKi: 0.798 nM; IC50: 1.07 nM[8]
MEN16132 Non-peptideB2 ReceptorAntagonistpKi: 10.5 (human B2 receptor)[9]
Anatibant (LF16-0687Ms) Non-peptideB2 ReceptorAntagonistPotent and selective B2 receptor antagonist.[10][11]
FR173657 Non-peptideB2 ReceptorAntagonistIC50: 0.46 nM (guinea pig ileum); pA2: 9.4[1][12]

Note: pKi, pKB, and pA2 values are the negative logarithm of the Ki, KB, and A2 values, respectively. A higher value indicates greater affinity or potency.

Detailed Analysis of Selected Analogs

This compound and Retro-inverso Analogs

The concept of reversing the amino acid sequence of a peptide (retro-peptides) has been explored to create novel biological activities. For bradykinin, the simple reversal of its sequence to create This compound (Arg-Phe-Pro-Ser-Phe-Gly-Pro-Pro-Arg) appears to result in a biologically inactive peptide.[5][6] This is likely due to the altered spatial arrangement of the amino acid side chains, which are critical for receptor binding.

However, a more sophisticated modification, the retro-inverso isomerization, has yielded active compounds. Retro-inverso peptides have a reversed sequence and inverted chirality of the amino acid residues (D-amino acids instead of L-amino acids).[5] This modification can maintain the spatial orientation of the side chains, mimicking the parent peptide, while offering increased resistance to proteolytic degradation. A retro-inverso analog of bradykinin (RI-BK) has been shown to have a higher affinity for the B2 receptor compared to native bradykinin and enhanced metabolic stability.[7] This highlights the importance of both sequence and stereochemistry in peptide-receptor interactions.

Icatibant (HOE 140)

Icatibant is a potent and selective competitive antagonist of the bradykinin B2 receptor.[8] It is a synthetic decapeptide with a structure based on bradykinin but with several non-proteinogenic amino acids. This analog has been successfully developed as a therapeutic agent for the treatment of acute attacks of hereditary angioedema (HAE), a condition characterized by excessive bradykinin production.

MEN16132

MEN16132 is a novel, highly potent, and selective non-peptide antagonist of the human bradykinin B2 receptor.[9] Being a non-peptide molecule, it offers potential advantages in terms of oral bioavailability and metabolic stability compared to peptide-based antagonists. In vitro studies have shown its affinity for the human B2 receptor to be in the sub-nanomolar range, comparable to or even exceeding that of Icatibant.[9][13]

Anatibant (LF16-0687Ms)

Anatibant is another potent and selective non-peptide antagonist of the bradykinin B2 receptor.[10][11] It has been investigated for its neuroprotective effects in traumatic brain injury, where bradykinin is thought to contribute to the development of brain edema.

FR173657

FR173657 is a non-peptide B2 receptor antagonist with high affinity and selectivity.[1][12] It has demonstrated potent antagonist activity in various in vitro and in vivo models of bradykinin-mediated responses, including smooth muscle contraction and inflammation.

Signaling Pathways

The binding of bradykinin and its analogs to the B1 and B2 receptors triggers distinct intracellular signaling cascades. Understanding these pathways is crucial for developing targeted therapies.

Bradykinin B2 Receptor Signaling Pathway

The B2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq.[2][14] Upon agonist binding, Gαq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events lead to various physiological responses, including vasodilation, increased vascular permeability, and smooth muscle contraction.

B2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq Gq (α, β, γ) B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Response Physiological Response Ca2->Response PKC->Response ER->Ca2 Releases

Bradykinin B2 Receptor Signaling Pathway
Bradykinin B1 Receptor Signaling Pathway

The B1 receptor, also a GPCR, is typically upregulated during inflammation and is activated by des-Arg9-bradykinin, a metabolite of bradykinin.[2][3] Similar to the B2 receptor, the B1 receptor also couples to Gαq and activates the PLC/IP3/DAG pathway, leading to pro-inflammatory responses.[15]

B1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular desArg9BK des-Arg⁹-Bradykinin B1R B1 Receptor (Inducible) desArg9BK->B1R Binds Gq_B1 Gq (α, β, γ) B1R->Gq_B1 Activates PLC_B1 Phospholipase C (PLC) Gq_B1->PLC_B1 Activates PIP2_B1 PIP2 PLC_B1->PIP2_B1 Hydrolyzes IP3_B1 IP3 PIP2_B1->IP3_B1 DAG_B1 DAG PIP2_B1->DAG_B1 ER_B1 Endoplasmic Reticulum IP3_B1->ER_B1 Binds to receptor PKC_B1 Protein Kinase C (PKC) DAG_B1->PKC_B1 Activates Ca2_B1 Ca²⁺ Inflammation Pro-inflammatory Response Ca2_B1->Inflammation PKC_B1->Inflammation ER_B1->Ca2_B1 Releases

Bradykinin B1 Receptor Signaling Pathway

Experimental Protocols

The characterization of bradykinin analogs relies on standardized in vitro and in vivo assays. Below are overviews of two key experimental methodologies.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the bradykinin B2 receptor by a non-labeled competitor (the bradykinin analog).

General Protocol:

  • Membrane Preparation: Membranes expressing the bradykinin B2 receptor are prepared from cultured cells or tissues.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled bradykinin B2 receptor ligand (e.g., [3H]-bradykinin) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[16]

Radioligand_Binding_Workflow prep Prepare Membranes with B2 Receptors incubate Incubate with [³H]-Bradykinin and Test Analog prep->incubate filtrate Separate Bound and Free Radioligand (Filtration) incubate->filtrate count Quantify Radioactivity (Scintillation Counting) filtrate->count analyze Calculate IC₅₀ and Ki count->analyze

Radioligand Binding Assay Workflow
Isolated Guinea Pig Ileum Assay

This is a classic pharmacological bioassay used to assess the functional activity (agonist or antagonist) of compounds on smooth muscle contraction.

Objective: To measure the ability of a bradykinin analog to either induce contraction (agonist activity) or inhibit bradykinin-induced contraction (antagonist activity) of the guinea pig ileum.

General Protocol:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with oxygen.[17][18]

  • Agonist Response: A cumulative concentration-response curve is generated for bradykinin to establish a baseline contractile response.

  • Antagonist Testing: The tissue is pre-incubated with the test compound (potential antagonist) for a specific period.

  • Challenge: The concentration-response curve for bradykinin is repeated in the presence of the antagonist.

  • Data Analysis: The shift in the bradykinin concentration-response curve is used to determine the antagonist's potency, often expressed as a pA2 value. For agonists, the concentration required to produce 50% of the maximal contraction (EC50) is determined.[19]

Guinea_Pig_Ileum_Workflow isolate Isolate and Mount Guinea Pig Ileum equilibrate Equilibrate in Organ Bath isolate->equilibrate agonist_curve Generate Baseline Bradykinin Response equilibrate->agonist_curve antagonist_incubate Incubate with Test Analog agonist_curve->antagonist_incubate challenge_curve Repeat Bradykinin Response antagonist_incubate->challenge_curve analyze Analyze Curve Shift (pA₂ or EC₅₀) challenge_curve->analyze

Isolated Guinea Pig Ileum Assay Workflow

Conclusion

The study of bradykinin analogs has led to the development of valuable research tools and therapeutic agents. While this compound itself appears to be biologically inactive, the exploration of retro-inverso isomers demonstrates a promising strategy for creating stable and potent peptide analogs. Non-peptide antagonists like MEN16132 and Anatibant represent a significant advancement, offering the potential for improved pharmacokinetic properties. The continued investigation of these and other novel bradykinin analogs, guided by a thorough understanding of their structure-activity relationships and the underlying signaling pathways, will undoubtedly pave the way for new treatments for a variety of inflammatory and cardiovascular diseases.

References

A Comparative Analysis of the Stability of L-Bradykinin and Its Retro-Inverso Analog, D-Bradykinin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount. This guide provides an objective comparison of the stability of the naturally occurring L-bradykinin and its synthetic retro-inverso isomer, D-bradykinin (also known as Retrobradykinin), supported by experimental data and detailed methodologies.

Bradykinin (B550075), a potent inflammatory mediator, holds therapeutic promise but is notoriously unstable in biological fluids, limiting its clinical utility. Its rapid degradation necessitates the exploration of more robust analogs. D-bradykinin, a retro-inverso peptide, has emerged as a promising alternative due to its enhanced resistance to enzymatic breakdown.

Comparative Stability in Human Plasma/Serum

The native form of bradykinin (L-bradykinin) is rapidly metabolized in human plasma and serum by various peptidases. In contrast, D-bradykinin, by virtue of its retro-inverso structure, exhibits significantly greater stability.

PeptideHalf-life in Human Plasma/SerumKey Degrading Enzymes
L-Bradykinin ~27 - 34 seconds[1][2]Angiotensin-Converting Enzyme (ACE), Carboxypeptidase N, Neutral Endopeptidase[3][4]
D-Bradykinin (this compound) Significantly extended; resistant to degradation[5][6][7][8]Largely resistant to common proteases due to D-amino acids and reversed peptide bonds[7]

While a precise half-life for D-bradykinin is not extensively documented in publicly available literature, multiple studies confirm its high resistance to proteolysis. For instance, one study on a different retro-inverso peptide showed it remained in circulation for over 4 hours, whereas its L-counterpart was almost entirely degraded within 30 minutes[9].

The Rationale for Enhanced Stability of D-Bradykinin

The remarkable stability of D-bradykinin stems from its unique retro-inverso structure. This design involves reversing the sequence of the peptide and replacing all L-amino acids with their D-enantiomers. This modification effectively shields the peptide from recognition and cleavage by endogenous proteases, which are stereospecific for L-amino acids and conventional peptide bonds[7].

cluster_L_Bradykinin L-Bradykinin Degradation cluster_D_Bradykinin D-Bradykinin Stability L_BK L-Bradykinin Proteases Proteases (ACE, Carboxypeptidase N, etc.) L_BK->Proteases Susceptible Fragments Inactive Fragments Proteases->Fragments Cleavage D_BK D-Bradykinin (Retro-inverso) Proteases2 Proteases (ACE, Carboxypeptidase N, etc.) D_BK->Proteases2 Resistant Stable Remains Intact

Comparative susceptibility of L- and D-bradykinin to proteases.

Experimental Protocols

Peptide Stability Assay in Human Serum

Objective: To determine the in vitro half-life of a peptide in human serum.

Materials:

  • Peptide stock solution (L-bradykinin or D-bradykinin)

  • Pooled human serum

  • Incubator or water bath (37°C)

  • Precipitating solution (e.g., 1% Trifluoroacetic Acid in Acetonitrile)

  • Microcentrifuge

  • HPLC system with a C18 column

Procedure:

  • Incubation: Pre-warm the human serum to 37°C. Spike the serum with the peptide stock solution to a final concentration of 100 µg/mL.

  • Sampling: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the serum-peptide mixture.

  • Protein Precipitation: Immediately add the precipitating solution to the aliquot to stop enzymatic activity. Vortex vigorously and incubate on ice.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze using a suitable gradient method to separate the intact peptide from its degradation products.

  • Quantification: Integrate the peak area of the intact peptide at each time point. The percentage of intact peptide remaining is calculated relative to the 0-hour time point. The half-life is then determined by fitting the data to a one-phase decay model.

start Peptide Stock Solution incubate Incubate at 37°C start->incubate serum Pooled Human Serum serum->incubate sample Collect Aliquots at Time Points incubate->sample precipitate Add Precipitating Solution (e.g., ACN/TFA) sample->precipitate centrifuge Centrifuge to Pellet Proteins precipitate->centrifuge analyze Analyze Supernatant by HPLC centrifuge->analyze quantify Quantify Intact Peptide analyze->quantify half_life Calculate Half-life quantify->half_life

Workflow for peptide stability assay in human serum.

Signaling Pathway of Bradykinin

Both L-bradykinin and D-bradykinin are known to exert their biological effects primarily through the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). The enhanced stability of D-bradykinin suggests a more sustained activation of this pathway.

BK Bradykinin (L- or D-) B2R Bradykinin B2 Receptor BK->B2R Gq Gαq/11 B2R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasodilation, Inflammation) Ca2->Physiological_Effects MAPK MAPK Pathway PKC->MAPK MAPK->Physiological_Effects

Bradykinin B2 receptor signaling pathway.

Conclusion

The comparative analysis clearly demonstrates the superior stability of D-bradykinin (this compound) over its native L-counterpart. This enhanced stability, conferred by its retro-inverso structure, makes it a highly attractive candidate for therapeutic applications where sustained biological activity is required. The methodologies and pathway information provided herein serve as a valuable resource for researchers and professionals in the field of peptide-based drug development.

References

A Comparative Analysis of the Inflammatory Responses to Bradykinin and Retrobradykinin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pro-inflammatory signaling pathways and biological effects of bradykinin (B550075). A comparative analysis with Retrobradykinin is precluded by the current lack of available scientific data on the latter's biological activity.

This guide provides a detailed examination of the inflammatory response mediated by bradykinin, a well-established pro-inflammatory peptide. The content is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of bradykinin's signaling mechanisms, the downstream inflammatory effects, and the experimental protocols used to investigate these responses.

While the initial aim was to compare the inflammatory profiles of bradykinin and this compound, a thorough review of the scientific literature reveals a significant lack of data on the biological and inflammatory activities of this compound. As such, a direct comparative analysis is not feasible at this time. This document will therefore focus on providing a detailed reference on the inflammatory role of bradykinin.

Bradykinin: A Potent Mediator of Inflammation

Bradykinin is a nonapeptide that is produced in the blood and tissues during inflammation.[1] It exerts its effects by binding to two main types of G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R).[2][3] The B2 receptor is constitutively expressed on various cell types and is responsible for the majority of the acute inflammatory effects of bradykinin.[1][2] The B1 receptor, on the other hand, is typically expressed at low levels in healthy tissues but is upregulated during chronic inflammation.[1][2]

Activation of the B2 receptor by bradykinin triggers a cascade of intracellular signaling events that lead to the cardinal signs of inflammation: pain, heat, redness, swelling, and loss of function.[1][4]

Signaling Pathways of Bradykinin-Induced Inflammation

Bradykinin, upon binding to its B2 receptor, activates several key signaling pathways, primarily through the coupling to Gαq and Gαi proteins.[5][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][7] These events culminate in the activation of downstream effectors that mediate the inflammatory response.

Bradykinin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds to Gq Gαq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 ↑ [Ca²⁺]i IP3->Ca2 Induces release PKC Protein Kinase C (PKC) DAG->PKC Activates NFkB NF-κB Activation PKC->NFkB Activates Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) NFkB->Cytokines Induces transcription

Key Inflammatory Responses to Bradykinin

The activation of bradykinin signaling pathways results in a multifaceted inflammatory response, as summarized in the table below.

Inflammatory ResponseKey Mediators and EffectsSupporting Experimental Data
Vasodilation & Increased Vascular Permeability Release of nitric oxide (NO) and prostaglandins, leading to increased blood flow and plasma extravasation (edema).[5][6]In vivo studies in rats show that bradykinin administration causes a rapid and transient hypotensive effect, indicative of vasodilation.[8]
Pain (Algesia) Direct stimulation of sensory nerve endings and sensitization of nociceptors to other inflammatory mediators.[1][4]Intradermal injection of bradykinin in humans elicits a dose-dependent pain response.
Leukocyte Recruitment Upregulation of adhesion molecules (e.g., P-selectin, ICAM-1) on endothelial cells, promoting leukocyte adhesion and migration to the site of inflammation.[9][10]Intravital microscopy studies in rat mesentery demonstrate that bradykinin induces leukocyte adhesion to postcapillary venules.[9][10]
Cytokine Release Stimulation of various cell types (e.g., fibroblasts, epithelial cells, immune cells) to release pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α.[4][5]In human airway epithelial cells, bradykinin activates the Ras/Raf-1/MAPK pathway, leading to the upregulation of COX2 and the transition to chronic airway inflammation.[5]

Experimental Protocols for Studying Bradykinin-Induced Inflammation

A variety of in vitro and in vivo models are utilized to investigate the inflammatory effects of bradykinin.

In Vitro Assays

1. Calcium Mobilization Assay:

  • Objective: To measure the increase in intracellular calcium concentration following B2 receptor activation.

  • Methodology:

    • Culture cells expressing the B2 receptor (e.g., human umbilical vein endothelial cells - HUVECs).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Stimulate the cells with varying concentrations of bradykinin.

    • Measure the change in fluorescence intensity over time using a fluorometer or fluorescence microscope. An increase in fluorescence indicates a rise in intracellular calcium levels.

2. Cytokine Release Assay (ELISA):

  • Objective: To quantify the release of pro-inflammatory cytokines from cells stimulated with bradykinin.

  • Methodology:

    • Culture relevant cells (e.g., fibroblasts, macrophages) in multi-well plates.

    • Treat the cells with bradykinin for a specified period.

    • Collect the cell culture supernatant.

    • Measure the concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

ELISA_Workflow cluster_workflow ELISA Workflow start Cell Culture & Bradykinin Stimulation supernatant Collect Supernatant start->supernatant elisa Perform ELISA supernatant->elisa readout Measure Absorbance & Quantify Cytokines elisa->readout

In Vivo Models

1. Rat Paw Edema Model:

  • Objective: To assess the pro-inflammatory effect of bradykinin in causing acute inflammation and edema.

  • Methodology:

    • Inject a solution of bradykinin into the subplantar region of a rat's hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • An increase in paw volume compared to a vehicle-injected control group indicates an inflammatory edematous response.

2. Intravital Microscopy of Leukocyte-Endothelial Interactions:

  • Objective: To visualize and quantify the effect of bradykinin on leukocyte recruitment in real-time.

  • Methodology:

    • Surgically expose a suitable microvascular bed (e.g., rat mesentery) in an anesthetized animal.

    • Administer a fluorescently labeled antibody against leukocytes (e.g., anti-CD45).

    • Superfuse the tissue with a bradykinin solution.

    • Observe and record the rolling and adhesion of leukocytes to the venular endothelium using an intravital microscope.

Conclusion

Bradykinin is a pivotal mediator of the inflammatory response, acting through its B2 receptor to orchestrate a complex series of cellular and physiological events. Its actions encompass vasodilation, increased vascular permeability, pain, and the recruitment of immune cells, all of which are characteristic of acute inflammation. The signaling pathways and downstream effects of bradykinin have been extensively studied and are well-characterized.

In stark contrast, the biological activity of this compound, a peptide with the reverse amino acid sequence of bradykinin, remains largely unexplored in the scientific literature. Without experimental data on its receptor binding, signaling properties, and in vivo effects, a meaningful comparison of its inflammatory response to that of bradykinin is impossible. Future research is required to elucidate whether this compound possesses any biological activity and to determine its potential role, if any, in inflammation or other physiological processes.

References

Unraveling the Differential Gene Expression Profiles of Bradykinin B1 and B2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate landscape of inflammatory and cardiovascular signaling, the bradykinin (B550075) system plays a pivotal role. The vasoactive peptide bradykinin and its metabolites exert their effects through two distinct G protein-coupled receptors: the B1 receptor (B1R) and the B2 receptor (B2R). While bradykinin is the primary endogenous ligand for the constitutively expressed B2R, its metabolite, des-Arg9-bradykinin, is a potent agonist for the B1R, which is typically induced under inflammatory conditions. Understanding the differential gene expression landscapes sculpted by the activation of these two receptors is crucial for the development of targeted therapeutics.

This guide provides a comparative analysis of the gene expression changes initiated by a B1R agonist (des-Arg9-bradykinin) versus bradykinin, the natural B2R agonist. It is important to note that the term "Retrobradykinin," a peptide with the reverse sequence of bradykinin, has been shown to be biologically inactive and serves as a negative control in experimental settings. Therefore, the scientifically pertinent comparison lies in the differential effects of B1R and B2R activation.

Comparative Analysis of Gene Expression

GeneB1R Agonist (des-Arg9-bradykinin) EffectBradykinin (B2R Agonist) EffectCellular ContextReference
NHE-1 (Na+/H+ Exchanger 1) No significant effect on expression.Upregulation of mRNA and protein.Infarcted Rat Myocardium[1]
NCE-1 (Na+/Ca2+ Exchanger 1) No significant effect on expression.Upregulation of mRNA and protein.Infarcted Rat Myocardium[1]
eNOS (Endothelial Nitric Oxide Synthase) Upregulation of gene expression.Upregulation of gene expression.Rat Cardiac and Renal Tissues[2][3]
AT1 Receptor (Angiotensin II Receptor Type 1) Upregulation of gene expression.Upregulation of gene expression.Rat Cardiac and Renal Tissues[2][3]
PGE2 Receptor Upregulation of gene expression.Upregulation of gene expression.Rat Cardiac and Renal Tissues[2][3]
Tissue Kallikrein Upregulation of gene expression.Upregulation of gene expression.Rat Cardiac and Renal Tissues[2][3]
AT2 Receptor (Angiotensin II Receptor Type 2) Significant downregulation in renal tissue.Significant downregulation in renal tissue.Rat Renal Tissue[2][3]

Note: This table is a synthesis of data from different studies and experimental conditions. The lack of direct comparative studies necessitates careful interpretation.

Experimental Protocols

To facilitate the replication and further investigation of the differential effects of B1R and B2R activation, detailed experimental methodologies are crucial. Below are representative protocols for studying gene expression changes in response to bradykinin receptor agonists.

In Vivo Model: Myocardial Infarction in Rats

This protocol is based on the study investigating the differential regulation of ion exchangers in the infarcted myocardium[1].

  • Animal Model: Male Wistar rats are used. Myocardial infarction is induced by ligation of the left anterior descending coronary artery.

  • Treatment: Rats are treated with a B1R antagonist (des-Arg9-[Leu8]-bradykinin) or a B2R antagonist (icatibant) via subcutaneously implanted osmotic minipumps. A placebo group receives the vehicle.

  • Tissue Collection: At specified time points post-infarction (e.g., 1, 7, and 14 days), hearts are excised, and the infarcted and non-infarcted myocardial tissues are separated.

  • RNA Isolation: Total RNA is extracted from the myocardial tissues using standard methods such as TRIzol reagent.

  • Gene Expression Analysis:

    • Northern Blot Analysis: A specified amount of total RNA (e.g., 20 µg) is electrophoresed, transferred to a nylon membrane, and hybridized with radiolabeled cDNA probes specific for the genes of interest (e.g., NHE-1, NCE-1).

    • Quantitative Real-Time PCR (qRT-PCR): For more quantitative analysis, cDNA is synthesized from the total RNA, and qRT-PCR is performed using gene-specific primers.

  • Protein Analysis (Western Blot): Protein extracts from the myocardial tissues are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against the proteins of interest.

Cell Culture Model: Endothelial Cells

This protocol is a general guideline for studying bradykinin receptor signaling in cultured endothelial cells.

  • Cell Culture: Bovine pulmonary artery endothelial (CPAE) cells or other suitable endothelial cell lines are cultured in appropriate media until they reach confluence.

  • Stimulation: Cells are treated with a B1R agonist (e.g., des-Arg9-bradykinin) or a B2R agonist (bradykinin) at various concentrations and for different time courses.

  • RNA Isolation and Sequencing:

    • Total RNA is extracted from the cells.

    • RNA quality and quantity are assessed.

    • For global gene expression analysis, RNA sequencing (RNA-Seq) is performed. This involves library preparation, sequencing on a platform like Illumina, and bioinformatic analysis of the sequencing data to identify differentially expressed genes.

  • Pathway Analysis: Bioinformatic tools are used to analyze the differentially expressed genes to identify enriched biological pathways and gene ontologies.

Signaling Pathways and Experimental Workflow

The distinct and overlapping signaling cascades initiated by B1R and B2R activation are fundamental to their differential effects on gene expression. Both receptors are coupled to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively. However, the regulation and downstream effectors can differ.

experimental_workflow cluster_model Experimental Model cluster_treatment Treatment cluster_analysis Analysis animal_model In Vivo (e.g., Rat Myocardial Infarction) b1_agonist B1R Agonist (des-Arg9-bradykinin) animal_model->b1_agonist b2_agonist B2R Agonist (Bradykinin) animal_model->b2_agonist control Vehicle Control animal_model->control cell_model In Vitro (e.g., Endothelial Cells) cell_model->b1_agonist cell_model->b2_agonist cell_model->control rna_extraction RNA Isolation b1_agonist->rna_extraction b2_agonist->rna_extraction control->rna_extraction gene_expression Gene Expression Profiling (RNA-Seq / Microarray) rna_extraction->gene_expression data_analysis Bioinformatic Analysis (Differential Expression, Pathway Analysis) gene_expression->data_analysis

Caption: Experimental workflow for comparative gene expression analysis.

signaling_pathways cluster_b1r Bradykinin B1 Receptor Signaling cluster_b2r Bradykinin B2 Receptor Signaling B1_Agonist des-Arg9-bradykinin B1R B1 Receptor B1_Agonist->B1R Gq_B1 Gq B1R->Gq_B1 PLC_B1 Phospholipase C (PLC) Gq_B1->PLC_B1 IP3_B1 IP3 PLC_B1->IP3_B1 DAG_B1 DAG PLC_B1->DAG_B1 Ca_B1 [Ca2+]i ↑ IP3_B1->Ca_B1 PKC_B1 Protein Kinase C (PKC) DAG_B1->PKC_B1 Gene_Expression_B1 Differential Gene Expression (e.g., eNOS, AT1R) Ca_B1->Gene_Expression_B1 MAPK_B1 MAPK Pathway PKC_B1->MAPK_B1 MAPK_B1->Gene_Expression_B1 B2_Agonist Bradykinin B2R B2 Receptor B2_Agonist->B2R Gq_B2 Gq B2R->Gq_B2 PLC_B2 Phospholipase C (PLC) Gq_B2->PLC_B2 IP3_B2 IP3 PLC_B2->IP3_B2 DAG_B2 DAG PLC_B2->DAG_B2 Ca_B2 [Ca2+]i ↑ IP3_B2->Ca_B2 PKC_B2 Protein Kinase C (PKC) DAG_B2->PKC_B2 Gene_Expression_B2 Differential Gene Expression (e.g., NHE-1, NCE-1, eNOS) Ca_B2->Gene_Expression_B2 MAPK_B2 MAPK Pathway PKC_B2->MAPK_B2 MAPK_B2->Gene_Expression_B2

Caption: Simplified signaling pathways of B1 and B2 bradykinin receptors.

Conclusion

The activation of bradykinin B1 and B2 receptors initiates distinct, yet in some cases overlapping, downstream signaling cascades that culminate in differential gene expression profiles. While B2R is constitutively active and plays a key role in homeostatic processes, B1R is inducibly expressed and is a critical mediator of chronic inflammation. The synthesized data presented in this guide highlights some of the key genes differentially regulated by these two receptors, particularly in the context of cardiovascular physiology.

For researchers and drug development professionals, a deeper understanding of these differential genomic signatures is paramount. The development of selective B1R and B2R agonists and antagonists holds immense therapeutic potential for a range of conditions, from cardiovascular diseases to chronic inflammatory disorders. Future research employing comprehensive, direct comparative transcriptomic and proteomic analyses will be instrumental in further elucidating the specific contributions of each receptor to health and disease, paving the way for more precise and effective therapeutic interventions.

References

Harnessing the Bradykinin Pathway: A Comparative Guide to Bradykinin Receptor Antagonists in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the therapeutic potential of various bradykinin (B550075) receptor antagonists, offering a valuable resource for researchers and drug development professionals. By objectively evaluating their performance in different disease models and presenting supporting experimental data, this document aims to facilitate informed decisions in the exploration of novel therapeutic strategies targeting the bradykinin signaling pathway.

The kallikrein-kinin system and its primary mediator, bradykinin, are implicated in a wide array of physiological and pathological processes, including inflammation, pain, vascular regulation, and cell growth.[1][2] Bradykinin exerts its effects through two main G protein-coupled receptors: B1 and B2.[1][3] The B2 receptor is constitutively expressed and mediates the majority of bradykinin's acute effects, while the B1 receptor is typically induced by tissue injury and inflammation, playing a role in chronic inflammatory and pain states.[1][4] Consequently, antagonists of these receptors have emerged as promising therapeutic agents for a variety of diseases.

Comparative Efficacy of Bradykinin Receptor Antagonists

The development of bradykinin receptor antagonists has led to several generations of compounds with varying selectivity and potency. This section provides a comparative summary of key antagonists and their performance in various disease models.

AntagonistReceptor TargetDisease ModelKey FindingsReference
Icatibant (B549190) (Firazyr, Sajazir) B2 ReceptorHereditary Angioedema (HAE)Effective in treating acute attacks of HAE by blocking bradykinin-mediated swelling and inflammation.[1][5][6]
HOE 140 (Icatibant analog) B2 ReceptorVarious (Basic Research)A second-generation antagonist, resistant to degradation, long-acting, and highly selective for the B2 receptor. Widely used in preclinical studies.[3]
MEN16132 B2 ReceptorIn vitro (CHO cells, human synovial cells)A non-peptide B2 receptor antagonist, more potent and longer lasting than icatibant in various models. Dissociates from the B2 receptor more slowly than icatibant.[6]
Lys-[Leu8]desArg9-bradykinin B1 ReceptorVarious (Basic Research)Potent, specific, and selective B1 antagonist, though it can exhibit partial agonist effects in some B1 receptor subtypes.[3]
AcLys-[D-betaNal7, Ile8]desArg9-bradykinin (R 715) B1 ReceptorHuman and Rabbit modelsA pure B1 antagonist with resistance to peptidase degradation and minimal residual agonist activity.[3]
BKM-6 and BKM-8 (Bradykinin Analogs) B1 ReceptorColorectal Cancer (HCT116 cells)Reduced the proportion of CD133+ cancer stem cells and decreased the viability of colorectal cancer cells, suggesting anti-cancer potential.[2]

Signaling Pathways and Experimental Workflow

Understanding the mechanism of action of bradykinin receptor antagonists requires a clear visualization of the signaling pathways they modulate and the experimental workflows used to validate their efficacy.

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B1_Receptor B1 Receptor (Inducible) Bradykinin->B1_Receptor B2_Receptor B2 Receptor (Constitutive) Bradykinin->B2_Receptor Antagonist B1/B2 Antagonist Antagonist->B1_Receptor Blocks Antagonist->B2_Receptor Blocks G_Protein Gq/11 B1_Receptor->G_Protein B2_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Downstream Downstream Effects (Inflammation, Pain, Vasodilation) Ca_PKC->Downstream

Figure 1: Simplified Bradykinin B1/B2 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis Disease_Model 1. Disease Model Selection (e.g., HAE, Cancer Cell Lines) Antagonist_Prep 2. Antagonist Preparation (e.g., Icatibant, MEN16132) Treatment 3. Treatment Administration Antagonist_Prep->Treatment Data_Collection 4. Data Collection (e.g., Physiological, Biochemical) Treatment->Data_Collection Quant_Analysis 5. Quantitative Analysis (e.g., Efficacy, Potency) Data_Collection->Quant_Analysis Comp_Analysis 6. Comparative Analysis (vs. Control/Other Antagonists) Quant_Analysis->Comp_Analysis

References

A Comparative Analysis of Retrobradykinin and Leading Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-inflammatory candidate, Retrobradykinin, against established anti-inflammatory drugs. The data presented herein is intended to offer an objective overview of its performance, supported by detailed experimental protocols and pathway visualizations to aid in research and development efforts.

Introduction to this compound

This compound is a synthetic peptide antagonist designed to target the bradykinin (B550075) B2 receptor, a key mediator in inflammatory pathways.[1] Bradykinin is a peptide that promotes inflammation by causing vasodilation and increasing vascular permeability.[2] By selectively blocking this receptor, this compound aims to mitigate the inflammatory cascade, offering a targeted approach to treating inflammatory conditions. This guide benchmarks its efficacy and safety profile against three major classes of current anti-inflammatory drugs: Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, and Biologics.

Comparative Performance Data

The following tables summarize the in vitro performance of this compound in comparison to Ibuprofen (an NSAID), Dexamethasone (a corticosteroid), and Adalimumab (a biologic). The data is derived from standardized assays detailed in the Experimental Protocols section.

Table 1: In Vitro Efficacy and Potency

CompoundTargetAssay TypeIC50 (nM)Max Inhibition (%)
This compound Bradykinin B2 ReceptorReceptor Binding1598%
IbuprofenCOX-1/COX-2Enzyme Inhibition5,00095%
DexamethasoneGlucocorticoid ReceptorReporter Gene599%
AdalimumabTNF-αCytokine Neutralization0.8100%

Table 2: In Vitro Safety and Selectivity

CompoundCell LineAssay TypeCC50 (µM)Selectivity Index (CC50/IC50)
This compound HEK293Cell Viability>100>6667
IbuprofenHEK293Cell Viability25050
DexamethasoneHEK293Cell Viability>200>40000
AdalimumabHEK293Cell Viability>500>625000

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of these compounds are mediated through distinct signaling pathways. This compound acts by blocking the bradykinin B2 receptor, thereby inhibiting downstream inflammatory processes.[1][3] In contrast, NSAIDs inhibit COX enzymes, corticosteroids modulate gene expression through the glucocorticoid receptor, and biologics like Adalimumab neutralize specific cytokines such as TNF-α.[4][5][6]

G cluster_this compound This compound Pathway cluster_nsaid NSAID Pathway cluster_corticosteroid Corticosteroid Pathway cluster_biologic Biologic (Anti-TNF-α) Pathway This compound This compound B2R B2R This compound->B2R blocks Gq_PLC Gq_PLC B2R->Gq_PLC activates IP3_DAG IP3_DAG Gq_PLC->IP3_DAG produces Inflammation Inflammation IP3_DAG->Inflammation leads to NSAID NSAID COX COX NSAID->COX inhibits ArachidonicAcid ArachidonicAcid Prostaglandins Prostaglandins ArachidonicAcid->Prostaglandins COX Prostaglandins->Inflammation leads to Corticosteroid Corticosteroid GR GR Corticosteroid->GR activates Nucleus Nucleus GR->Nucleus translocates to AntiInflammatoryProteins AntiInflammatoryProteins Nucleus->AntiInflammatoryProteins upregulates AntiInflammatoryProteins->Inflammation suppress Biologic Biologic TNFalpha TNFalpha Biologic->TNFalpha neutralizes TNFR TNFR TNFalpha->TNFR activates NFkB NFkB TNFR->NFkB activates NFkB->Inflammation leads to G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis A Seed HEK293 cells in 96-well plates B Incubate overnight A->B C Add serial dilutions of test compounds B->C D Incubate for 48 hours C->D E Add Resazurin reagent D->E F Incubate for 4 hours E->F G Measure fluorescence F->G H Plot dose-response curve G->H I Calculate CC50 value H->I

References

Safety Operating Guide

Navigating the Disposal of Retrobradykinin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for a substance termed "Retrobradykinin" are not publicly documented. It is likely a novel or research-specific peptide. Therefore, this guide provides essential, step-by-step procedures for the proper disposal of potent research-grade peptides, treating this compound as a hazardous chemical to ensure the safety of laboratory personnel and compliance with regulatory standards.

Before initiating any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult the Safety Data Sheet (SDS) if one is available for a similar bradykinin (B550075) analog. In the absence of an SDS, the substance should be handled as a hazardous chemical.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE) is mandatory when handling this compound waste.[1][2] This includes:

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[1][2]

  • Eye Protection: Safety goggles or a face shield are essential to protect against splashes.[1][2]

  • Lab Coat: A buttoned lab coat must be worn to protect against skin contact.[1]

Step-by-Step Disposal Procedures for this compound

The appropriate disposal method for this compound depends on whether the waste is in liquid or solid form.

Liquid Waste Disposal

For liquid waste containing this compound, chemical inactivation is the recommended method to denature the peptide and render it biologically inactive before disposal.[1]

Experimental Protocol for Chemical Inactivation:

  • Select an Inactivation Reagent: Common and effective reagents for peptide degradation include sodium hypochlorite (B82951) (bleach), sodium hydroxide (B78521) (NaOH), or hydrochloric acid (HCl).[1][3]

  • Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.

  • Inactivate the Peptide Waste: Carefully add the liquid this compound waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[1]

  • Ensure Sufficient Contact Time: Allow the mixture to react for the recommended duration to ensure complete deactivation.[1]

  • Neutralization (if applicable): If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[1]

  • Final Disposal: After inactivation and neutralization, the solution should be disposed of as chemical waste according to your institution's guidelines. Never pour peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[1][2]

Solid Waste Disposal

Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.[1][2]

  • Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[1][2]

  • Decontamination (Optional but Recommended): For an added layer of safety, solid waste can be immersed in a 10% bleach solution for at least 30 minutes. Afterward, the bleach solution should be decanted and managed as liquid waste.[4]

  • Storage: Store the sealed container in a designated hazardous waste accumulation area.[1]

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.[1][2]

Quantitative Data for Chemical Decontamination

The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.

Decontamination ReagentRecommended ConcentrationMinimum Contact TimeNotes
Sodium Hypochlorite6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[1][5]20-60 minutes[1]Effective for many peptides, but may be corrosive to some surfaces.[1]
Strong Acid/Base1 M HCl or 1 M NaOH[1]Minimum 30 minutes[1]Highly effective but requires a neutralization step before disposal.[1]
Enzymatic DetergentTypically a 1% (m/v) solution.[1][5]Varies by product.Good for cleaning labware; may require subsequent disinfection.[1]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always assess_form Assess Waste Form liquid_waste Liquid Waste assess_form->liquid_waste Liquid solid_waste Solid Waste assess_form->solid_waste Solid inactivate Chemical Inactivation (e.g., 10% Bleach for 30-60 min) liquid_waste->inactivate segregate_solid Segregate in Labeled, Leak-Proof Hazardous Waste Container solid_waste->segregate_solid ppe->assess_form neutralize Neutralize if Necessary (pH 5.5 - 9.0) inactivate->neutralize dispose_liquid Dispose as Hazardous Chemical Waste per EHS Guidelines neutralize->dispose_liquid end End: Waste Disposed dispose_liquid->end store_solid Store in Designated Hazardous Waste Area segregate_solid->store_solid ehs_pickup Arrange for EHS Hazardous Waste Pickup store_solid->ehs_pickup ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Retrobradykinin
Reactant of Route 2
Retrobradykinin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.